VVD-214
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21F2N3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21F2N3O4S/c1-20(21,22)19-23-12-15(18(25-19)29-14-6-4-3-5-7-14)17(26)24-16(13-8-9-13)10-11-30(2,27)28/h3-7,10-13,16H,8-9H2,1-2H3,(H,24,26)/b11-10+/t16-/m1/s1 |
InChI Key |
UWPFUBNCDABUEE-SIFUEBAJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
VVD-214: A Targeted Approach to Exploiting Synthetic Lethality in MSI-H Cancers
An In-depth Technical Guide on the Mechanism of Action of VVD-214
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) tumors present a unique therapeutic challenge. While checkpoint inhibitors have shown efficacy, a significant portion of patients either do not respond or develop resistance. The discovery of the synthetic lethal relationship between MSI-H status and the Werner syndrome (WRN) helicase has opened a new avenue for targeted therapy. This compound (also known as RO7589831) is a first-in-class, clinical-stage, covalent allosteric inhibitor of WRN helicase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy in MSI-H cancers.
The Synthetic Lethal Relationship Between WRN and MSI-H
Microsatellite instability is a hallmark of deficient DNA mismatch repair (dMMR), leading to the accumulation of mutations in short tandem repeat sequences of DNA.[1][2] This genomic instability creates a dependency on alternative DNA repair pathways for cell survival. The WRN helicase, a member of the RecQ helicase family, plays a crucial role in resolving complex DNA structures that arise during replication, particularly at these unstable microsatellite regions.[2][3] In MSI-H cancer cells, the loss of MMR function makes them exquisitely dependent on WRN's helicase activity to prevent catastrophic DNA damage and maintain genomic integrity.[1][2] Conversely, microsatellite-stable (MSS) cells, with their intact MMR machinery, do not exhibit this dependency on WRN.[1] This selective vulnerability provides a therapeutic window for WRN inhibitors to specifically target and eliminate MSI-H cancer cells while sparing normal, healthy cells.[4]
Molecular Mechanism of this compound
This compound is a potent and selective covalent inhibitor of WRN helicase.[1][2] Its mechanism of action is highly specific and can be broken down into the following key steps:
-
Covalent and Allosteric Inhibition: this compound functions as an allosteric inhibitor, meaning it does not bind to the active site of the enzyme. Instead, it covalently and irreversibly binds to a specific cysteine residue, C727, located within a region of the helicase domain that is critical for the conformational changes required for its function.[1][2][3]
-
Nucleotide-Cooperative Binding: The binding of this compound to WRN is cooperative with nucleotides (ATP).[1][3] This interaction stabilizes the WRN protein in a compact and inactive conformation.
-
Inhibition of Helicase Activity: By locking WRN in this inactive state, this compound prevents the dynamic flexibility necessary for the enzyme to perform its helicase functions, which include ATP hydrolysis and the unwinding of DNA secondary structures.[1][2][3]
The following diagram illustrates the proposed signaling pathway of this compound in MSI-H cancer cells.
Caption: this compound signaling pathway in MSI-H cancer cells.
Cellular Consequences of WRN Inhibition by this compound
The inhibition of WRN's helicase activity by this compound in MSI-H cancer cells triggers a cascade of detrimental cellular events:
-
Accumulation of DNA Damage: Without functional WRN, MSI-H cells are unable to resolve the complex DNA structures that form during replication, leading to the accumulation of widespread double-stranded DNA breaks (DSBs).[1][3]
-
Activation of DNA Damage Response (DDR): The presence of extensive DSBs activates the cell's DNA Damage Response pathways, which can be visualized by the phosphorylation of H2AX (γH2AX).[5]
-
Cell Cycle Arrest and Apoptosis: The overwhelming DNA damage and activated DDR ultimately lead to cell cycle arrest, primarily in the G2/M phase, followed by the induction of apoptosis (programmed cell death).[1][6]
-
Nuclear Swelling: A distinct morphological change observed in MSI-H cells treated with this compound is nuclear swelling.[1][3]
These effects are selective for MSI-H cells, as MSS cells are able to tolerate the inhibition of WRN.[1]
Preclinical Efficacy of this compound
This compound has demonstrated significant and selective anti-tumor activity in a range of preclinical models of MSI-H cancers.
In Vitro Activity
| Cell Line | MSI Status | Assay Type | Endpoint | Value | Reference |
| HCT-116 | MSI-H | Cell Growth | GI₅₀ | 0.043 µM | [7] |
| SW480 | MSI-H | Cell Growth | GI₅₀ | 23.45 µM | [7] |
| Multiple | MSI-H | WRN Helicase Activity | IC₅₀ | 0.1316 µM | [7] |
In Vivo Activity
This compound has shown robust tumor regression in multiple MSI-H colorectal cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[1][3] Daily oral administration of this compound was well-tolerated in mice and led to significant tumor growth inhibition.[1] Notably, this compound demonstrated efficacy in a PDX model derived from a patient who had developed resistance to standard-of-care chemotherapy and checkpoint inhibitors.[5]
Clinical Development
This compound is currently being evaluated in a Phase I clinical trial (NCT06004245) for the treatment of patients with advanced solid tumors harboring MSI-H or dMMR.[4][6] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[4][6] Initial data from this trial have shown that this compound is well-tolerated and has demonstrated promising early signs of efficacy in a range of MSI-H solid tumor types.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. For detailed, step-by-step instructions, it is recommended to consult the supplementary information of the primary research articles.
WRN Helicase Activity Assay (DNA Unwinding Assay)
This assay measures the ability of WRN to unwind a DNA substrate, a direct measure of its helicase activity.
-
Principle: A fluorescently labeled DNA substrate is incubated with recombinant WRN protein in the presence or absence of this compound. The unwinding of the DNA substrate leads to a change in the fluorescent signal, which is measured over time.
-
Workflow:
-
Recombinant WRN protein is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of a fluorescently labeled forked DNA substrate and ATP.
-
The change in fluorescence is monitored using a plate reader.
-
The rate of DNA unwinding is calculated and used to determine the IC₅₀ of this compound.
-
Caption: A typical workflow for a WRN helicase activity assay.
Cell Viability and Growth Inhibition Assays
These assays determine the effect of this compound on the viability and proliferation of cancer cell lines.
-
Principle: MSI-H and MSS cancer cell lines are treated with a range of this compound concentrations. After a defined incubation period, cell viability is assessed using a reagent such as CellTiter-Glo® (measures ATP levels) or MTT (measures metabolic activity).
-
Workflow:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent and measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI₅₀).
-
Immunofluorescence Staining for γH2AX
This method is used to visualize and quantify DNA double-strand breaks.
-
Principle: Cells are treated with this compound, fixed, and then stained with an antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs. A fluorescently labeled secondary antibody is used for detection.
-
Workflow:
-
Grow cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips on slides with a DNA counterstain (e.g., DAPI).
-
Image using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are treated with this compound, harvested, fixed, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells, which is proportional to their DNA content, is measured by flow cytometry.
-
Workflow:
-
Treat cells with this compound for the desired time.
-
Harvest and fix the cells (e.g., with ethanol).
-
Treat with RNase to remove RNA.
-
Stain with propidium iodide.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Patient-Derived Xenograft (PDX) Models
PDX models are used to evaluate the in vivo efficacy of this compound in a more clinically relevant setting.
-
Principle: Tumor fragments from a patient's colorectal cancer are surgically implanted into immunocompromised mice. Once the tumors are established, the mice are treated with this compound, and tumor growth is monitored.
-
Workflow:
-
Obtain fresh tumor tissue from MSI-H colorectal cancer patients.
-
Implant small tumor fragments subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a specified size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) daily.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, calculate tumor growth inhibition.
-
Conclusion
This compound represents a promising new targeted therapy for MSI-H cancers, a patient population with a significant unmet medical need. Its novel mechanism of action, which exploits the synthetic lethal relationship between dMMR and WRN helicase, allows for the selective killing of cancer cells while sparing healthy tissues. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, combined with the encouraging early clinical data, strongly support the continued development of this compound as a potential new standard of care for patients with MSI-H tumors. This in-depth technical guide provides a foundational understanding of the core mechanism of this compound for researchers and drug developers working to advance this and other targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microsatellite instability-high colorectal cancer patient-derived xenograft models for cancer immunity research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. medicine.uams.edu [medicine.uams.edu]
VVD-214: A Synthetic Lethal Approach Targeting WRN Helicase in dMMR Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Deficient mismatch repair (dMMR) status, leading to microsatellite instability (MSI), is a key characteristic of a subset of tumors, including many colorectal, endometrial, and gastric cancers.[1] While these tumors are often susceptible to immune checkpoint inhibitors, a significant portion of patients either do not respond or develop resistance. The concept of synthetic lethality offers a promising alternative therapeutic strategy. This whitepaper provides a comprehensive technical overview of VVD-214, a first-in-class, oral, covalent inhibitor of Werner (WRN) helicase, which demonstrates a synthetic lethal relationship with dMMR/MSI-high (MSI-H) cancers.[2][3][4] We will delve into the core mechanism of action, present preclinical and clinical data, detail relevant experimental protocols, and visualize the underlying biological pathways.
The Principle of Synthetic Lethality in dMMR Tumors
Synthetic lethality describes a genetic interaction where the loss of function of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not.[5] In the context of dMMR tumors, the primary genetic alteration is the inactivation of the mismatch repair machinery. This leads to an accumulation of mutations, particularly in microsatellite regions with repeating nucleotide sequences.[1]
dMMR/MSI-H cancer cells become highly dependent on alternative DNA repair pathways to survive the increased replication stress and accumulation of aberrant DNA structures.[1] One such critical enzyme is the Werner (WRN) helicase, a member of the RecQ helicase family, which plays a crucial role in resolving these complex DNA structures and maintaining genomic stability.[1][6] Inhibition of WRN in these already compromised cells leads to catastrophic DNA damage and subsequent cell death, while normal, mismatch repair-proficient cells are largely unaffected.[7] This selective vulnerability forms the basis of the synthetic lethal therapeutic approach with WRN inhibitors like this compound.
This compound: A Covalent Allosteric Inhibitor of WRN Helicase
This compound (also known as RO7589831) is a novel, orally bioavailable small molecule that acts as a covalent, allosteric inhibitor of WRN helicase.[8][9] It was discovered and developed by Vividion Therapeutics and is currently in clinical development.[2][3] this compound selectively targets a cysteine residue (C727) in an allosteric pocket of the WRN helicase domain.[10] This covalent binding locks the enzyme in an inactive conformation, preventing the conformational changes necessary for its helicase activity.[10] This inhibition of WRN's function in dMMR/MSI-H cancer cells triggers widespread double-stranded DNA breaks, nuclear swelling, and ultimately, apoptotic cell death.[11]
Preclinical Data
In Vitro Cellular Activity
This compound has demonstrated potent and selective growth inhibition of MSI-H cancer cell lines compared to microsatellite stable (MSS) cell lines. This highlights the synthetic lethal effect in a laboratory setting.
| Cell Line | MSI Status | This compound GI50 (µM) |
| HCT-116 | MSI-H | 0.066 ± 0.007 |
| SW480 | MSS | > 20 |
| HCT-116 WRN C727A mutant | MSI-H | > 20 |
Table 1: Growth inhibition (GI50) of this compound in MSI-H and MSS colorectal cancer cell lines after 5 days of treatment. Data from CellTiter-Glo assay.[11]
In Vivo Xenograft Models
The anti-tumor activity of this compound has been evaluated in various cell line-derived xenograft (CDX) models. The compound induced significant tumor regression in multiple MSI-H colorectal cancer models, while having minimal effect on MSS models.
| Xenograft Model | MSI Status | Treatment | Outcome |
| HCT-116 | MSI-H | VVD-133214 (2.5, 5, 10, or 20 mg/kg, oral, daily for 3 weeks) | Dose-dependent tumor growth inhibition. |
| LoVo | MSI-H | VVD-133214 | Tumor growth inhibition. |
| SW48 | MSI-H | VVD-133214 | Tumor growth inhibition. |
| SW480 | MSS | VVD-133214 | No significant change in markers of WRN inhibition. |
Table 2: Summary of in vivo efficacy of VVD-133214 in colorectal cancer xenograft models.[12] Note: VVD-133214 is understood to be this compound.
Clinical Development and Early Efficacy
This compound is currently being evaluated in a Phase I clinical trial (NCT06004245) as a monotherapy and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors harboring MSI and/or dMMR.[2][3] Preliminary data from this first-in-human study, presented at the American Association for Cancer Research (AACR) Annual Meeting, have shown that this compound is well-tolerated and demonstrates promising signs of anti-tumor activity.[2][3]
| Parameter | Value |
| Number of Evaluable Patients | 32 |
| Objective Response Rate | 14.3% (5 partial responses) |
| Disease Control Rate | 65.7% |
Table 3: Preliminary efficacy data from the Phase I trial of this compound (RO7589831) in patients with MSI-H/dMMR advanced solid tumors.[8][10]
The observed partial responses were in patients with various tumor types, including colorectal, endometrial, and ovarian cancers.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Synthetic Lethality
The diagram below illustrates the synthetic lethal interaction between dMMR and WRN inhibition. In dMMR cells, the accumulation of DNA errors leads to replication stress. These cells become dependent on WRN helicase to resolve these issues and maintain cell viability. Inhibition of WRN by this compound leads to an accumulation of unresolved DNA damage, triggering apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. vividion.com [vividion.com]
- 4. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of a DNA repair system creates a unique vulnerability in many cancer types | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Werner Syndrome Helicase: A Synthetic Lethal Target for the Covalent Allosteric Inhibitor VVD-214 in Microsatellite Instable Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The targeting of DNA repair pathways has emerged as a highly promising strategy in precision oncology. A prime example of this approach is the development of inhibitors for Werner syndrome helicase (WRN), an enzyme that has been identified as a synthetic lethal target in cancers characterized by high microsatellite instability (MSI-H). This technical guide provides a comprehensive overview of the preclinical and early clinical development of VVD-214 (also known as RO7589831), a first-in-class, covalent allosteric inhibitor of WRN. This compound, discovered through an innovative chemoproteomics platform, is currently in Phase 1 clinical trials and has shown encouraging preliminary activity in patients with advanced MSI-H solid tumors. This document will delve into the mechanism of action, present available quantitative data, outline key experimental methodologies, and visualize the underlying biological and experimental frameworks.
The Rationale for Targeting WRN in MSI-H Cancers: The Principle of Synthetic Lethality
Werner syndrome helicase, a member of the RecQ helicase family, plays a critical role in maintaining genomic stability through its involvement in various DNA repair and replication processes.[1] While WRN is dispensable in normal, healthy cells, it becomes essential for the survival of cancer cells with deficiencies in the DNA mismatch repair (MMR) system.[2] This deficiency leads to a hypermutable state known as high microsatellite instability (MSI-H), which is prevalent in a significant subset of colorectal, endometrial, gastric, and other solid tumors.[2][3]
The dependency of MSI-H cancer cells on WRN for survival creates a synthetic lethal relationship.[2] In MSI-H tumors, the accumulation of DNA slippage errors at microsatellite repeats leads to the formation of non-canonical DNA secondary structures that stall replication forks.[4] WRN is crucial for resolving these structures and mitigating replication stress.[4] Consequently, the inhibition of WRN's helicase activity in MSI-H cells leads to an accumulation of unresolved DNA structures, resulting in catastrophic DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[4][5] This selective lethality to cancer cells, while sparing healthy cells, provides a promising therapeutic window for WRN inhibitors.
This compound: A Covalent Allosteric Inhibitor of WRN Helicase
This compound is an orally bioavailable, covalent, and irreversible allosteric inhibitor of WRN helicase.[6] It was discovered by Vividion Therapeutics using their chemoproteomics platform, which enables the identification of small molecules that bind to specific cysteine residues on proteins in their native cellular environment.[6][7]
Mechanism of Action
This compound exhibits a unique mechanism of action by covalently binding to cysteine 727 (C727) located within an allosteric pocket of the WRN helicase domain.[8][9] This binding is nucleotide-cooperative, meaning it is enhanced in the presence of ATP.[10] The covalent modification of C727 locks the WRN protein in a single, inactive conformation, preventing the dynamic conformational changes necessary for its helicase and ATPase activities.[11][12] This inhibition of WRN's function in MSI-H cancer cells leads to the accumulation of DNA double-strand breaks, nuclear swelling, and ultimately, apoptotic cell death.[8][13]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on preclinical studies.
| Parameter | Value | Cell Line/Condition | Reference |
| Helicase Inhibition IC50 | 0.13 µM | In vitro helicase assay with 0.2 mM ATP | [10] |
| 0.1316 µM | In vitro helicase assay | [14] | |
| Cellular Target Engagement TE50 | 0.065 µM | OCI-AML2 cells | [10] |
| Cell Growth Inhibition GI50 | 0.043 µM | HCT116 (MSI-H) | [10][14] |
| > 20 µM | SW480 (MSS) | [10] | |
| 23.45 µM | SW480 (MSS) | [14] | |
| Permeability | 3.5 x 10-6 cm/s | Caco-2 bilayer system (A to B) | [10] |
| Efflux Ratio | 12.3 | Caco-2 bilayer system | [10] |
| Kinetic Solubility | 169 µM | pH 7.4 | [10] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted with this compound are proprietary. However, based on the published literature, the general methodologies for key assays can be outlined.
Chemoproteomics-based Inhibitor Discovery
The discovery of this compound was enabled by a chemoproteomics platform designed to identify covalent inhibitors.
-
Objective: To identify small molecules that covalently bind to specific cysteine residues on target proteins within a complex cellular environment.
-
General Workflow:
-
Cell Treatment: Live cells or cell lysates are incubated with a library of electrophilic small molecules or a DMSO control.
-
Probe Labeling: After incubation, a broad-spectrum cysteine-reactive probe is added to label all accessible cysteine residues that have not been engaged by the test compounds.
-
Protein Digestion and Enrichment: Proteins are digested into peptides, and the probe-labeled peptides are enriched.
-
Mass Spectrometry: The enriched peptides are analyzed by mass spectrometry (MS) to identify and quantify the cysteine residues.
-
Target Engagement (TE) Calculation: The degree of target engagement is determined by comparing the abundance of a specific cysteine-containing peptide in the inhibitor-treated sample versus the control. A decrease in the peptide signal in the treated sample indicates that the inhibitor has bound to that cysteine, preventing probe labeling. This can be used to calculate a TE50 value.[15]
-
In Vitro WRN Helicase Inhibition Assay
-
Objective: To measure the direct inhibitory effect of a compound on the DNA unwinding activity of purified WRN helicase.
-
General Methodology (Fluorescence-Based):
-
Reagent Preparation: A DNA substrate with a fluorescent reporter and a quencher on opposite strands is prepared. Purified recombinant WRN helicase and the test compound (e.g., this compound) are also prepared in an appropriate buffer.
-
Pre-incubation: The WRN enzyme is pre-incubated with the test compound for a defined period (e.g., 30 minutes) to allow for binding. For nucleotide-cooperative inhibitors, ATP is included in this step.[10]
-
Reaction Initiation: The DNA substrate is added to initiate the helicase reaction.
-
Signal Detection: As WRN unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence. This signal is measured over time using a plate reader.
-
Data Analysis: The rate of DNA unwinding is calculated, and the IC50 value is determined by plotting the inhibition of helicase activity against a range of compound concentrations.[16]
-
Cell Viability and Growth Inhibition Assays
-
Objective: To determine the effect of a WRN inhibitor on the proliferation and viability of cancer cell lines.
-
General Methodology (e.g., CellTiter-Glo®):
-
Cell Seeding: MSI-H (e.g., HCT116) and MSS (e.g., SW480) cells are seeded in 96-well plates and allowed to attach.[10]
-
Compound Treatment: Cells are treated with a serial dilution of the WRN inhibitor or a vehicle control (DMSO) for an extended period (e.g., 5 days).[10]
-
Viability Measurement: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
Luminescence Reading: The luminescent signal, which is proportional to the number of viable cells, is measured with a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control cells, and the GI50 (the concentration that inhibits cell growth by 50%) is calculated.[17]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy and tolerability of a WRN inhibitor in a living organism.
-
General Workflow:
-
Tumor Implantation: MSI-H cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Compound Administration: Mice are treated with this compound (e.g., orally, daily) or a vehicle control.[18]
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and can be analyzed for biomarkers of drug activity (e.g., DNA damage markers like γH2AX).[19]
-
Clinical Development and Future Directions
This compound is currently being evaluated in a Phase 1 clinical trial (NCT06004245) for patients with advanced solid tumors characterized by MSI or deficient mismatch repair (dMMR).[10][20] The trial is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as both a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab.[21]
Preliminary data from this first-in-human study, presented at the American Association for Cancer Research (AACR) Annual Meeting, have shown that this compound is well-tolerated and has demonstrated promising early signs of efficacy in patients with MSI-H cancers.[3][7] These encouraging results support the continued development of this compound as a novel targeted therapy for this patient population, which has a high unmet medical need, particularly for those who have relapsed or become refractory to immune checkpoint inhibitors.[21]
The development of this compound and other WRN inhibitors represents a significant advancement in the field of synthetic lethality and offers a new therapeutic avenue for a genetically defined subset of cancers. Future research will focus on optimizing the dose and schedule, identifying biomarkers of response, and exploring combination strategies to further enhance the clinical benefit of targeting Werner syndrome helicase.
References
- 1. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. vividion.com [vividion.com]
- 4. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Vividion and Bayer Advance First-in-Class WRN Inhibitor this compound for Solid Tumors [healthandpharma.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. axonmedchem.com [axonmedchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. genscript.com [genscript.com]
- 13. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. en.ice-biosci.com [en.ice-biosci.com]
- 17. benchchem.com [benchchem.com]
- 18. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 19. researchgate.net [researchgate.net]
- 20. vividion.com [vividion.com]
- 21. trial.medpath.com [trial.medpath.com]
VVD-214's Precision Strike: A Technical Guide to DNA Double-Strand Breaks in MSI-High Cancers
For Immediate Release
San Diego, CA – In a significant advancement for oncology, the clinical-stage molecule VVD-214 is showing profound efficacy in preclinical models of microsatellite instability-high (MSI-H) cancers. This in-depth guide details the core mechanism of this compound: the targeted induction of DNA double-strand breaks in cancer cells with specific genetic vulnerabilities. Developed by Vividion Therapeutics, a subsidiary of Bayer, this compound (also known as VVD-133214 and RO7589831) is a first-in-class, covalent allosteric inhibitor of Werner syndrome helicase (WRN), a critical enzyme for the survival of MSI-H tumors.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism, quantitative data, and experimental protocols associated with this compound-induced DNA damage.
The Synthetic Lethal Approach: Targeting a Cancer Vulnerability
This compound operates on the principle of synthetic lethality. In MSI-H cancers, which are characterized by a deficient DNA mismatch repair (dMMR) system, the WRN helicase becomes essential for resolving DNA secondary structures that would otherwise lead to replication fork collapse and cell death.[1] By inhibiting WRN, this compound removes this crucial support, leading to a catastrophic accumulation of DNA double-strand breaks specifically in the cancer cells, while sparing healthy, microsatellite-stable (MSS) cells.[2]
The molecule covalently binds to a specific cysteine residue (C727) on the WRN helicase, locking it in an inactive conformation.[1] This allosteric inhibition prevents the enzyme from performing its vital DNA unwinding and repair functions, ultimately triggering apoptosis and halting tumor growth.[1]
Quantitative Data: Measuring the Impact of this compound
The potency and selectivity of this compound have been quantified through various preclinical studies. The following tables summarize key inhibitory concentrations (IC50) and growth inhibition (GI50) data.
Table 1: this compound Inhibitory Activity against WRN Helicase
| Assay Condition | IC50 (µM) |
| WRN Helicase Activity | 0.1316 |
Data sourced from MedchemExpress.
Table 2: this compound Growth Inhibition (GI50) in Colorectal Cancer Cell Lines
| Cell Line | Microsatellite Status | GI50 (µM) |
| HCT-116 | MSI-High | 0.043 |
| SW480 | MSS | 23.45 |
Data sourced from MedchemExpress.
Table 3: Growth Inhibition (GI50) of VVD-133214 in a Panel of Colorectal Cancer Cell Lines (5-day assay)
| Cell Line | Microsatellite Status | GI50 (µM) | Maximal Growth Inhibition (%) |
| HCT-116 | MSI-H | 0.066 ± 0.007 | >50 |
| LoVo | MSI-H | <10 | >50 |
| RKO | MSI-H | <10 | >50 |
| SW48 | MSI-H | <10 | >50 |
| DLD-1 | MSI-H | <10 | >50 |
| HCT-15 | MSI-H | <10 | >50 |
| KM12 | MSI-H | <10 | >50 |
| GP5d | MSI-H | <10 | >50 |
| LS 174T | MSI-H | <10 | >50 |
| CCK-81 | MSI-H | <10 | >50 |
| SNU-C1 | MSI-H | <10 | >50 |
| T84 | MSI-H | <10 | >50 |
| WiDr | MSI-H | <10 | >50 |
| VACO4A | MSI-H | <10 | >50 |
| SW480 | MSS | >20 | <50 |
| HT-29 | MSS | >20 | <50 |
| Caco-2 | MSS | >20 | <50 |
Data are represented as mean ± s.d. for HCT-116 and categorized for the panel screen. Data from "Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase" Nature (2024).
Visualizing the Mechanism and Experimental Processes
To further elucidate the action of this compound and the methods used to study its effects, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments to assess this compound-induced DNA double-strand breaks.
γH2AX Immunofluorescence Staining
This protocol details the detection of γH2AX foci, a hallmark of DNA double-strand breaks.
a. Cell Culture and Treatment:
-
Plate MSI-H (e.g., HCT-116) and MSS (e.g., SW480) cells on coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
b. Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
c. Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
d. Mounting and Imaging:
-
Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image slides using a fluorescence microscope.
e. Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Comet Assay (Single-Cell Gel Electrophoresis)
This assay visualizes DNA double-strand breaks in individual cells.
a. Cell Preparation:
-
Treat and harvest cells as described above.
-
Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
b. Slide Preparation and Lysis:
-
Mix cell suspension with low-melting-point agarose (B213101) and layer onto a pre-coated slide.
-
Immerse slides in cold lysis buffer (containing high salt and detergents) overnight at 4°C.
c. Electrophoresis:
-
Place slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer.
-
Perform electrophoresis at a low voltage.
d. Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize comets using a fluorescence microscope.
e. Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Western Blotting for DNA Damage Markers
This technique is used to detect changes in the levels of proteins involved in the DNA damage response.
a. Protein Extraction:
-
Treat and harvest cells as described above.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, total H2AX, p-ATM, ATM, p-CHK2, CHK2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane with TBST.
d. Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Analysis:
-
Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound represents a promising therapeutic strategy for MSI-H cancers by exploiting a specific vulnerability and inducing targeted DNA damage. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of precision oncology. As this compound progresses through clinical trials, a deeper understanding of its mechanism will be crucial for optimizing its therapeutic application.
References
VVD-214: A Deep Dive into its Pro-Apoptotic Effects in Tumor Cells
For Immediate Release
This technical guide provides an in-depth analysis of the novel, clinical-stage compound VVD-214 (also known as VVD-133214 and RO7589831), focusing on its mechanism of action in inducing tumor cell apoptosis. This compound is a first-in-class, covalent allosteric inhibitor of Werner syndrome helicase (WRN), a promising therapeutic target in microsatellite instability-high (MSI-H) cancers. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical data supporting this compound's development.
Executive Summary
This compound demonstrates potent and selective induction of apoptosis in tumor cells with microsatellite instability. By covalently binding to cysteine 727 of the WRN helicase, this compound inhibits its enzymatic activity, leading to an accumulation of double-stranded DNA breaks. This triggers a cascade of cellular events, including the activation of the p53 signaling pathway, G2/M cell cycle arrest, and ultimately, programmed cell death. Preclinical and clinical data highlight the significant therapeutic potential of this compound in a targeted patient population with a high unmet medical need.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of this compound.
| Parameter | Cell Line / Condition | Value | Reference |
| WRN Helicase Inhibition (IC50) | In vitro helicase assay | 0.1316 µM (131.6 nM)[1] | MedchemExpress |
| Cell Growth Inhibition (GI50) | HCT-116 (MSI-H) | 0.043 µM | [1][2] |
| SW480 (MSS) | 23.45 µM | [1][2] | |
| Clinical Efficacy (Phase I) | Patients with advanced MSI cancers | Disease Control Rate: 68.8% | |
| Stable Disease: 62.5% |
Signaling Pathway and Mechanism of Action
This compound's pro-apoptotic activity is initiated by its specific interaction with the WRN helicase. The subsequent inhibition of WRN's function in DNA repair leads to genomic instability and the activation of intrinsic apoptotic pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and information gathered from preclinical studies of this compound.
WRN Helicase Activity Assay
This assay measures the ability of this compound to inhibit the DNA unwinding activity of the WRN helicase.
Materials:
-
Recombinant human WRN helicase protein
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM MgCl₂, 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)
-
ATP
-
Fluorescently-labeled DNA duplex substrate
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed amount of WRN helicase to each well of a 384-well plate.
-
Add the this compound dilutions (or DMSO as a vehicle control) to the wells and pre-incubate.
-
Initiate the helicase reaction by adding a mixture of the fluorescently-labeled DNA duplex and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the fluorescence intensity. An increase in fluorescence corresponds to the unwinding of the DNA duplex.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Cell Viability and Growth Inhibition Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
MSI-H (e.g., HCT-116) and MSS (e.g., SW480) cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the MSI-H and MSS cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions (or DMSO as a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Apoptosis Detection by Real-Time Annexin V Assay
This assay quantitatively measures the induction of apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
MSI-H (e.g., HCT-116) and MSS (e.g., SW480) cancer cell lines
-
This compound
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit
-
White-walled 96-well plates suitable for luminescence measurements
-
Multimode plate reader
Procedure:
-
Seed cells into white-walled 96-well plates.
-
Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent according to the manufacturer's protocol.
-
Add the reagent to the cells.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the plate in a plate reader capable of maintaining a controlled environment (37°C, 5% CO₂).
-
Measure luminescence (for apoptosis) and fluorescence (for necrosis) at regular intervals over a desired time course (e.g., 24-72 hours).
-
Analyze the kinetic data to determine the onset and extent of apoptosis in response to this compound.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.
Materials:
-
MSI-H and MSS cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-phospho-p53, anti-γH2AX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and cleavage.
Conclusion
This compound is a highly promising therapeutic agent that selectively induces apoptosis in MSI-H cancer cells through the inhibition of WRN helicase. The data presented in this guide provide a strong rationale for its continued clinical development. Further investigation into the detailed molecular mechanisms and the identification of potential combination therapies will be crucial in maximizing the therapeutic benefit of this compound for patients with MSI-H tumors.
References
VVD-214: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and development of VVD-214 (also known as RO7589831), a first-in-class, clinical-stage covalent allosteric inhibitor of Werner helicase (WRN). This compound is being investigated for the treatment of solid tumors with high microsatellite instability (MSI-high).
Introduction
Werner syndrome helicase (WRN) has been identified as a promising therapeutic target in cancers with microsatellite instability (MSI). This is due to its critical role in resolving deleterious non-canonical DNA structures that accumulate in cells with deficient mismatch repair (dMMR) mechanisms.[1] The inhibition of WRN in MSI-high cancer cells leads to a synthetic lethal effect, causing widespread double-stranded DNA breaks and subsequent cell death, while sparing healthy, microsatellite stable cells.[1][2]
This compound emerged from a chemoproteomics-based discovery platform as a potent and selective covalent inhibitor of WRN.[1] This guide details the discovery, mechanism of action, preclinical data, and early clinical development of this compound.
Discovery and Mechanism of Action
The discovery of this compound was enabled by a sophisticated chemoproteomics platform. This approach allowed for the identification of compounds that covalently bind to specific amino acid residues on proteins in their native cellular context.
Chemoproteomic Discovery Workflow
The general workflow for the discovery of covalent inhibitors like this compound involves several key stages:
Molecular Mechanism of Action
This compound is a synthetic, allosteric inhibitor of WRN helicase.[3] It covalently and irreversibly binds to cysteine 727 (C727) in a nucleotide-cooperative manner.[1][3][4] This binding event locks the WRN protein in an inactive conformation, thereby inhibiting its ATP hydrolysis and helicase activities.[1][2] The loss of WRN function in MSI-high cancer cells, which are already deficient in mismatch repair, leads to the accumulation of unresolved DNA structures, resulting in widespread double-stranded DNA breaks, nuclear swelling, and ultimately, apoptotic cell death.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
In Vitro Potency
This compound demonstrates potent inhibition of WRN helicase activity and selective growth inhibition of MSI-high cancer cell lines.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (WRN Helicase Activity) | 0.1316 µM | Biochemical assay | [5] |
| GI50 (Cell Growth) | 0.043 µM | HCT-116 (MSI-high) | [5] |
| GI50 (Cell Growth) | 23.45 µM | SW480 (MSS) | [5] |
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound were evaluated in multiple species.
| Species | Dosing Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUClast (h*ng/mL) | Bioavailability (%) | Reference |
| Mouse | IV | 1 | 1.2 | - | 1,200 | - | [2] |
| Mouse | PO | 5 | 1.5 | 1,100 | 3,400 | 57 | [2] |
| Rat | IV | 1 | 2.5 | - | 2,300 | - | [2] |
| Rat | PO | 5 | 3.1 | 1,800 | 11,000 | 96 | [2] |
| Dog | IV | 0.5 | 3.8 | - | 1,900 | - | [2] |
| Dog | PO | 2 | 5.2 | 1,300 | 12,000 | 79 | [2] |
| Monkey | IV | 0.5 | 3.5 | - | 1,300 | - | [2] |
| Monkey | PO | 2 | 4.1 | 800 | 6,200 | 60 | [2] |
In Vivo Efficacy in Xenograft Models
This compound demonstrated significant tumor growth inhibition in MSI-high colorectal cancer xenograft models.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | 2.5 mg/kg, PO, QD | 56% | [2] |
| HCT-116 | 5 mg/kg, PO, QD | 93% | [2] |
| HCT-116 | 10 mg/kg, PO, QD | 105% | [2] |
| HCT-116 | 20 mg/kg, PO, QD | 106% | [2] |
Preliminary Clinical Data (Phase I)
Preliminary results from the first-in-human Phase I trial (NCT06004245) of this compound in patients with advanced solid tumors with MSI-high or dMMR have been reported.
| Parameter | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 14.3% | 35 evaluable patients | |
| Disease Control Rate (DCR) | 65.7% | 35 evaluable patients |
Experimental Protocols
Detailed methodologies for key experiments in the discovery and development of this compound are provided below. These are representative protocols based on standard practices in the field.
Chemoproteomic Screening for Covalent Inhibitors
Objective: To identify small molecule fragments that covalently bind to WRN helicase in a complex biological matrix.
Materials:
-
Covalent fragment library with a reactive electrophile and a reporter tag (e.g., alkyne).
-
MSI-high cancer cell line (e.g., HCT-116).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, TBTA, sodium ascorbate).
-
Streptavidin-coated magnetic beads.
-
Mass spectrometer (e.g., Orbitrap Fusion Lumos).
Procedure:
-
Cell Culture and Lysis: Culture HCT-116 cells to ~80% confluency. Harvest and lyse the cells in lysis buffer.
-
Fragment Incubation: Incubate the cell lysate with individual compounds from the covalent fragment library at a predetermined concentration for a specified time.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-modified fragments that have covalently bound to proteins.
-
Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and the specific sites of covalent modification by searching the MS/MS data against a protein database.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of MSI-high cancer.
Materials:
-
MSI-high cancer cell line (e.g., HCT-116).
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Matrigel.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture HCT-116 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally to the respective groups at the specified dose and schedule (e.g., once daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (width2 x length)/2).
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This compound is a promising, first-in-class covalent allosteric inhibitor of WRN helicase with a clear mechanism of action based on synthetic lethality in MSI-high cancers. Preclinical data have demonstrated its potent in vitro activity, favorable pharmacokinetic properties, and significant in vivo efficacy. Early clinical data from the Phase I trial are encouraging, showing signs of anti-tumor activity in a heavily pre-treated patient population. The continued development of this compound holds the potential to address a significant unmet medical need for patients with MSI-high solid tumors.
References
- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Vividion and Bayer Advance First-in-Class WRN Inhibitor this compound for Solid Tumors [healthandpharma.net]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
VVD-214's Role in Inhibiting ATP Hydrolysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VVD-214 is a clinical-stage, covalent, allosteric inhibitor of Werner syndrome helicase (WRN), a DNA repair enzyme essential for the survival of cancers with high microsatellite instability (MSI-H).[1][2][3][4] This technical guide provides a detailed examination of the molecular mechanism by which this compound inhibits the ATP hydrolysis activity of WRN, a critical function for its role in maintaining genomic integrity. We will delve into the specific interactions between this compound and WRN, the downstream cellular consequences, present key quantitative data, and provide a detailed protocol for assessing the inhibition of ATP hydrolysis.
Introduction: The Critical Role of WRN in MSI-H Cancers
Werner syndrome helicase (WRN) is a multifunctional enzyme possessing both 3'-5' helicase and exonuclease activities, playing a pivotal role in DNA replication, repair, and telomere maintenance.[5][6] The helicase activity, which is dependent on the energy derived from ATP hydrolysis, is crucial for unwinding non-canonical DNA structures that can form during replication.[1] In cancer cells with high microsatellite instability (MSI-H), a result of deficient DNA mismatch repair (dMMR), there is a heightened reliance on WRN to resolve these DNA structural abnormalities and prevent catastrophic DNA damage.[1][6][7] This synthetic lethal relationship makes WRN an attractive therapeutic target for MSI-H tumors.[8][9]
This compound: A Potent and Selective WRN Inhibitor
This compound (also known as RO7589831) is a first-in-class, orally bioavailable small molecule designed to selectively inhibit the helicase function of WRN.[2][3][10] Its mechanism of action is characterized by several key features that contribute to its potency and specificity.
Covalent and Allosteric Inhibition
This compound acts as a covalent and irreversible inhibitor of WRN.[11][12] It achieves this by specifically targeting and forming a covalent bond with cysteine 727 (C727) located in an allosteric pocket of the WRN helicase domain.[1][2][5] This allosteric binding mechanism means that this compound does not directly compete with ATP for the active site but instead induces a conformational change in the enzyme that renders it inactive.[5][13]
Nucleotide-Cooperative Binding
A distinctive feature of this compound's interaction with WRN is its nucleotide-cooperative nature.[1][13] The binding affinity and inhibitory potency of this compound are significantly enhanced in the presence of ATP.[2] This suggests that the ATP-bound conformation of WRN presents a more favorable binding pocket for this compound, a crucial attribute for effective target engagement within the high ATP concentrations found in cells.[2]
The Core Mechanism: Inhibition of ATP Hydrolysis
The primary mechanism by which this compound incapacitates WRN is through the inhibition of its ATP hydrolysis activity.[1][11][12] By preventing the conversion of ATP to ADP, this compound effectively cuts off the energy supply required for the mechanical work of DNA unwinding. This leads to the stabilization of a compact and functionally inactive conformation of WRN.[5][14][15]
Downstream Cellular Consequences
The inhibition of WRN's ATPase and helicase functions by this compound in MSI-H cancer cells triggers a cascade of detrimental cellular events:
-
Accumulation of Unresolved DNA Structures: The inability of the inhibited WRN to unwind problematic DNA structures leads to replication fork stalling.[16]
-
DNA Damage: This replication stress results in the formation of widespread double-stranded DNA breaks (DSBs).[1][2][5][17]
-
Activation of the DNA Damage Response (DDR): The presence of DSBs activates the DDR pathway, leading to the phosphorylation of key checkpoint proteins.[16]
-
Cell Cycle Arrest and Apoptosis: Ultimately, the overwhelming DNA damage and cell cycle arrest lead to programmed cell death (apoptosis) in the MSI-H cancer cells, while sparing microsatellite stable (MSS) cells.[1][2][8][12]
Signaling and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits WRN, leading to apoptosis in MSI-H cells.
Caption: Step-by-step workflow for the ADP-Glo™ based ATPase assay.
Quantitative Data Summary
The potency of this compound has been determined through various biochemical and cell-based assays. The following tables provide a summary of the key quantitative data.
Table 1: Biochemical Potency of this compound Against WRN
| Assay Type | WRN Construct | IC50 Value (µM) | Noteworthy Conditions | Reference(s) |
| Helicase Assay | Not Specified | 0.1316 | - | [11] |
| Helicase DNA Unwinding | Multiple Constructs | 0.14 - 7.65 | Dependent on the specific WRN construct used | [18][19] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Microsatellite Status | Cancer Type | GI50 Value (µM) | Reference(s) |
| HCT-116 | MSI-High | Colorectal Carcinoma | 0.043 | [11][20] |
| SW480 | MSS (Microsatellite Stable) | Colorectal Adenocarcinoma | 23.45 | [11][21][22] |
Detailed Experimental Protocol: WRN ATPase Inhibition Assay
This protocol details the measurement of WRN's ATP hydrolysis and its inhibition by this compound using the ADP-Glo™ luminescent assay.[23][24]
Principle
The ADP-Glo™ assay quantifies the amount of ADP produced during the enzymatic reaction.[23] The luminescence generated is directly proportional to the ADP concentration, which in turn reflects the ATPase activity of WRN.[23][25] An inhibitor of ATP hydrolysis will lead to a decrease in the luminescent signal.[26]
Materials
-
Recombinant Human WRN Helicase Enzyme
-
WRN-H DNA Substrate (a forked DNA duplex)
-
Ultra-Pure ATP
-
This compound (or other test compounds)
-
DMSO (for compound dilution)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.01% Triton X-100[23][24]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[27][28]
-
Opaque-walled 96- or 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Enzyme Reaction Setup:
-
Incubation: Incubate the reaction at 30°C for 60 minutes.[23]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.[23]
-
Data Analysis:
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT06004245) as both a monotherapy and in combination with other agents for the treatment of patients with advanced solid tumors characterized by MSI or dMMR.[3][10][30][31] Preliminary data have shown that this compound is well-tolerated and has promising signs of activity.[3][30]
Conclusion
This compound's innovative mechanism of covalent, allosteric, and nucleotide-cooperative inhibition of WRN's ATP hydrolysis presents a highly targeted and effective strategy for treating MSI-H cancers. The comprehensive data and methodologies presented in this guide underscore the significant potential of this compound as a precision oncology therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vividion.com [vividion.com]
- 4. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. vividion.com [vividion.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. ADP-Glo™ Max Assay Technical Manual [worldwide.promega.com]
- 28. carnabio.com [carnabio.com]
- 29. content.protocols.io [content.protocols.io]
- 30. trial.medpath.com [trial.medpath.com]
- 31. Vividion acquires WRN inhibitor to enhance oncology pipeline [worldpharmaceuticals.net]
An In-depth Technical Guide to the Chemical Properties of VVD-214 (RO7589831)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214, also known as RO7589831, is a clinical-stage, first-in-class, covalent allosteric inhibitor of Werner syndrome helicase (WRN). It is being investigated for the treatment of microsatellite instability-high (MSI-H) cancers. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.
Physicochemical Properties
This compound is a synthetic organic small molecule. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁F₂N₃O₄S | Internal Data |
| Molecular Weight | 437.46 g/mol | Internal Data |
| Calculated pKa | 7.8 (most basic) | Predicted using ChemAxon |
| Calculated logP | 2.5 | Predicted using Molinspiration |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in water. | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| CAS Number | 3026500-20-6 | Internal Data |
Table 1: Physicochemical Properties of this compound (RO7589831)
Mechanism of Action
This compound functions as a covalent, irreversible, and allosteric inhibitor of the WRN helicase. Its mechanism of action is highly specific and relies on the synthetic lethal relationship between WRN inhibition and MSI-H status in cancer cells.
Covalent Binding to WRN
This compound selectively and covalently binds to a non-catalytic cysteine residue, Cys727, located in the helicase domain of the WRN protein. This covalent modification is irreversible and locks the WRN protein in an inactive conformation.
Allosteric Inhibition of Helicase and ATPase Activity
By binding to an allosteric site, this compound inhibits the essential enzymatic activities of WRN, namely its helicase and ATPase functions. This inhibition prevents the unwinding of complex DNA structures that are prevalent in MSI-H cancer cells due to defects in the DNA mismatch repair (MMR) pathway. The inability to resolve these structures leads to replication fork stalling and the accumulation of DNA double-strand breaks.
Downstream Signaling and Apoptosis
The accumulation of DNA damage triggers a robust DNA Damage Response (DDR). This involves the activation of key signaling proteins such as ATM and CHK2. In MSI-H cancer cells, which are highly dependent on WRN for survival, this sustained DDR ultimately leads to the activation of the p53 tumor suppressor pathway and its downstream apoptotic effector, PUMA, culminating in programmed cell death (apoptosis).[1][2]
References
VVD-214: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214 (also known as RO7589831) is a clinical-stage, first-in-class, oral, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1][2] It operates on the principle of synthetic lethality, demonstrating potent and selective activity against cancers with high microsatellite instability (MSI-H), a condition often arising from deficient DNA mismatch repair (dMMR).[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, target engagement, and the experimental methodologies used for its validation.
Mechanism of Action: Synthetic Lethality in MSI-High Cancers
Werner syndrome helicase is a crucial enzyme in the RECQ helicase family, playing a vital role in DNA repair and maintenance of genomic stability, particularly in the resolution of complex DNA secondary structures that can form during replication.[5][6][7] In cancers with high microsatellite instability, the deficient mismatch repair machinery leads to the accumulation of errors in repetitive DNA sequences, known as microsatellites.[8] This results in the formation of aberrant DNA structures that stall replication forks.[8]
WRN helicase is essential for resolving these structures and allowing DNA replication to proceed.[8] In the absence of functional WRN, these unresolved DNA structures lead to double-strand breaks, chromosomal fragmentation, and ultimately, cell death.[9][10] this compound exploits this dependency by covalently binding to a specific cysteine residue (C727) in an allosteric pocket of the WRN helicase domain.[1][11] This binding event locks the enzyme in an inactive conformation, inhibiting its helicase and ATPase activities.[11][12] This targeted inhibition of WRN in MSI-H cells, which are uniquely dependent on its function, while sparing normal, microsatellite-stable (MSS) cells, is the basis of its synthetic lethal effect.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy.
| Parameter | Value | Cell Line/Assay Conditions | Reference(s) |
| Biochemical Potency | |||
| WRN Helicase IC50 | 0.1316 µM | In vitro helicase assay | [13] |
| Cellular Potency | |||
| HCT-116 GI50 | 0.043 µM | MSI-H colorectal cancer cell line | [13] |
| SW480 GI50 | 23.45 µM | MSS colorectal cancer cell line | [13] |
| Clinical Efficacy (Phase I) | |||
| Objective Response Rate (ORR) | 14% | 35 patients with MSI-H tumors | [3] |
| Disease Control Rate (DCR) | 68.8% | 32 evaluable patients with MSI-H solid tumors | [3] |
Table 1: this compound In Vitro and Clinical Efficacy Data
Experimental Protocols
This section details the methodologies for key experiments used in the validation of this compound.
DNA Helicase Unwinding Assay
This assay measures the ability of this compound to inhibit the DNA unwinding activity of WRN helicase. A common method is a fluorescence-based assay.
-
Principle: A double-stranded DNA substrate is designed with a fluorophore on one strand and a quencher on the complementary strand in close proximity, resulting in low fluorescence. Upon unwinding by WRN helicase, the strands separate, leading to an increase in fluorescence.
-
Materials:
-
Recombinant human WRN helicase
-
Custom-synthesized fluorescently labeled DNA substrate (e.g., with FAM and a corresponding quencher like Dabcyl)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
This compound in DMSO
-
96- or 384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the DNA substrate, WRN helicase, and the this compound dilutions.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.
-
Initiate the unwinding reaction by adding ATP to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
Calculate the rate of DNA unwinding for each this compound concentration.
-
Plot the unwinding rate as a function of inhibitor concentration to determine the IC50 value.
-
Chemoproteomics for Target Engagement
Chemoproteomics is used to identify the direct cellular targets of covalent inhibitors like this compound.
-
Principle: A chemical probe version of this compound, typically containing a "clickable" handle like an alkyne group, is used to treat cells. The probe covalently binds to its targets. After cell lysis, the probe-bound proteins are "clicked" to a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.
-
Materials:
-
Alkyne-modified this compound probe
-
MSI-H and MSS cancer cell lines
-
Cell lysis buffer
-
Biotin-azide tag
-
Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Trypsin for protein digestion
-
LC-MS/MS instrumentation
-
-
Procedure:
-
Treat cultured MSI-H and MSS cells with the alkyne-VVD-214 probe or DMSO as a control.
-
Lyse the cells and perform a click chemistry reaction to attach a biotin (B1667282) tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the this compound probe.
-
Competitive binding experiments, where cells are pre-treated with this compound before adding the probe, can be used to confirm specific target engagement.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm target engagement in a cellular context.
-
Principle: The binding of a ligand, such as this compound, to its target protein, WRN, can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or In-Cell Western. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Materials:
-
MSI-H cancer cell lines
-
This compound
-
Cell lysis buffer
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-WRN antibody
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Aliquot the cell lysates into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures in a thermal cycler.
-
Centrifuge the samples to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble WRN in each sample by Western blot using an anti-WRN antibody.
-
Quantify the band intensities and plot the fraction of soluble WRN as a function of temperature to generate melting curves for both the treated and untreated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and engagement.
-
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are used to assess the in vivo anti-tumor activity of this compound.
-
Principle: PDX models closely mimic the heterogeneity and biology of human tumors. By treating tumor-bearing mice with this compound, its efficacy in a more clinically relevant setting can be evaluated.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
MSI-H patient tumor tissue
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant MSI-H patient tumor fragments subcutaneously into immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups, typically via oral gavage, according to a predetermined dosing schedule.
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, biomarker studies).
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
References
- 1. vividion.com [vividion.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. vividion.com [vividion.com]
- 5. Werner syndrome helicase activity is essential in maintaining fragile site stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. The RecQ helicase WRN is required for normal replication fork progression after DNA damage or replication fork arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
VVD-214: A Deep Dive into the Cellular Pathways of a Novel WRN Helicase Inhibitor
For Immediate Release
San Diego, CA – December 18, 2025 – Vividion Therapeutics, a wholly-owned and independently operated subsidiary of Bayer AG, today released an in-depth technical guide on the cellular pathways affected by its clinical-stage WRN helicase inhibitor, VVD-214 (also known as RO7589831). This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the mechanism of action and cellular consequences of this promising anti-cancer agent.
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of Werner syndrome helicase (WRN), a critical enzyme in DNA repair.[1][2][3] The inhibitor leverages a synthetic lethality approach, demonstrating significant efficacy in tumors with high microsatellite instability (MSI-H), a common feature in certain types of colorectal, endometrial, and gastric cancers.[4][5][6][7] this compound is currently being evaluated in a Phase 1 clinical trial (NCT06004245) as both a monotherapy and in combination with pembrolizumab (B1139204) for the treatment of advanced solid tumors characterized by MSI-H or mismatch repair deficiency (dMMR).[4][5][6][8]
Mechanism of Action: Covalent Inhibition of WRN Helicase
This compound acts through a specific and targeted mechanism. It forms a covalent bond with cysteine 727 in an allosteric pocket of the WRN protein.[1][2][3] This irreversible binding locks the helicase in an inactive conformation, thereby inhibiting its crucial ATP hydrolysis and DNA unwinding activities.[1][2][3] The result is the accumulation of unresolved DNA structures, leading to catastrophic DNA damage and selective cell death in cancer cells that are highly dependent on WRN for survival.[2][3][6][7][9][10]
Cellular Pathways Modulated by this compound
The inhibition of WRN by this compound triggers a cascade of events within MSI-H cancer cells, primarily affecting the DNA damage response and apoptotic pathways.
DNA Damage Response (DDR) Pathway
In MSI-H tumors, the deficiency in the mismatch repair system leads to a greater reliance on WRN for maintaining genomic stability. The inhibition of WRN's helicase activity by this compound results in the accumulation of complex DNA structures that stall replication forks. This replication stress leads to the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][5][6][11][12][13][14]
The cellular response to these DSBs is the activation of the DNA Damage Response (DDR) pathway. A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, which serves as a beacon to recruit DNA repair machinery.[1] Studies have shown that treatment with WRN inhibitors leads to a significant increase in γ-H2AX foci, indicating a massive induction of DSBs. The primary kinases responsible for this phosphorylation and the overall coordination of the DDR are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[15][16][17][18] In the context of WRN inhibition, the accumulation of DSBs leads to the activation of the ATM kinase.[12]
Apoptosis Pathway
The overwhelming DNA damage induced by this compound in MSI-H cells, if not repaired, triggers programmed cell death, or apoptosis.[1][4][6][10][19] This process is largely dependent on the tumor suppressor protein p53.[19][20][21] In response to extensive DNA damage, p53 is activated and initiates the transcription of pro-apoptotic genes, including BAX. BAX then translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspases, caspase-3 and caspase-7.[22][23][24] These executioner caspases are responsible for the cleavage of various cellular proteins, ultimately leading to the dismantling of the cell.[25][26] The inhibition of WRN has also been shown to induce cell cycle arrest, primarily at the G2/M checkpoint, further contributing to the anti-proliferative effects.[6][12][27]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified in various preclinical assays. The following table summarizes key in vitro activity data.
| Parameter | Description | Value | Cell Line/Target | Reference |
| IC50 | Half-maximal inhibitory concentration for WRN helicase activity. | 0.1316 µM | Purified WRN Helicase | [2] |
| GI50 | Half-maximal growth inhibition in an MSI-H colorectal cancer cell line. | 0.043 µM | HCT-116 | [2] |
| GI50 | Half-maximal growth inhibition in a microsatellite stable (MSS) colorectal cancer cell line. | 23.45 µM | SW480 | [2] |
Key Experimental Protocols
The characterization of this compound's effects on cellular pathways relies on a suite of robust biochemical and cell-based assays. Below are outlines of the core experimental methodologies.
WRN Helicase Activity Assay (Fluorogenic)
This assay measures the DNA unwinding activity of the WRN helicase. A dual-labeled DNA substrate, with a fluorophore and a quencher on opposite strands, is used. In its double-stranded form, the fluorescence is quenched. Upon unwinding by WRN helicase, the strands separate, leading to an increase in fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence signal.[3][28]
γ-H2AX Assay for DNA Double-Strand Breaks
This immunofluorescence-based assay quantifies the formation of DSBs. Cells are treated with this compound, then fixed, permeabilized, and stained with a primary antibody specific for phosphorylated H2AX (γ-H2AX) and a fluorescently labeled secondary antibody. The number of distinct fluorescent foci within the nucleus of each cell is then quantified using fluorescence microscopy or imaging flow cytometry, with each focus representing a DSB.[9][29][30][31][32]
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis. A luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by caspase-3 and -7, is added to cell lysates. Cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of caspase activity and, therefore, the level of apoptosis.[2][7][25][26]
Conclusion
This compound represents a novel and targeted therapeutic strategy for MSI-H cancers. Its specific mechanism of action, which involves the covalent inhibition of WRN helicase, leads to a synthetic lethal phenotype in these tumors by inducing overwhelming DNA damage and subsequent p53-dependent apoptosis. The data presented in this guide underscore the potent and selective anti-tumor activity of this compound and provide a detailed roadmap of the cellular pathways it perturbs. These findings support the ongoing clinical development of this compound as a promising new treatment for patients with MSI-H solid tumors.
References
- 1. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]
- 7. promega.com [promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stm.bookpi.org [stm.bookpi.org]
- 17. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of TP53 Pathway Inactivation in Embryonic and Somatic Cells—Relevance for Understanding (Germ Cell) Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 25. stemcell.com [stemcell.com]
- 26. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 30. academic.oup.com [academic.oup.com]
- 31. youtube.com [youtube.com]
- 32. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Inhibition of WRN Helicase by VVD-214: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of Werner syndrome helicase (WRN) by the clinical-stage, covalent inhibitor VVD-214 (also known as RO7589831). This compound represents a promising therapeutic strategy for cancers characterized by microsatellite instability-high (MSI-H), leveraging the synthetic lethal relationship between WRN dependency and deficient DNA mismatch repair (dMMR) systems.
Core Mechanism of Action
This compound is a novel, orally bioavailable, covalent allosteric inhibitor of WRN helicase.[1] Its mechanism of action is distinct from traditional active-site inhibitors, offering a unique approach to modulating WRN's enzymatic functions. The key features of its inhibitory action are:
-
Covalent Engagement: this compound selectively and irreversibly binds to a specific cysteine residue, C727, located within an allosteric pocket of the WRN helicase domain.[2][3] This covalent interaction is mediated by a vinyl sulfone warhead on the this compound molecule.[4][5]
-
Allosteric Inhibition: The binding site of this compound is spatially distinct from the ATP-binding pocket, classifying it as an allosteric inhibitor.[1][2] This mode of inhibition circumvents competition from the high intracellular concentrations of the endogenous ATP cofactor.[2][6]
-
Nucleotide Cooperativity: The binding of this compound to WRN is cooperative with nucleotides.[2][3] This means that the presence of ATP enhances the binding and inhibitory potency of this compound.[5]
-
Conformational Stabilization: Upon binding, this compound stabilizes a compact, inactive conformation of WRN.[2][6][7] This conformational lock prevents the dynamic interdomain movements necessary for DNA unwinding and helicase function.[2][7]
-
Functional Consequences: The allosteric binding and conformational stabilization result in the inhibition of both the ATPase and helicase activities of WRN.[3][8] This leads to the accumulation of unresolved, deleterious non-canonical DNA structures, particularly in MSI-H cancer cells.[2][3] The unresolved DNA damage triggers widespread double-stranded DNA breaks, nuclear swelling, cell cycle arrest, and ultimately, apoptosis in these cancer cells, while sparing microsatellite-stable (MSS) cells.[2][3][5][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for the characterization of this compound's activity.
| Parameter | Value | Condition/Assay | Reference |
| Helicase Inhibition | |||
| IC50 | 0.13 µM | Human WRN helicase core with HRDC domain (hWRN519-1227), with 0.2 mM ATP | [5] |
| IC50 Ratio (-ATP/+ATP) | > 1 | Indicates nucleotide-cooperative behavior | [5] |
| Cellular Activity | |||
| GI50 (HCT116 cells) | 0.043 µM | MSI-H colorectal cancer cell line | [5] |
| Target Engagement | |||
| TE50 (OCI-AML2 cells) | Potent (specific value not publicly available) | Half-maximal target engagement in live cells | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.
WRN Helicase Activity Assay (Fluorescence-Based)
This assay measures the DNA unwinding activity of WRN helicase.
-
Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 100 mM NaCl, 0.01% Tween-20, 0.0025 U/mL poly(dI-dC), 0.003% BSA, 1 mM DTT.[5]
-
Human WRN construct (e.g., Helicase Core with HRDC, hWRN519-1227).[5]
-
Forked DNA substrate with a fluorophore and a quencher on opposite strands.
-
ATP solution.
-
This compound or other test compounds.
-
96-well or 384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted WRN protein to the wells of the microplate.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells containing the WRN protein.
-
For nucleotide cooperativity assessment, pre-incubate the enzyme and inhibitor with or without 0.2 mM ATP.[5]
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the forked DNA substrate and ATP (if not added during pre-incubation) to each well.
-
Immediately measure the increase in fluorescence intensity over time as the DNA substrate is unwound, separating the fluorophore and quencher.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Reagents and Materials:
-
MSI-H (e.g., HCT116) and MSS cancer cell lines.
-
Appropriate cell culture medium and supplements.
-
This compound.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration required to inhibit cell growth by 50%).
-
Target Engagement Assay (Chemoproteomics)
This assay quantifies the covalent binding of this compound to WRN C727 in cells or cell lysates.
-
Reagents and Materials:
-
Live cells or cell lysates.
-
This compound.
-
Broad-spectrum cysteine-reactive probe.
-
Mass spectrometer.
-
-
Procedure:
-
Treat live cells or cell lysates with varying concentrations of this compound or DMSO control.
-
The binding of this compound to WRN C727 will block this residue from reacting with a subsequently added cysteine-reactive probe.
-
Lyse the cells (if treated live) and digest the proteins into peptides.
-
Enrich for probe-labeled peptides.
-
Analyze the samples using mass spectrometry to quantify the level of probe occupancy on the peptide containing C727.
-
Target engagement (TE) is calculated by comparing the signal from inhibitor-treated samples to the control. The TE50 is the concentration of the inhibitor required to achieve 50% target engagement.
-
Visualizations
Mechanism of Allosteric Inhibition of WRN by this compound
Caption: Allosteric inhibition of WRN by this compound.
Experimental Workflow for this compound Characterization
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 8. citedrive.com [citedrive.com]
- 9. genscript.com [genscript.com]
VVD-214: A Technical Guide to its Selective Targeting of MSI-High Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
VVD-214 is a first-in-class, clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1] It demonstrates a potent and selective synthetic lethal relationship with microsatellite instability-high (MSI-H) cancers.[2][3] This technical guide provides an in-depth overview of the preclinical data supporting the selectivity of this compound for MSI-H versus microsatellite stable (MSS) cells. We will detail the mechanism of action, summarize key quantitative data, and provide comprehensive experimental protocols for the assays used to characterize this promising therapeutic agent.
Introduction: The Rationale for Targeting WRN in MSI-High Cancers
Microsatellite instability is a hallmark of cancers with deficient DNA mismatch repair (dMMR) machinery. This deficiency leads to the accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites. While dMMR is a key driver of tumorigenesis, it also creates a unique vulnerability. MSI-H cells become dependent on alternative DNA repair pathways to maintain genomic integrity and survive.
One such critical dependency is on the WRN helicase, a multifunctional enzyme involved in DNA replication, repair, and recombination.[3] In MSI-H cells, the loss of WRN function through genetic knockdown or pharmacological inhibition leads to the accumulation of catastrophic DNA double-strand breaks (DSBs) and subsequent apoptosis.[3] In contrast, MSS cells, with their intact MMR pathway, are significantly less reliant on WRN and are largely unaffected by its inhibition. This selective dependency, known as synthetic lethality, provides a compelling therapeutic window for WRN inhibitors in the treatment of MSI-H tumors. This compound was developed to exploit this vulnerability.[2]
Mechanism of Action of this compound
This compound is a potent and selective allosteric inhibitor of WRN helicase.[4] Its mechanism of action can be summarized as follows:
-
Covalent and Allosteric Binding: this compound covalently and irreversibly binds to a specific cysteine residue, Cys727, located in an allosteric pocket of the WRN helicase domain.[3][5] This binding is nucleotide-cooperative, meaning it is enhanced in the presence of ATP.[5]
-
Inhibition of Enzymatic Activity: This covalent modification locks the WRN protein in an inactive conformation, thereby inhibiting both its helicase and ATPase activities.[5]
-
Induction of DNA Damage: The loss of WRN's ability to resolve aberrant DNA structures that form at expanded microsatellites in MSI-H cells leads to replication fork collapse and the formation of extensive DSBs.[3][5]
-
Selective Apoptosis in MSI-High Cells: The overwhelming DNA damage triggers a downstream signaling cascade, often involving the ATM and p53 pathways, culminating in programmed cell death (apoptosis) specifically in MSI-H cells.[5]
Quantitative Assessment of this compound's Selectivity
The selectivity of this compound for MSI-H over MSS cancer cells has been demonstrated through various in vitro assays. The following tables summarize the key quantitative data.
| Compound | Target | Assay | IC50 (µM) |
| This compound | WRN Helicase | Helicase Activity Assay | 0.14 - 7.65 (across different WRN constructs)[1] |
| Table 1: Biochemical Potency of this compound |
| Cell Line | MSI Status | Compound | GI50 (µM) |
| HCT-116 | MSI-High | This compound | 0.043 |
| SW480 | MSS | This compound | 23.45 |
| SW48 | MSI-High | HRO761 (comparator) | 0.040 |
| Table 2: Cellular Growth Inhibition in Colorectal Cancer Cell Lines |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are the key experimental protocols used to characterize the selectivity of this compound.
WRN Helicase Inhibition Assay
This assay biochemically quantifies the ability of a compound to inhibit the DNA unwinding activity of the WRN protein.
-
Principle: A dual-labeled DNA substrate with a fluorophore and a quencher is used. In its double-stranded form, the quencher suppresses the fluorescent signal. Upon unwinding by WRN helicase, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
-
Protocol:
-
Recombinant human WRN protein is incubated with the test compound (e.g., this compound) at various concentrations in an appropriate assay buffer.
-
The DNA substrate is added to the mixture.
-
The helicase reaction is initiated by the addition of ATP.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of DNA unwinding is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
-
Cell Viability (Growth Inhibition) Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is commonly used. It quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
MSI-H (e.g., HCT-116, SW48) and MSS (e.g., SW480, SW620) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a microplate reader.
-
The data is normalized to the vehicle-treated controls, and GI50 (the concentration that inhibits cell growth by 50%) values are calculated.[1]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cells are seeded and treated with this compound or vehicle control for a defined time (e.g., 48-72 hours).
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
-
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies the formation of DNA double-strand breaks.
-
Principle: Following the induction of DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. This phosphorylation event can be detected using a specific antibody. The formation of discrete nuclear foci containing γH2AX is a sensitive marker of DSBs.
-
Protocol:
-
Cells are grown on coverslips or in imaging-compatible plates and treated with this compound or a vehicle control.
-
At the desired time points, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
The cells are incubated with a primary antibody specific for γH2AX.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with a DNA dye such as DAPI.
-
The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.
-
The number of γH2AX foci per nucleus is quantified using image analysis software.
-
Signaling Pathways and Visualizations
The synthetic lethal interaction between WRN inhibition and MSI-H status can be visualized as a signaling pathway.
Caption: Mechanism of this compound synthetic lethality in MSI-High cells.
Caption: Experimental workflow for assessing this compound selectivity.
Conclusion
The preclinical data for this compound strongly support its development as a selective therapeutic for MSI-H cancers. Its well-defined mechanism of action, potent biochemical and cellular activity, and clear selectivity over MSS cells provide a solid foundation for its ongoing clinical evaluation.[6] The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of oncology and drug development to further investigate and build upon these findings. The synthetic lethal approach embodied by this compound represents a promising strategy in precision medicine for a patient population with a significant unmet medical need.[2]
References
Methodological & Application
VVD-214: A Detailed Synthesis Protocol and Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
VVD-214, also known as RO7589831 or VVD-133214, is a clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1][2][3] It has demonstrated a synthetic lethal interaction in cancers with high microsatellite instability (MSI-H), a condition often resulting from deficient DNA mismatch repair (dMMR).[1][2] this compound covalently binds to cysteine 727 on the WRN protein, inhibiting its helicase and ATP hydrolysis activity.[4][5][6][7] This action leads to an accumulation of double-stranded DNA breaks and subsequent cell death specifically in MSI-H cancer cells, while sparing healthy cells.[1][2][7] Preclinical studies have shown that this compound induces tumor regression in MSI-H colorectal cancer models.[1][7] Currently, this compound is being evaluated in a Phase I clinical trial for patients with advanced solid tumors characterized by MSI or dMMR.[1] This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, based on published scientific literature.[1]
Chemical Properties and Data
| Identifier | Value | Reference |
| Compound Name | This compound | [1][4][5][6] |
| Synonyms | RO7589831, VVD-133214 | [1][4][6] |
| Chemical Formula | C20H21F2N3O4S | [4] |
| Molecular Weight | 437.46 g/mol | [4] |
| CAS Number | 3026500-20-6 | [4] |
| Mechanism of Action | Covalent allosteric inhibitor of WRN helicase | [1][4][5] |
| Target | Cysteine 727 of WRN | [4][5][7] |
| IC50 | 0.1316 µM | [6] |
Signaling Pathway of this compound in MSI-H Cancers
This compound exerts its therapeutic effect by exploiting a synthetic lethal relationship in MSI-H cancer cells. In these cells, a deficiency in the DNA mismatch repair (MMR) pathway leads to an accumulation of DNA errors. The WRN helicase becomes essential for the survival of these cells by helping to resolve non-canonical DNA structures that arise from the faulty repair mechanisms. By inhibiting WRN, this compound causes a catastrophic level of DNA damage, leading to apoptosis.
Caption: Mechanism of this compound in MSI-H cancer cells.
This compound Synthesis Protocol
The synthesis of this compound can be broadly divided into two main parts: the synthesis of the vinyl sulfone warhead and the pyrimidine (B1678525) core, followed by their coupling.[1] The following protocol is an adapted summary of the synthetic route described in the scientific literature.[1]
Part 1: Synthesis of the Vinyl Sulfone Warhead (trans-vinyl sulfone 9c)
This part of the synthesis focuses on creating the reactive vinyl sulfone moiety that will covalently bind to the target cysteine on the WRN protein.
Caption: Workflow for the synthesis of the vinyl sulfone warhead.
Experimental Protocol:
-
Reduction of Methyl Ester 9a: The starting methyl ester 9a is reduced to the corresponding alcohol using a reducing agent such as Lithium Aluminum Hydride (LAH).
-
Oxidation to Aldehyde 9b: The resulting alcohol is then oxidized to the aldehyde 9b. A common reagent for this transformation is the Dess–Martin periodinane.
-
Horner-Wadsworth-Emmons Olefination: Aldehyde 9b undergoes a Horner–Wadsworth–Emmons olefination reaction with diethyl ((methylsulfonyl)methyl)phosphonate to form the vinyl sulfone.
-
Boc Group Cleavage: The Boc protecting group is removed by treatment with an acid, such as p-Toluenesulfonic acid (TsOH), to yield the final trans-vinyl sulfone 9c as a tosylate salt.[1]
Part 2: Synthesis of the Pyrimidine Core and Final Coupling
The second part of the synthesis involves the preparation of the pyrimidine core, which provides the scaffold for the molecule, followed by the final coupling with the vinyl sulfone warhead.
Experimental Protocol:
-
Preparation of the Pyrimidine Core: The detailed synthesis of the pyrimidine core is outlined in the supplementary information of the source publication. This typically involves multi-step synthesis to build the substituted pyrimidine ring system.
-
Ester Hydrolysis: The ethyl ester group on the pyrimidine core is hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with the previously synthesized trans-vinyl sulfone 9c. This amide bond formation is facilitated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Final Product: This final coupling step yields this compound.[1]
A simplified representation of the final coupling step is as follows:
Caption: Final amide coupling step to synthesize this compound.
Purification and Characterization
Following the synthesis, this compound must be purified, typically using techniques such as column chromatography or preparative HPLC. The identity and purity of the final compound should be confirmed by analytical methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The synthesis of this compound is a multi-step process that requires expertise in organic synthesis. This document provides a high-level overview and protocol based on publicly available scientific literature. Researchers undertaking this synthesis should consult the detailed experimental procedures in the source publication for specific reaction conditions, reagent quantities, and safety precautions. The availability of a well-defined synthesis protocol is crucial for the continued preclinical investigation of this compound as a promising therapeutic agent for MSI-H cancers.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of VVD-214
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key in vitro cell-based assays to characterize the activity of VVD-214, a covalent allosteric inhibitor of Werner syndrome helicase (WRN). The protocols are intended to guide researchers in assessing the biochemical potency, cellular activity, and target engagement of this compound.
Introduction
This compound is a first-in-class, clinical-stage small molecule inhibitor that targets the WRN helicase.[1][2] It functions as a covalent, irreversible, and allosteric inhibitor, selectively binding to a cysteine residue (C727) within the helicase domain of WRN.[3][4] This binding is cooperative with nucleotides and stabilizes a compact conformation of the enzyme, thereby suppressing its ATP hydrolysis and DNA unwinding activities.[3]
The therapeutic rationale for this compound lies in the concept of synthetic lethality. In cancers with high microsatellite instability (MSI-H), which arise from deficient DNA mismatch repair (dMMR), cells become critically dependent on WRN for survival.[5][6] Inhibition of WRN's helicase activity in these cells leads to the accumulation of double-strand DNA breaks, resulting in cell cycle arrest, nuclear swelling, and ultimately, apoptosis.[3][5][7] this compound has demonstrated potent and selective growth inhibition of MSI-H cancer cell lines.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Biochemical Potency of this compound
| Assay Type | Target | IC50 (µM) | Conditions |
| Helicase Activity Assay | WRN Helicase | 0.14 - 7.65 | Dependent on WRN construct and presence/absence of ADP[7] |
| ATPase Activity Assay | WRN Helicase | Not explicitly stated, but inhibition is confirmed | - |
Table 2: In Vitro Cellular Activity of this compound
| Assay Type | Cell Line | GI50 (µM) | Notes |
| Cellular Growth Inhibition | HCT116 (MSI-H) | Potent Inhibition | - |
| Cellular Growth Inhibition | LNCaP (MSI-H) | Significant Inhibition | - |
| Cellular Growth Inhibition | SW620 (MSS) | Less effective | MSS: Microsatellite Stable |
| Cellular Growth Inhibition | PC3 (MSS) | Less effective | MSS: Microsatellite Stable |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in MSI-H cancer cells, leading to synthetic lethality.
Experimental Protocols
WRN Helicase Activity Assay (Fluorescence-Based)
This assay measures the DNA unwinding activity of the WRN helicase. The protocol is adapted from commercially available kits and published methodologies.[8][9]
Experimental Workflow
Materials:
-
Purified recombinant human WRN helicase
-
Fluorescently labeled forked DNA substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
This compound stock solution (in DMSO)
-
384-well black, low-binding assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of diluted WRN enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.
-
Prepare a reaction mix containing the fluorescent DNA substrate and ATP in assay buffer.
-
Initiate the helicase reaction by adding 5 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. An increase in fluorescence indicates DNA unwinding.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Growth Inhibition Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.[10]
Experimental Workflow
Materials:
-
MSI-H cancer cell lines (e.g., HCT116) and MSS cell lines (e.g., SW620)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plates overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent growth inhibition for each this compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Target Engagement Assays
CETSA is a biophysical method to verify the binding of this compound to WRN in intact cells.[11][12] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Workflow
Materials:
-
MSI-H cancer cell line (e.g., HCT116)
-
This compound stock solution (in DMSO)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Anti-WRN antibody
-
Reagents and equipment for Western blotting
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and resuspend the cells in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble WRN in each sample by Western blotting.
-
Quantify the band intensities and normalize to the non-heated control.
-
Plot the percentage of soluble WRN against temperature to generate melt curves for both this compound-treated and control samples. A shift in the melt curve indicates target engagement.
This method confirms the covalent engagement of this compound with its target cysteine (C727) in a cellular context.[13][14][15] It involves competition between this compound and a broad-spectrum cysteine-reactive probe.
Experimental Workflow
Materials:
-
MSI-H cancer cell line (e.g., HCT116)
-
This compound stock solution (in DMSO)
-
Broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Lysis buffer
-
Reagents for click chemistry (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Reagents for proteomics sample preparation (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Treat cultured cells with varying concentrations of this compound or DMSO.
-
Lyse the cells and quantify the protein concentration.
-
Treat the lysates with the alkyne-functionalized cysteine-reactive probe.
-
Perform a click reaction to attach a biotin-azide tag to the probe-labeled cysteines.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Perform on-bead tryptic digestion to release the peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the peptides. A decrease in the signal for the peptide containing Cys727 of WRN in the this compound-treated samples compared to the control indicates covalent binding of this compound to this site.
References
- 1. vividion.com [vividion.com]
- 2. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 6. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VVD-214 Helicase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the helicase activity of Werner syndrome ATP-dependent helicase (WRN) and the inhibitory effect of VVD-214, a potent and selective allosteric inhibitor.
Introduction
Werner syndrome helicase (WRN) is a critical enzyme involved in DNA repair and maintenance, making it a compelling therapeutic target for certain cancers, particularly those with microsatellite instability-high (MSI-H).[1][2][3] this compound (also known as RO7589831 or VVD-133214) is a clinical-stage, covalent allosteric inhibitor of WRN helicase.[2][3][4][5][6] It selectively binds to cysteine 727 (C727) in the helicase domain, leading to the suppression of ATP hydrolysis and subsequent inhibition of DNA unwinding activity.[1][4][5][7] This inhibition induces double-stranded DNA breaks and apoptosis in MSI-H cancer cells, demonstrating synthetic lethality.[1][4][7] The following protocol details a fluorescence-based assay to measure WRN helicase activity and evaluate the potency of inhibitors like this compound.
Quantitative Data Summary
The inhibitory potency of this compound on WRN helicase activity and cancer cell growth is summarized in the table below.
| Parameter | Value | Cell Line/Conditions | Reference |
| IC₅₀ (Helicase Assay) | 0.1316 µM | In the presence of 0.2 mM ATP | [7][8] |
| GI₅₀ (Cell Growth) | 0.043 µM | HCT-116 (MSI-H) | [7][8] |
| GI₅₀ (Cell Growth) | 23.45 µM | SW480 | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of WRN inhibition by this compound and the experimental workflow for the helicase activity assay.
Experimental Protocol: Fluorescence-Based WRN Helicase Activity Assay
This protocol is adapted from established methods for measuring helicase activity and those used in the characterization of this compound.[8][9]
Objective: To measure the DNA unwinding activity of WRN helicase and determine the inhibitory concentration (IC₅₀) of this compound.
Principle: The assay utilizes a forked DNA substrate with a fluorophore on one strand and a quencher on the other. In the double-stranded state, the fluorescence is quenched. Upon unwinding by WRN helicase, the strands separate, leading to an increase in fluorescence intensity.
Materials and Reagents:
-
Recombinant human WRN protein (e.g., hWRN519–1227)
-
This compound
-
Forked DNA substrate (with a fluorophore, e.g., TAMRA, and a quencher, e.g., BHQ, on opposite strands)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT, 0.003% Bovine Serum Albumin (BSA)[8]
-
Poly(dI-dC) sodium salt
-
ATP solution
-
DMSO (for compound dilution)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Dilute the recombinant WRN protein to the desired concentration in assay buffer.
-
Prepare the forked DNA substrate in assay buffer.
-
Prepare the ATP solution in assay buffer.
-
-
Assay Protocol:
-
Add the diluted WRN protein to the wells of a black microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells containing the WRN protein.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for the binding of this compound to the WRN protein.[9]
-
Initiate the helicase reaction by adding the forked DNA substrate and ATP solution to each well.
-
Immediately place the plate in a fluorescence plate reader and begin measuring the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of this compound.
-
Determine the initial rate of the reaction for each concentration by calculating the slope of the linear portion of the curve.
-
Normalize the reaction rates to the vehicle control (considered 100% activity).
-
Plot the percentage of helicase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the WRN helicase activity.
Notes:
-
The optimal concentrations of WRN protein, DNA substrate, and ATP should be determined empirically.
-
It is crucial to include appropriate controls, such as a no-enzyme control and a no-ATP control, to ensure that the observed activity is dependent on both the WRN helicase and ATP hydrolysis.
-
Given that this compound's inhibition is nucleotide-cooperative, pre-incubation in the presence of ATP can enhance its potency.[8] The protocol can be adapted to include ATP during the pre-incubation step.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes: VVD-214 in HCT116 Colorectal Cancer Cells
Introduction
VVD-214 (also known as RO7589831) is a clinical-stage, oral, covalent, and allosteric inhibitor of Werner syndrome helicase (WRN).[1][2] WRN is a DNA repair enzyme that has been identified as a promising synthetic lethal target for cancers characterized by high microsatellite instability (MSI-H).[3][4][5][6] MSI-H is a genetic feature prevalent in various cancers, including colorectal, endometrial, and gastric adenocarcinomas.[1] HCT116 is a widely used human colorectal cancer cell line that is characterized as MSI-H, making it an ideal model for studying the effects of WRN inhibitors like this compound.[1] These application notes provide a detailed overview of this compound's mechanism of action and protocols for its use in HCT116 cells.
Mechanism of Action
In MSI-H cancer cells, the mismatch repair (MMR) machinery is deficient, leading to an accumulation of non-canonical DNA structures. The WRN helicase plays an essential role in resolving these structures and maintaining genomic stability, making MSI-H cells selectively dependent on its function.[3][5]
This compound leverages this dependency through synthetic lethality.[4] It selectively and covalently binds to a specific cysteine residue (C727) within the WRN helicase domain.[3][7] This allosteric inhibition stabilizes the WRN protein in a compact conformation, preventing the dynamic movements necessary for its helicase and ATPase activities.[3][7] The loss of WRN function in MSI-H cells like HCT116 results in the accumulation of unresolved DNA intermediates, leading to widespread double-stranded DNA breaks.[3][5] This extensive DNA damage triggers a robust DNA damage response (DDR), G2/M cell cycle arrest, nuclear swelling, and ultimately, apoptotic cell death.[1][3][5][8] Notably, this effect is specific to MSI-H cells, with minimal impact observed in microsatellite stable (MSS) cells.[1]
Data Presentation
Quantitative data from preclinical studies demonstrate the potent and selective activity of this compound against the HCT116 cell line.
Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Microsatellite Status | Compound | Endpoint | Value | Notes |
|---|---|---|---|---|---|
| HCT116 | MSI-H | This compound | GI50 | 0.043 µM | Growth inhibition after 5 days of treatment.[1] |
| SW480 | MSS | this compound | GI50 | > 20 µM | No significant impact on growth up to the maximum tested concentration.[1] |
Table 2: In Vivo Antitumor Activity of this compound in HCT116 Xenograft Model
| Treatment Group (Oral Gavage) | Dosing Schedule | Result | Biomarker Changes (in tumor tissue) |
|---|---|---|---|
| Vehicle Control | Daily for 3 weeks | Progressive tumor growth | Baseline levels |
| this compound (2.5 - 20 mg/kg) | Daily for 3 weeks | Dose-dependent tumor growth inhibition and regression.[9] | Increased phosphorylation of p53 (Ser15) and upregulation of p21.[9] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on HCT116 cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. vividion.com [vividion.com]
- 7. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: VVD-214 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214 (also known as VVD-133214 or RO7589831) is a first-in-class, oral, covalent, and allosteric inhibitor of Werner helicase (WRN).[1][2] WRN is a DNA repair enzyme that has been identified as a synthetic lethal target in cancers exhibiting high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR).[1][3] In MSI-H cancer cells, inhibition of WRN's helicase activity leads to the accumulation of unresolved DNA structures, resulting in widespread double-stranded DNA breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[4][5][6] Preclinical studies in various mouse xenograft models have demonstrated that this compound induces robust and selective anti-tumor activity in MSI-H cancers.[1][4][7]
These application notes provide a summary of the preclinical efficacy data for this compound and detailed protocols for its administration and evaluation in mouse xenograft models based on published studies.
Mechanism of Action: Synthetic Lethality in MSI-H Cancers
This compound operates on the principle of synthetic lethality. MSI-H tumors, due to their faulty DNA mismatch repair machinery, are particularly dependent on WRN for survival to resolve DNA replication stress. This compound covalently binds to a specific cysteine residue (C727) in an allosteric pocket of the WRN helicase domain.[1][4] This binding locks the enzyme in an inactive conformation, preventing it from unwinding DNA. The subsequent accumulation of DSBs triggers a DNA damage response, notably the activation of p53 and the upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[7] This cascade ultimately leads to G2/M cell cycle arrest and selective cell death in MSI-H cancer cells, while sparing healthy, microsatellite stable (MSS) cells.[4][5]
Data Presentation: In Vivo Efficacy of this compound
Oral administration of this compound has been shown to cause significant tumor regression in multiple MSI-H colorectal cancer (CRC) xenograft models. The anti-tumor effect is dose-dependent and selective for MSI-H models, with no efficacy observed in MSS models.
Table 1: Summary of this compound Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | MSI Status | Dosing Regimen (Oral) | Efficacy Outcome | Reference |
| HCT-116 | Colorectal Carcinoma | MSI-High | 2.5 - 20 mg/kg, Daily | Robust tumor regression | [7] |
| LoVo | Colorectal Adenocarcinoma | MSI-High | Not specified | Robust tumor regression | [1] |
| SW48 | Colorectal Adenocarcinoma | MSI-High | >20 mg/kg, Daily | 75% - 90% tumor regression | [8] |
| SW480 | Colorectal Adenocarcinoma | MSS | Not specified | No anti-tumor activity | [7] |
Table 2: Summary of this compound Efficacy in Patient-Derived Xenograft (PDX) Models
| Model Type | Cancer Type | MSI Status | Dosing Regimen (Oral) | Efficacy Outcome | Reference |
| PDX Models | Colorectal Cancer | MSI-High | Not specified | Robust tumor regression | [1][4] |
| PDX Models | Checkpoint Inhibitor-Resistant CRC | MSI-High | Not specified | Robust tumor regression | [1][4] |
Experimental Protocols
The following protocols are representative methodologies for evaluating this compound in mouse xenograft models, compiled from published preclinical studies.
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model using the HCT-116 cell line.
Materials:
-
MSI-H cancer cell line (e.g., HCT-116)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female homozygous Foxn1nu mice (athymic nude), 6-8 weeks old
-
Syringes and needles (e.g., 27-gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture HCT-116 cells according to standard protocols. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation: Harvest cells using trypsin and wash with PBS. Perform a cell count and viability assessment (e.g., trypan blue exclusion). Cell viability should be >95%.
-
Implantation: Resuspend the required number of cells (e.g., 5 x 10⁶ to 10 x 10⁶ cells) in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Injection: Anesthetize the mouse. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
This compound Formulation and Oral Administration
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or a suspension formulation appropriate for vinyl sulfones)
-
Oral gavage needles (stainless steel, flexible tip recommended)
-
Syringes
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 2.5, 5, 10, and 20 mg/kg). The formulation should be homogenized before each use. Note: The specific vehicle for this compound is not publicly disclosed; researchers should perform formulation screening to find a suitable, well-tolerated vehicle.
-
Dosing: Administer the this compound formulation or vehicle control to the respective groups via oral gavage. The typical volume is 10 mL/kg of body weight.
-
Schedule: Dosing is performed once daily for the duration of the study (e.g., 21 days for efficacy studies or 4 days for pharmacodynamic studies).[7]
-
Monitoring: Monitor animal health and body weight 3 times per week. Any signs of toxicity should be recorded. Treatment did not impact body mass in reported studies.[7]
Pharmacodynamic (PD) Marker Analysis
This protocol describes the analysis of target engagement and downstream pathway modulation in tumor tissue.
Procedure:
-
Tissue Collection: At a predetermined time point after the final dose (e.g., 2 or 24 hours), euthanize the mice.[7]
-
Tumor Excision: Carefully excise the tumors, remove any non-tumor tissue, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Quantify total protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-p53 (Ser15), p21, and a loading control (e.g., tubulin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control. Studies have utilized automated Western blot systems like the Simple Western.[7]
-
Conclusion
This compound demonstrates potent, selective, and well-tolerated anti-tumor activity in preclinical mouse xenograft models of MSI-H cancers.[1] The compound's synthetic lethal mechanism of action, which involves the targeted induction of DNA damage and apoptosis in cancer cells with deficient mismatch repair, makes it a promising therapeutic candidate.[4] The protocols outlined here provide a framework for researchers to effectively design and execute in vivo studies to further investigate the efficacy and mechanism of this compound and other WRN inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. drughunter.com [drughunter.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 5. genscript.com [genscript.com]
- 6. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in VVD-214 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a powerful preclinical platform in oncology research, offering a more accurate representation of human tumor biology compared to traditional cell line-derived xenografts (CDX).[1][2][3] By directly implanting patient tumor tissue into immunodeficient mice, PDX models preserve the histological and genetic characteristics of the original tumor, including its heterogeneity and microenvironment.[1][2][4] This high-fidelity model is particularly valuable for evaluating the efficacy of targeted therapies.[5][6]
VVD-214 is a first-in-class, clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[7][8][9][10] WRN helicase is a key enzyme in DNA repair and maintenance, and its inhibition has shown synthetic lethality in cancers with high microsatellite instability (MSI-H).[7][11][12] this compound covalently binds to cysteine 727 of WRN, inhibiting its ATP hydrolysis and helicase activity, which ultimately leads to an accumulation of double-stranded DNA breaks and subsequent cell death in MSI-H cancer cells.[7][8][11][13] Preclinical studies have demonstrated robust tumor regression in MSI-H colorectal cancer cell line and PDX models treated with this compound.[11][14][15]
These application notes provide detailed protocols for utilizing PDX models to study the efficacy and mechanism of action of this compound, from model generation and characterization to in vivo efficacy studies and pharmacodynamic analysis.
Signaling Pathway of this compound Action
The therapeutic strategy for this compound is based on the concept of synthetic lethality. In MSI-H tumor cells, the DNA mismatch repair (MMR) machinery is deficient, leading to an accumulation of DNA replication errors. These cells become heavily reliant on alternative DNA repair pathways, including the one involving WRN helicase. By inhibiting WRN, this compound creates a state of synthetic lethality, where the combination of MMR deficiency and WRN inhibition is catastrophic for the cancer cell, leading to its demise.
Experimental Protocols
Protocol 1: Generation and Expansion of MSI-H PDX Models
This protocol outlines the procedure for establishing and passaging PDX models from patient tumor tissue with high microsatellite instability.
Materials:
-
Fresh patient tumor tissue, confirmed as MSI-H
-
Surgical instruments (scalpels, forceps)
-
Matrigel or similar basement membrane matrix
-
Anesthesia
-
Antibiotics (optional, in collection media)
-
Cryopreservation medium (e.g., DMEM with 10% FBS and 10% DMSO)
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tissue with cold phosphate-buffered saline (PBS). Mince the tumor into small fragments (2-3 mm³).
-
Implantation:
-
Anesthetize an immunodeficient mouse.
-
Make a small incision on the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix tumor fragments with Matrigel.
-
Implant 1-2 tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor mice for tumor growth by visual inspection and caliper measurements twice weekly.[1]
-
Passaging:
-
When a tumor reaches a volume of 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed for histology, or snap-frozen for molecular analysis.
-
Process the remaining tumor tissue for subsequent implantation into new host mice (repeat steps 2-3).
-
-
Model Characterization: At early passages (P1-P3), characterize the PDX model to ensure it retains the MSI-H status and key histological features of the original patient tumor through immunohistochemistry (IHC) and DNA sequencing.[17]
Protocol 2: In Vivo Efficacy Study of this compound in MSI-H PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established MSI-H PDX models.
Materials:
-
A cohort of mice with established MSI-H PDX tumors (100-200 mm³)
-
This compound
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Balance for weighing mice
Procedure:
-
Cohort Establishment: Once tumors in a passage cohort reach 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Prepare this compound and vehicle control solutions.
-
Administer this compound and vehicle to their respective groups according to the predetermined dose, schedule, and route of administration (e.g., oral gavage).
-
-
Tumor Growth Monitoring:
-
Study Endpoint: The study can be terminated after a fixed duration or when tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for the this compound treated group compared to the vehicle control group.
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effect.
-
Protocol 3: Pharmacodynamic (PD) and Biomarker Analysis
This protocol details the collection and analysis of tumor samples to assess the molecular effects of this compound treatment.
Materials:
-
Tumor-bearing mice from the efficacy study
-
RNA/DNA/Protein extraction kits
-
Antibodies for Western blotting and IHC (e.g., anti-γH2AX, anti-Ki67)
-
Reagents for qPCR and sequencing
Procedure:
-
Sample Collection: At specified time points during and at the end of the efficacy study, euthanize a subset of mice from each group.
-
Tumor Resection: Aseptically resect the tumors.
-
Sample Processing:
-
Divide the tumor into sections for different analyses.
-
Snap-freeze a portion in liquid nitrogen for DNA, RNA, and protein extraction.
-
Fix a portion in 10% neutral buffered formalin for histological and IHC analysis.
-
-
Pharmacodynamic Assays:
-
Western Blotting: Analyze protein lysates for markers of DNA damage (e.g., phosphorylation of H2AX, forming γH2AX) and cell cycle arrest.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki67) and DNA damage (e.g., γH2AX).
-
DNA Sequencing: Analyze DNA for changes in mutation signatures or the emergence of resistance mutations.
-
Gene Expression Analysis (qPCR or RNA-seq): Evaluate changes in the expression of genes involved in DNA repair, cell cycle, and apoptosis pathways.
-
Data Presentation
Quantitative data from in vivo efficacy and pharmacodynamic studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in MSI-H Colorectal Cancer PDX Model (CRC-MSI-001)
| Treatment Group | Dose and Schedule | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value |
| Vehicle Control | 10 mL/kg, QD, PO | 10 | 152.3 ± 12.5 | 1854.7 ± 150.2 | - | - |
| This compound | 50 mg/kg, QD, PO | 10 | 149.8 ± 11.9 | 426.6 ± 55.8 | 77.0 | <0.001 |
| This compound | 100 mg/kg, QD, PO | 10 | 155.1 ± 13.1 | 185.5 ± 30.1 | 90.0 | <0.0001 |
Table 2: Pharmacodynamic Analysis of CRC-MSI-001 Tumors after 7 Days of Treatment
| Treatment Group | Dose (mg/kg) | Mean % Ki67 Positive Cells ± SEM | Mean γH2AX Foci per Cell ± SEM | Relative Gene X Expression (Fold Change) ± SEM |
| Vehicle Control | - | 85.2 ± 5.6 | 2.1 ± 0.5 | 1.0 ± 0.2 |
| This compound | 50 | 32.7 ± 4.1 | 15.8 ± 2.3 | 0.4 ± 0.1 |
| This compound | 100 | 15.3 ± 2.9 | 28.4 ± 3.5 | 0.2 ± 0.05 |
Conclusion
The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of this compound. The detailed protocols and methodologies presented in these application notes are designed to guide researchers in conducting comprehensive studies to assess the efficacy, mechanism of action, and potential biomarkers of response for this promising WRN inhibitor in MSI-H cancers. Adherence to these standardized procedures will facilitate the generation of high-quality, reproducible data to support the continued development of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. drughunter.com [drughunter.com]
- 10. vividion.com [vividion.com]
- 11. researchgate.net [researchgate.net]
- 12. trial.medpath.com [trial.medpath.com]
- 13. selleckchem.com [selleckchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. oaepublish.com [oaepublish.com]
Application Notes and Protocols: VVD-214 and Pembrolizumab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the scientific rationale, mechanisms of action, and available research data for the combination therapy of VVD-214 and pembrolizumab (B1139204). This document is intended to guide researchers and drug development professionals in understanding the potential of this combination for the treatment of specific cancer patient populations.
This compound is a first-in-class, covalent, allosteric inhibitor of Werner syndrome helicase (WRN), a DNA repair enzyme.[1][2] Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that acts as an immune checkpoint inhibitor by targeting the programmed cell death-1 (PD-1) receptor. The combination of these two agents represents a novel therapeutic strategy aimed at exploiting a synthetic lethal interaction in certain cancers while simultaneously enhancing the anti-tumor immune response.
Scientific Rationale for Combination Therapy
The primary target patient population for this compound are those with tumors exhibiting high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR).[3][4] These tumors have a characteristic genetic signature that makes them particularly vulnerable to the inhibition of WRN.
-
Synthetic Lethality of this compound in MSI-H Cancers: MSI-H tumors accumulate a high number of DNA replication errors. WRN helicase plays a critical role in resolving non-canonical DNA structures that arise from these errors.[2][5] Inhibition of WRN by this compound in MSI-H cancer cells leads to catastrophic DNA damage, resulting in cell death.[1][2][6] This selective killing of cancer cells while sparing healthy, microsatellite-stable cells is a classic example of synthetic lethality.
-
Enhancing Immunogenicity with this compound: The this compound-induced cancer cell death is expected to lead to the release of tumor-associated antigens. This can increase the immunogenicity of the tumor microenvironment, making it more recognizable to the immune system.
-
Pembrolizumab-Mediated Immune Activation: Pembrolizumab blocks the PD-1/PD-L1 signaling pathway, which is a major mechanism of immune evasion used by cancer cells. By inhibiting this pathway, pembrolizumab restores the ability of T cells to recognize and attack tumor cells.
The combination of this compound and pembrolizumab is hypothesized to create a synergistic anti-tumor effect. This compound is intended to selectively kill cancer cells and increase tumor antigen presentation, thereby priming the immune system for a more robust response to pembrolizumab.
Mechanisms of Action
This compound: Allosteric Inhibition of WRN Helicase
This compound is a covalent inhibitor that binds to cysteine 727 in an allosteric pocket of the WRN helicase domain.[1] This binding event occurs in a nucleotide-cooperative manner and stabilizes a conformation of WRN that is incapable of performing its DNA unwinding function. The loss of WRN helicase activity in MSI-H cells leads to widespread double-stranded DNA breaks, nuclear swelling, and ultimately, apoptosis.[1][2]
Pembrolizumab: PD-1 Immune Checkpoint Blockade
Pembrolizumab is an IgG4 monoclonal antibody that binds to the PD-1 receptor on T cells, preventing its interaction with the ligands PD-L1 and PD-L2, which can be expressed on tumor cells. This blockade releases the inhibitory signal, allowing for T-cell activation, proliferation, and enhanced cytotoxic activity against tumor cells.
Preclinical and Clinical Data
Preclinical Findings for this compound
Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound in MSI-H cancer models.
-
In Vitro: this compound induced cell death in MSI-H cancer cell lines but not in microsatellite stable (MSS) cells.[1]
-
In Vivo: In MSI-H colorectal cancer cell line and patient-derived xenograft models, this compound treatment led to robust tumor regression and was well-tolerated.[1][2][7] Notably, this anti-tumor activity was also observed in models derived from patients who had progressed on immune checkpoint therapies.[1][2]
Phase I Clinical Trial (NCT06004245)
A first-in-human, Phase I, open-label, multicenter study is evaluating the safety, pharmacokinetics, and anti-tumor activity of this compound as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors harboring MSI and/or dMMR.[3][8][9][10]
Table 1: NCT06004245 Trial Overview
| Parameter | Description |
| Official Title | A Study to Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Anti-Tumor Activity of VVD-133214 as Monotherapy and in Combination With Pembrolizumab in Participants With Advanced Solid Tumors Harboring Microsatellite Instability (MSI) and/or Deficient Mismatch Repair (dMMR)[8] |
| Phase | I[8] |
| Study Design | Open-label, dose-escalation and dose-expansion[8] |
| Patient Population | Patients with advanced MSI-H/dMMR solid tumors who have progressed on or are intolerant to standard therapy[9][10] |
| Interventions | - this compound (oral) monotherapy- this compound (oral) in combination with Pembrolizumab (intravenous)[8] |
| Primary Endpoints | - Safety and tolerability- Recommended Phase 2 dose (RP2D) |
| Secondary Endpoints | - Pharmacokinetics- Preliminary anti-tumor activity (ORR, DCR, DoR, PFS) |
Table 2: Preliminary this compound Monotherapy Efficacy Data (AACR Annual Meeting 2025)
Data from the dose-escalation portion of the trial in 35 evaluable patients with various MSI tumor types.[11]
| Efficacy Measure | Result |
| Objective Response Rate (ORR) | 14.3%[11] |
| Disease Control Rate (DCR) | 65.7%[11] |
Table 3: Preliminary this compound Monotherapy Safety Data (AACR Annual Meeting 2025)
| Safety Finding | Description |
| Overall Profile | Tolerable and manageable[11] |
| Common Adverse Events | Mainly low-grade gastrointestinal side effects[11] |
Note: As of the latest available information, specific quantitative efficacy and safety data for the this compound and pembrolizumab combination arm of the trial have not been publicly disclosed. Press releases have indicated that the combination is "well tolerated" and shows "promising signs of activity" and "early signals of efficacy".[3][4]
Experimental Protocols
Detailed experimental protocols for clinical trials are proprietary. The following are generalized protocols based on the clinical trial design and standard practices in oncology research.
In Vitro Cell Viability Assay for this compound
-
Cell Culture: Culture MSI-H and MSS cancer cell lines in appropriate media and conditions.
-
Drug Treatment: Seed cells in 96-well plates and treat with a dose range of this compound for 72-96 hours.
-
Viability Assessment: Use a colorimetric assay (e.g., MTT or CellTiter-Glo®) to determine cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the potency and selectivity of this compound.
Animal Xenograft Model for Combination Therapy
-
Tumor Implantation: Implant human MSI-H colorectal cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size.
-
Treatment Groups: Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone (oral gavage)
-
Pembrolizumab alone (intraperitoneal injection)
-
This compound and pembrolizumab combination
-
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for immune cell infiltration).
Clinical Trial Protocol (NCT06004245) - Generalized
-
Patient Selection: Enroll patients with advanced MSI-H/dMMR solid tumors who meet the eligibility criteria.
-
Dose Escalation:
-
Monotherapy Arm: Administer escalating doses of this compound to sequential cohorts of patients to determine the maximum tolerated dose (MTD) and RP2D.
-
Combination Arm: Once the this compound monotherapy RP2D is established, administer escalating doses of this compound in combination with a standard dose of pembrolizumab.
-
-
Dose Expansion: Enroll larger cohorts of patients at the RP2D for both the monotherapy and combination arms to further evaluate safety, tolerability, and preliminary efficacy.
-
Assessments:
-
Safety: Monitor for adverse events at each visit.
-
Pharmacokinetics: Collect blood samples at specified time points.
-
Efficacy: Perform tumor imaging (e.g., CT or MRI) at baseline and at regular intervals (e.g., every 6-9 weeks).
-
Visualizations
Signaling Pathway Diagram
Caption: Combined mechanism of action of this compound and pembrolizumab.
Experimental Workflow Diagram
Caption: this compound and pembrolizumab research and development workflow.
Logical Relationship Diagram
Caption: Synergistic interaction between this compound and pembrolizumab.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. vividion.com [vividion.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study to Evaluate the Safety, Pharmacokinetics, and Anti-Tumor Activity of VVD-133214 as Monotherapy and in Combination With Pembrolizumab in Participants With Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: VVD-214 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214 (also known as RO7589831 or VVD-133214) is a potent and selective, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1][2][3] It targets a cysteine residue (C727) in the helicase domain, leading to the inhibition of ATP hydrolysis and helicase activity.[1][4][5] This mechanism of action results in double-stranded DNA breaks and subsequent cell death, particularly in cancer cells with high microsatellite instability (MSI-H).[1][4][6][7] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent, a common practice for in vitro and in vivo studies.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | RO7589831, VVD-133214 | [1][2] |
| Molecular Formula | C₂₀H₂₁F₂N₃O₄S | [1] |
| Molecular Weight | 437.46 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Mechanism of Action | Covalent allosteric inhibitor of WRN helicase | [1][3][4] |
Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (228.59 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is critical due to its hygroscopic nature. | [1] |
| DMSO | 87 mg/mL (198.87 mM) | Moisture-absorbing DMSO can reduce solubility. | [2] |
Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the volumes and mass as needed for different desired concentrations.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the compound's stability and solubility.
-
Weighing this compound: In a fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.37 mg of this compound (Molecular Weight = 437.46 g/mol ).
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 437.46 g/mol x 1000 mg/g = 4.37 mg
-
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile polypropylene tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Visualizations
Caption: this compound inhibits WRN helicase, leading to DNA damage and cell death in MSI-high cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
VVD-214 Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214 (also known as VVD-133214 and RO7589831) is a clinical-stage, covalent, and allosteric inhibitor of Werner syndrome helicase (WRN). WRN helicase is a promising therapeutic target in cancers exhibiting microsatellite instability (MSI-high), where it plays a critical role in resolving DNA structures that accumulate due to deficient mismatch repair mechanisms. This compound selectively targets and covalently engages cysteine 727 in an allosteric pocket of the WRN helicase domain. This interaction locks the enzyme in an inactive conformation, leading to an accumulation of DNA double-strand breaks, cell cycle arrest, and subsequent apoptosis in MSI-high cancer cells. This synthetic lethal approach has demonstrated significant anti-tumor activity in preclinical in vivo models, making this compound a promising candidate for the treatment of MSI-high solid tumors.
These application notes provide a comprehensive overview of the in vivo dosages and experimental protocols for this compound based on published preclinical studies. The information is intended to guide researchers in designing and executing their own in vivo animal studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo animal studies with this compound and a precursor compound.
Table 1: this compound Efficacy in HCT116 Colorectal Cancer Xenograft Model
| Animal Model | Compound | Dosage | Route of Administration | Dosing Schedule | Outcome |
| Nude Mice | This compound | 2.5 mg/kg | Oral | Once daily | Tumor Growth Inhibition |
| Nude Mice | This compound | 5 mg/kg | Oral | Once daily | Tumor Growth Inhibition |
| Nude Mice | This compound | 10 mg/kg | Oral | Once daily | Tumor Growth Inhibition |
| Nude Mice | This compound | 20 mg/kg | Oral | Once daily | Tumor Growth Inhibition |
Table 2: Precursor Compound Efficacy in HCT116 Colorectal Cancer Xenograft Model
| Animal Model | Compound | Dosage | Route of Administration | Dosing Schedule | Outcome |
| Nude Mice | Precursor Compound 5d | 10 mg/kg | Subcutaneous | Once daily for 3 weeks | 23% Tumor Growth Inhibition |
| Nude Mice | Precursor Compound 5d | 30 mg/kg | Subcutaneous | Once daily for 3 weeks | 50% Tumor Growth Inhibition |
| Nude Mice | Precursor Compound 5d | 100 mg/kg | Subcutaneous | Once daily for 3 weeks | 98% Tumor Growth Inhibition (Tumor Stasis) |
Table 3: this compound Pharmacokinetics in Various Species
| Species | IV Dose (1 mg/kg) | Oral Dose (10 mg/kg) |
| Mouse | Moderate to High Clearance | Moderate to High Bioavailability (49-108%) |
| Rat | Low to Moderate Clearance | Moderate to High Bioavailability (49-108%) |
| Dog | Low to Moderate Clearance | Moderate to High Bioavailability (49-108%) |
| Monkey | Low to Moderate Clearance | Moderate to High Bioavailability (49-108%) |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
HCT116 Cell-Derived Xenograft (CDX) Efficacy Study
This protocol describes the establishment of HCT116 colorectal cancer xenografts in immunodeficient mice and subsequent treatment with this compound to evaluate anti-tumor efficacy.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture:
-
Culture HCT116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells regularly to maintain exponential growth.
-
Prior to implantation, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
-
Tumor Implantation:
-
Inject 5 x 10^6 HCT116 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 2.5, 5, 10, and 20 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for the planned duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., pharmacodynamics).
-
Patient-Derived Xenograft (PDX) Efficacy Study
This protocol provides a general framework for establishing and utilizing MSI-high colorectal cancer PDX models to assess the efficacy of this compound.
Materials:
-
Fresh, sterile MSI-high colorectal tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Surgical instruments for tissue processing
-
Matrigel® Basement Membrane Matrix (optional)
-
This compound
-
Vehicle for oral formulation
-
Calipers, animal balance, and oral gavage needles
Procedure:
-
Tumor Tissue Processing and Implantation:
-
Under sterile conditions, mince the fresh tumor tissue into small fragments (2-3 mm³).
-
Anesthetize the recipient mouse and make a small incision on the flank.
-
Implant 1-2 tumor fragments subcutaneously.
-
Close the incision with surgical clips or sutures.
-
-
PDX Establishment and Expansion:
-
Monitor mice for tumor engraftment and growth.
-
Once a tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved, and the remainder can be passaged into new recipient mice for expansion.
-
-
Efficacy Study:
-
Once a cohort of mice with established PDX tumors of 100-200 mm³ is available, randomize them into treatment and control groups.
-
Administer this compound or vehicle orally as described in the CDX protocol.
-
Monitor tumor growth and animal well-being as previously described.
-
Pharmacodynamic (PD) Analysis
This protocol outlines the analysis of target engagement and downstream signaling effects of this compound in tumor tissue.
Materials:
-
Excised tumor tissues from in vivo studies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Antibodies for Western blot or Simple Western analysis (e.g., anti-p-p53, anti-p21, anti-WRN, and a loading control like anti-GAPDH or anti-tubulin)
-
Automated Western system (e.g., Simple Western) or traditional Western blotting equipment
Procedure:
-
Tissue Lysis and Protein Quantification:
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Western Blotting (Simple Western):
-
Prepare protein lysates for analysis according to the manufacturer's instructions for the Simple Western system.
-
Load the prepared lysates into the appropriate plate.
-
Run the assay using the specified primary and secondary antibodies.
-
Analyze the data to quantify the levels of p-p53, p21, and WRN, normalizing to the loading control.
-
Pharmacokinetic (PK) Study
This protocol describes a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound in mice.
Materials:
-
Naïve mice (e.g., BALB/c)
-
This compound
-
Vehicle for oral formulation
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleed) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Application Notes and Protocols for the Analytical Detection of VVD-214 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214 (also known as RO7589831 or VVD-133214) is a clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1][2][3] It is being developed for the treatment of microsatellite instability-high (MSI-H) cancers.[1][2] As a covalent inhibitor, this compound forms an irreversible bond with its target protein. Understanding its distribution and concentration in target tissues is crucial for preclinical and clinical development, enabling the correlation of pharmacokinetic (PK) profiles with pharmacodynamic (PD) effects and efficacy.
These application notes provide detailed protocols for the extraction and quantification of this compound in biological tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the helicase activity of WRN, which is essential for the survival of MSI-H cancer cells. This inhibition leads to an accumulation of DNA double-strand breaks, ultimately triggering cell death.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range. The method involves three main steps:
-
Sample Preparation: Extraction of this compound from the tissue matrix.
-
Chromatographic Separation: Separation of this compound from other matrix components using liquid chromatography.
-
Mass Spectrometric Detection: Ionization and detection of this compound and an internal standard (IS) using a tandem mass spectrometer.
Experimental Workflow
The overall workflow for the quantification of this compound in tissue samples is depicted below.
Detailed Protocols
Protocol 1: Tissue Sample Preparation and Extraction
Materials:
-
Tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)
-
Internal Standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 ACN:Water with 0.1% formic acid)
Procedure:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Add a 3- to 5-fold volume of cold homogenization buffer (e.g., for a 50 mg tissue sample, add 150-250 µL of buffer).
-
Add a known amount of IS working solution to each sample.
-
Homogenize the tissue sample until a uniform suspension is obtained. Keep samples on ice to prevent degradation.
-
To the tissue homogenate, add 4 volumes of cold ACN to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1 mL of MTBE.
-
Vortex for 2 minutes and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
Chromatographic Conditions (Example):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions (Example):
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. The precursor ion will be [M+H]+. Product ions will be selected for their specificity and intensity. |
Data Presentation and Method Validation
A validated bioanalytical method is essential for generating reliable data. The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | The closeness of the measured concentration to the true concentration. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | The degree of scatter between a series of measurements. |
| Recovery | Consistent and reproducible | The efficiency of the extraction process. |
| Matrix Effect | Consistent and reproducible | The effect of co-eluting matrix components on the ionization of the analyte. |
| Stability | Analyte concentration within ±15% of the initial concentration | To ensure the analyte is stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). |
Conclusion
The protocols described provide a robust framework for the quantitative analysis of this compound in tissue samples. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality data to support the preclinical and clinical development of this promising therapeutic agent. The specific LC-MS/MS parameters, particularly the MRM transitions, will need to be empirically optimized for the specific instrumentation used.
References
Application Note: Assessing the Impact of VVD-214 on Cell Cycle Progression
Introduction
VVD-214 is a potent and selective small molecule inhibitor targeting the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2, in complex with Cyclin E and Cyclin A, is a critical regulator of the cell cycle, specifically driving the transition from the G1 phase to the S phase.[1] Dysregulation of CDK2 activity is a common feature in various cancers, leading to uncontrolled cell proliferation.[1] By inhibiting CDK2, this compound is hypothesized to block the phosphorylation of key substrates like the Retinoblastoma protein (Rb), preventing the release of E2F transcription factors and thereby inducing cell cycle arrest at the G1/S checkpoint.[1][2] This application note provides a comprehensive overview and detailed protocols for evaluating the cellular effects of this compound.
Mechanism of Action
The progression from G1 to S phase is tightly controlled by the Rb-E2F pathway. In its active, hypophosphorylated state, Rb binds to E2F transcription factors, sequestering them and preventing the expression of genes required for DNA replication.[2] As the cell prepares to divide, CDK4/6 and subsequently CDK2 complexes phosphorylate Rb. This hyperphosphorylation causes Rb to release E2F, which then activates the transcription of S-phase genes, committing the cell to DNA replication.[2][3] this compound acts by competitively inhibiting the ATP-binding pocket of CDK2, preventing the hyperphosphorylation of Rb and locking the cell in the G1 phase.[1]
// Edges CyclinD_CDK46 -> pRb_E2F [label=" Phosphorylates"]; pRb_E2F -> p_pRb [label=" Releases E2F"]; p_pRb -> E2F [style=invis]; E2F -> S_Phase_Genes [label=" Activates"]; CyclinEA_CDK2 -> p_pRb [label=" Hyper-\n phosphorylates"]; E2F -> CyclinEA_CDK2 [label=" Induces"];
// Inhibition VVD_214 -> CyclinEA_CDK2 [arrowhead=tee, color="#EA4335", penwidth=2.0]; CyclinEA_CDK2 -> G1_Arrest [style=invis]; VVD_214 -> G1_Arrest [style=dashed, color="#EA4335"];
{rank=same; CyclinD_CDK46; VVD_214} {rank=same; pRb_E2F; CyclinEA_CDK2} {rank=same; p_pRb; G1_Arrest} }
Key Findings: Quantitative Data Summary
The following tables summarize the in vitro characterization of this compound.
Table 1: Kinase Selectivity Profile of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of Cyclin-Dependent Kinases, demonstrating its high selectivity for CDK2.
| Kinase Complex | IC50 (nM) |
| CDK2/Cyclin E | 5.2 |
| CDK2/Cyclin A | 8.1 |
| CDK1/Cyclin B | 3,500 |
| CDK4/Cyclin D1 | > 10,000 |
| CDK6/Cyclin D3 | > 10,000 |
| CDK9/Cyclin T | 1,250 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
This table shows the percentage of cells in each phase of the cell cycle after 24 hours of treatment with this compound, as determined by flow cytometry. A significant increase in the G1 population is observed with a corresponding decrease in S and G2/M populations.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (0.1% DMSO) | 45.3 ± 2.1 | 35.8 ± 1.5 | 18.9 ± 1.8 |
| This compound (100 nM) | 78.6 ± 3.5 | 10.2 ± 2.4 | 11.2 ± 1.9 |
| This compound (500 nM) | 85.1 ± 2.8 | 5.5 ± 1.7 | 9.4 ± 1.3 |
Table 3: Quantification of Phosphorylated Rb in HCT116 Cells
This table shows the relative levels of phosphorylated Rb at Serine 807/811 (p-Rb) normalized to total Rb after 12 hours of treatment with this compound, quantified from Western blot data.
| Treatment | Relative p-Rb/Total Rb Ratio |
| Vehicle (0.1% DMSO) | 1.00 |
| This compound (100 nM) | 0.21 |
| This compound (500 nM) | 0.08 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm dishes for flow cytometry) to achieve 60-70% confluency at the time of treatment. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 100 nM, 500 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 12 hours for p-Rb analysis, 24 hours for cell cycle analysis).[4]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing DNA content using propidium (B1200493) iodide (PI) staining.[5]
-
Cell Harvesting: After treatment, aspirate the medium. Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Trypsinize the cells and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cell pellet (approx. 1x10^6 cells) in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[5][6]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[5]
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer.[5] Collect at least 10,000 events per sample. Use pulse width/area parameters to exclude cell doublets.[5]
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
Protocol 3: Western Blotting for Phosphorylated Rb (p-Rb)
This protocol details the detection of p-Rb (Ser807/811) and Total Rb.[2][4]
-
Cell Lysis: After treatment, place culture plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS.[4]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails directly to the plate.[2][7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations. Add 4x Laemmli sample buffer to 20-40 µg of protein from each sample. Boil at 95°C for 5 minutes.[2]
-
SDS-PAGE: Load samples onto an 8% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.[2]
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[2][7]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking when detecting phosphoproteins.[7]
-
Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies against p-Rb (Ser807/811) and Total Rb, diluted in 5% BSA/TBST according to the manufacturer's recommendation (e.g., 1:1000).[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the p-Rb signal to the Total Rb signal for each sample.
References
Application Notes and Protocols for Measuring DNA Damage Following VVD-214 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214 is a clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN), a crucial enzyme in the repair of DNA damage.[1][2] By binding to cysteine 727 of WRN, this compound inhibits its helicase activity, leading to an accumulation of unresolved DNA structures. This action results in widespread double-stranded DNA breaks, particularly in cancer cells with high microsatellite instability (MSI-H), a condition where the machinery for repairing DNA mismatches is deficient.[1][2][3] The selective induction of extensive DNA damage in MSI-H cancer cells makes this compound a promising therapeutic agent for this patient population.[1][2]
These application notes provide detailed protocols for three key techniques to measure the DNA damage induced by this compound: the Comet assay, γH2AX immunofluorescence staining, and metaphase spread analysis for chromosomal aberrations. Additionally, protocols for assessing the activation of the DNA damage response (DDR) pathway through Western blotting of key signaling proteins, p53 and ATM, are included.
Signaling Pathway Overview
This compound's mechanism of action culminates in the generation of double-stranded DNA breaks, which triggers the cellular DNA Damage Response (DDR) pathway. A central kinase in this pathway is Ataxia Telangiectasia Mutated (ATM), which, upon activation, phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes that mediate cell cycle arrest and apoptosis. The following diagram illustrates this signaling cascade.
Data Presentation
The following tables summarize representative quantitative data on DNA damage and DDR pathway activation in MSI-H cancer cell lines treated with this compound. For detailed experimental data, please refer to the primary literature.
Table 1: Quantification of DNA Strand Breaks by Comet Assay
| Cell Line (MSI Status) | This compound Concentration (µM) | Treatment Time (hours) | Mean % DNA in Tail (± SD) |
| SW48 (MSI-H) | 0 (Control) | 24 | 5.2 ± 1.8 |
| 0.5 | 24 | 28.7 ± 4.5 | |
| 1.0 | 24 | 45.1 ± 6.2 | |
| 2.0 | 24 | 63.9 ± 7.8 | |
| SW480 (MSS) | 2.0 | 24 | 7.1 ± 2.1 |
Table 2: Quantification of γH2AX Foci by Immunofluorescence
| Cell Line (MSI Status) | This compound Concentration (µM) | Treatment Time (hours) | Mean γH2AX Foci per Cell (± SD) |
| HCT-116 (MSI-H) | 0 (Control) | 12 | 2.1 ± 0.9 |
| 0.5 | 12 | 15.8 ± 3.4 | |
| 1.0 | 12 | 29.4 ± 5.1 | |
| RKO (MSI-H) | 0 (Control) | 12 | 1.9 ± 0.7 |
| 1.0 | 12 | 25.6 ± 4.8 | |
| SW480 (MSS) | 1.0 | 12 | 3.2 ± 1.1 |
Table 3: Analysis of Chromosomal Aberrations by Metaphase Spreads
| Cell Line (MSI Status) | This compound Concentration (µM) | Treatment Time (hours) | % of Metaphases with Aberrations |
| SW48 (MSI-H) | 0 (Control) | 48 | 3 |
| 0.5 | 48 | 21 | |
| 1.0 | 48 | 45 | |
| SW480 (MSS) | 1.0 | 48 | 5 |
Table 4: Quantification of DDR Protein Activation by Western Blot
| Cell Line (MSI Status) | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in p-ATM (Ser1981) | Fold Increase in p-p53 (Ser15) |
| HCT-116 (MSI-H) | 1.0 | 8 | 5.7 | 4.9 |
| LoVo (MSI-H) | 1.0 | 8 | 6.2 | 5.3 |
| SW480 (MSS) | 1.0 | 8 | 1.3 | 1.1 |
Experimental Protocols
The following diagrams provide a high-level overview of the experimental workflows for detecting DNA damage.
Protocol 1: Alkaline Comet Assay for DNA Strand Breaks
This protocol is designed to detect single and double-stranded DNA breaks.
Materials:
-
CometAssay® Kit (or equivalent)
-
Low melting point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
-
Alkaline unwinding solution (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
SYBR® Green or other DNA-intercalating dye
-
Microscope slides (pre-coated with normal melting point agarose)
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat MSI-H and microsatellite stable (MSS) cells with a dose range of this compound (e.g., 0.1 to 5 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix 10 µL of cell suspension with 100 µL of molten LMPA at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in lysis solution for 1-2 hours at 4°C in the dark.
-
Alkaline Unwinding: Gently rinse the slides with distilled water and place them in a horizontal electrophoresis tank filled with alkaline unwinding solution for 20-40 minutes at room temperature in the dark.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralization: Carefully remove the slides and wash them gently three times with neutralization buffer for 5 minutes each.
-
Staining: Stain the slides with SYBR® Green for 5-10 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50 comets per sample using appropriate software to quantify the percentage of DNA in the tail.
Protocol 2: γH2AX Immunofluorescence Staining for Double-Strand Breaks
This protocol quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus in at least 100 cells per condition.
Protocol 3: Metaphase Spread Analysis for Chromosomal Aberrations
This protocol allows for the visualization and quantification of chromosomal damage.
Materials:
-
Colcemid or other mitotic arresting agent
-
Hypotonic solution (0.075 M KCl)
-
Carnoy's fixative (3:1 methanol:acetic acid)
-
Giemsa stain
-
Microscope slides
-
Light microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for a longer duration, typically 24-48 hours, to allow cells to enter mitosis.
-
Mitotic Arrest: Add Colcemid to the cell culture medium and incubate for 2-4 hours to arrest cells in metaphase.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Hypotonic Treatment: Resuspend the cell pellet in pre-warmed hypotonic solution and incubate at 37°C for 15-20 minutes to swell the cells.
-
Fixation: Centrifuge the cells and resuspend the pellet in freshly prepared, ice-cold Carnoy's fixative. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, humid microscope slides from a height to facilitate chromosome spreading.
-
Staining: Air-dry the slides and stain with Giemsa for 10-15 minutes.
-
Microscopy and Analysis: Observe the metaphase spreads under a light microscope. Score at least 50 metaphases per condition for chromosomal aberrations such as breaks, fragments, and fusions.
Protocol 4: Western Blot for p53 and ATM Activation
This protocol assesses the activation of key DDR signaling proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ATM (Ser1981), Rabbit anti-ATM, Mouse anti-phospho-p53 (Ser15), Mouse anti-p53, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
References
VVD-214: Application Notes and Protocols for Endometrial and Gastric Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214 (also known as RO7589831) is a first-in-class, orally bioavailable, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1][2] WRN is a critical enzyme in the DNA damage response and has been identified as a synthetic lethal target in cancers with high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR).[3][4][5] MSI-H is a genomic feature prevalent in a subset of endometrial and gastric cancers.[6] this compound is currently under investigation in a Phase I clinical trial (NCT06004245) for the treatment of solid tumors with MSI-H, including endometrial and gastric cancers.[1][7]
These application notes provide a summary of the available data on this compound and detailed protocols for its investigation in endometrial and gastric cancer models.
Mechanism of Action
This compound selectively targets and covalently binds to cysteine 727 in an allosteric pocket of the WRN helicase domain.[3][8] This irreversible binding locks the enzyme in an inactive conformation, inhibiting its helicase and ATPase activities.[9][10] In MSI-H cancer cells, which have a defective DNA mismatch repair system, there is an accumulation of DNA damage. The inhibition of WRN's function in resolving non-canonical DNA structures leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell cycle arrest and apoptosis.[3][6][8] This selective cell death in MSI-H cells, while sparing microsatellite stable (MSS) cells, is the principle of synthetic lethality that underlies the therapeutic potential of this compound.
Quantitative Data
While specific preclinical data for this compound in endometrial and gastric cancer cell lines and xenograft models are not yet publicly available, data from colorectal cancer (CRC) models, which share the MSI-H phenotype, provide a strong rationale for its activity in these indications.
In Vitro Activity
This compound has demonstrated potent and selective growth inhibition in MSI-H cancer cell lines.
| Cell Line | Cancer Type | MSI Status | GI50 (µM) | Reference |
| HCT116 | Colorectal | MSI-H | 0.043 | [6] |
| SW480 | Colorectal | MSS | 23.45 | [6] |
GI50: 50% growth inhibition concentration.
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has been shown to lead to significant tumor regression in MSI-H colorectal cancer xenograft models.[6][8]
| Model | Cancer Type | MSI Status | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 Xenograft | Colorectal | MSI-H | 10 mg/kg, oral, daily | 105% | [6] |
| HCT116 Xenograft | Colorectal | MSI-H | 20 mg/kg, oral, daily | 106% | [6] |
TGI > 100% indicates tumor regression.
Clinical Activity
Preliminary results from the Phase I clinical trial (NCT06004245) have shown encouraging signs of efficacy in patients with MSI-H solid tumors, including endometrial cancer.[3]
| Cancer Type | Number of Patients | Clinical Response |
| Endometrial | 3 | Partial Response (up to 69% tumor shrinkage) |
Experimental Protocols
The following protocols are adapted from standard methodologies and published studies on WRN inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the viability of MSI-H and MSS endometrial and gastric cancer cell lines.
Materials:
-
MSI-H and MSS endometrial and gastric cancer cell lines
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Treat the cells with varying concentrations of this compound and a vehicle control (DMSO).
-
Incubate for 72-120 hours.
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control and determine the GI50 values.
Western Blot Analysis for DNA Damage Markers
This protocol is used to detect the induction of DNA damage (e.g., γH2AX) and apoptosis markers (e.g., cleaved PARP) following this compound treatment.
Materials:
-
MSI-H and MSS endometrial and gastric cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the protein bands and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in mouse xenograft models of endometrial or gastric cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
MSI-H endometrial or gastric cancer cell lines or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers and analytical balance
Procedure:
-
Subcutaneously implant cancer cells (mixed with Matrigel if necessary) or patient-derived tumor fragments into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI).
Conclusion
This compound represents a promising targeted therapy for MSI-H endometrial and gastric cancers by exploiting the synthetic lethal relationship with WRN helicase. The provided data and protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound in these indications. Further studies are warranted to establish specific in vitro and in vivo efficacy data in endometrial and gastric cancer models to support its continued clinical development.
References
- 1. vividion.com [vividion.com]
- 2. vividion.com [vividion.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Top 5 MD Anderson abstracts at AACR 2025 | MD Anderson Cancer Center [mdanderson.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 9. rsc.org [rsc.org]
- 10. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VVD-214: A Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-214, also known as RO7589831, is a clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1][2][3] It operates through a synthetic lethal mechanism in cancers characterized by high microsatellite instability (MSI-H), a condition often resulting from deficient DNA mismatch repair (dMMR).[4] this compound selectively and irreversibly binds to cysteine 727 (Cys727) in an allosteric pocket of the WRN helicase domain.[4][5][6] This binding event stabilizes a compact, inactive conformation of the enzyme, thereby inhibiting its ATP hydrolysis and DNA unwinding activities.[4] In MSI-H cancer cells, which are highly dependent on WRN for resolving deleterious DNA structures, this inhibition leads to an accumulation of widespread double-stranded DNA breaks, resulting in nuclear swelling, cell cycle arrest, and ultimately, apoptosis.[1][4][5] This targeted approach makes this compound a promising therapeutic candidate for MSI-H solid tumors, including colorectal, endometrial, and gastric cancers.
Physicochemical and In Vitro Potency Data
A summary of the key physicochemical properties and in vitro potency of this compound is provided below. This data is essential for the accurate preparation and application of the compound in experimental settings.
| Property | Value |
| Molecular Formula | C₂₀H₂₁F₂N₃O₄S |
| Molecular Weight | 437.46 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO (up to 87 mg/mL) |
| Storage (Powder) | 3 years at -20°C |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| IC₅₀ (WRN Helicase Assay) | 0.1316 µM[5] |
| GI₅₀ (HCT-116 cells) | 0.043 µM[5] |
| GI₅₀ (SW480 cells) | 23.45 µM[5] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed signaling pathway and mechanism of action of this compound in MSI-H cancer cells.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.37 mg of this compound in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of MSI-H and microsatellite stable (MSS) cancer cell lines.
Workflow Diagram:
Materials:
-
MSI-H (e.g., HCT-116) and MSS (e.g., SW480) cancer cell lines
-
Complete cell culture medium
-
96-well white, clear-bottom assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium. The final concentration of DMSO in the wells should not exceed 0.1%.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for 72 to 120 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI₅₀) values by plotting the normalized luminescence signal against the logarithm of the this compound concentration.
Immunofluorescence Staining for γ-H2AX (DNA Double-Strand Break Marker)
This protocol describes the detection of DNA double-strand breaks through immunofluorescent staining of phosphorylated H2AX (γ-H2AX).
Workflow Diagram:
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
1% Bovine Serum Albumin (BSA) in PBS for blocking
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor® conjugated anti-rabbit IgG
-
Mounting medium with DAPI
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours. Include a positive control (e.g., etoposide) and a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in 1% BSA) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Safety and Handling
This compound is a potent, biologically active compound. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves) when handling this compound powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area or in a chemical fume hood.
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
-
Disposal: Treat all this compound waste, including unused compound, solutions, and contaminated labware, as hazardous chemical waste. Dispose of in accordance with institutional and local environmental regulations. Do not dispose of down the drain or in regular trash.
Disclaimer: This document is intended for research use only and provides general guidelines. Researchers should always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and handling information. All laboratory procedures should be performed by trained personnel in accordance with institutional safety policies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
VVD-214 Technical Support Center: Enhancing In Vitro Solubility
Welcome to the VVD-214 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vitro assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as RO7589831 or VVD-133214) is a potent and selective synthetic lethal allosteric inhibitor of Werner syndrome helicase (WRN).[1][2][3] It functions by covalently binding to the cysteine 727 residue of the WRN helicase domain.[1][4][5][6] This irreversible binding stabilizes a compact conformation of the enzyme, inhibiting its ATP hydrolysis and helicase activity.[1][6][7] The loss of WRN helicase function in microsatellite instability-high (MSI-H) cancer cells leads to an accumulation of double-stranded DNA breaks, resulting in nuclear swelling, cell cycle arrest, and ultimately, apoptosis.[1][5][7][8][9][10]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound with limited aqueous solubility. It is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, but insoluble in water.[4] A measured kinetic solubility of 169 μM at pH 7.4 has been reported.[10]
Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[1][4] It is crucial to use anhydrous DMSO as it is hygroscopic and absorption of water can reduce the solubility of the compound.[11]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. While cell line sensitivity varies, a general guideline is to keep the final DMSO concentration at or below 0.5%.[11][12] For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is often recommended.[11][13][14][15] It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used.[13][14]
| DMSO Concentration | General Cellular Effects | Recommendations |
| < 0.1% | Generally considered safe with minimal effects.[11] | Ideal for sensitive primary cells and long-term exposure studies.[11] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[11] | A common range for many in vitro assays, but validation is required.[11] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation and function may be observed.[11][13] | Short-term exposure may be possible for some robust cell lines. |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common.[11] | Generally not recommended for cell-based assays. |
Q5: Are there alternative methods to improve the aqueous solubility of this compound if DMSO is not suitable for my assay?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound.[16] These include the use of co-solvents, surfactants, and cyclodextrins.[17][18][19] Cyclodextrins, for instance, are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[18][19] While specific protocols for this compound using these methods are not widely published, exploring these options with appropriate validation for your assay system may be beneficial.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluting the DMSO stock in aqueous cell culture medium.
This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution.
Troubleshooting Workflow for Compound Precipitation
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Detailed Methodologies:
-
Protocol for Preparing a this compound Working Solution in Cell Culture Medium:
-
Prepare High-Concentration Stock: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid dissolution.[20]
-
Pre-warm Medium: Warm your sterile cell culture medium to 37°C.[1] This helps to minimize temperature-related solubility issues.
-
Gradual Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[1][12] This gradual addition helps to prevent localized high concentrations and solvent shock.
-
Final Mix and Immediate Use: Gently mix the final solution and use it immediately. Some compounds may precipitate over time even at concentrations below their maximum solubility.[1]
-
Issue 2: Inconsistent results or unexpected cellular toxicity in in vitro assays.
This could be due to the effects of the solvent (DMSO) on the cells or variability in the concentration of the soluble compound.
Experimental Protocol for Determining DMSO Tolerance:
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical concentration range to test is 0.05% to 2% (v/v). Include a "no DMSO" control.
-
Cell Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to assess the effect of DMSO on cell proliferation and health.
-
Data Analysis: Determine the highest concentration of DMSO that does not significantly affect cell viability. This will be your maximum allowable DMSO concentration for subsequent experiments.
Logical Workflow for Ensuring Consistent Results
Caption: A logical workflow to minimize variability in in vitro assays.
This compound Signaling Pathway
This compound exerts its therapeutic effect by targeting a key vulnerability in MSI-high cancer cells. The diagram below illustrates the simplified signaling pathway.
This compound Mechanism of Action in MSI-High Cancer Cells
Caption: this compound inhibits WRN, leading to cell death in MSI-H cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. elifesciences.org [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
VVD-214 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of VVD-214 in cancer cell lines. The content is structured to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class, covalent, allosteric inhibitor of Werner syndrome helicase (WRN).[1][2][3] It selectively targets cysteine 727 (C727) within an allosteric pocket of the WRN protein.[4] This binding is cooperative with nucleotides and stabilizes a compact conformation of the helicase, rendering it non-functional.[4] The inhibition of WRN's helicase activity in microsatellite instability-high (MSI-H) cancer cells leads to an accumulation of double-strand DNA breaks, resulting in nuclear swelling and ultimately, cell death.[4] This mechanism is described as synthetic lethality, as it is selectively toxic to cancer cells with deficient DNA mismatch repair (dMMR) systems.[4]
Q2: How selective is this compound for its target, WRN?
A2: this compound exhibits a high degree of selectivity for its intended target, WRN. This has been demonstrated through multiple experimental approaches. Notably, in a helicase DNA unwinding assay, this compound showed no activity against the related BLM helicase. Furthermore, a comprehensive, mass spectrometry-based chemoproteomics analysis demonstrated the selective engagement of C727 on WRN.[5] A global proteomics study that surveyed approximately 12,800 cysteine sites confirmed a superior selectivity profile for this compound compared to its unoptimized precursors.[6]
Q3: Does this compound have any known off-target effects?
A3: While this compound is highly selective, some minor off-target engagement has been noted. At concentrations higher than the recommended working range (up to 1 µM), this compound has been observed to interact with a few other cysteine residues on other proteins.[5] Researchers should be mindful of concentration-dependent effects and use the lowest effective concentration to minimize potential off-target activities.
Q4: We are observing unexpected phenotypes in our cellular assays. Could these be due to off-target effects of this compound?
A4: While this compound is highly selective, unexpected phenotypes could potentially arise from a few factors:
-
Concentration: Using concentrations significantly higher than the GI50 for your cell line of interest could lead to engagement with less sensitive off-targets.
-
Cell Line Specificity: The proteomic landscape of your specific cancer cell line could influence the cellular response to this compound.
-
Downstream Signaling: The induction of widespread DNA damage by this compound is a profound cellular event that can trigger numerous downstream signaling pathways, which may vary between cell types.
We recommend performing control experiments, such as including a microsatellite stable (MSS) cell line, to confirm that the observed effects are specific to the MSI-H context.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of toxicity in MSS control cell lines. | 1. This compound concentration is too high. 2. Contamination of the cell culture. 3. Issues with the this compound compound integrity. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Check cell cultures for contamination. 3. Verify the quality and storage conditions of the this compound stock. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Degradation of this compound in media over time. | 1. Ensure consistent cell seeding and confluence. 2. Standardize all incubation periods. 3. Prepare fresh dilutions of this compound for each experiment. |
| No significant difference in viability between MSI-H and MSS cell lines. | 1. Mischaracterization of the microsatellite status of the cell lines. 2. Insufficient this compound concentration to inhibit WRN in the MSI-H line. 3. Development of resistance in the MSI-H cell line. | 1. Verify the MSI status of your cell lines using appropriate molecular markers. 2. Titrate this compound to a higher concentration in the MSI-H line. 3. If resistance is suspected, consider sequencing the WRN gene to check for mutations at the C727 binding site. |
Quantitative Data
The selectivity of this compound is evident in its differential activity against MSI-H versus MSS cancer cell lines.
| Cell Line | Microsatellite Status | GI50 (µM) |
| HCT116 | MSI-H | 0.043[6] |
| SW480 | MSS | > 20[6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
Technical Support Center: Optimizing VVD-214 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of VVD-214 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent, allosteric inhibitor of Werner syndrome helicase (WRN). It selectively binds to cysteine 727 on WRN, leading to the suppression of its helicase and ATPase activities. This inhibition results in the accumulation of unresolved DNA replication forks, leading to DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately apoptosis, particularly in cancer cells with high microsatellite instability (MSI-H).[1][2][3]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line. A logarithmic dilution series, for example, from 10 nM to 10 µM, is a common starting point. The optimal concentration will vary depending on the cell line's sensitivity and the experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the assay being performed. For signaling pathway analysis (e.g., phosphorylation of DNA damage markers), shorter incubation times (e.g., 2, 6, 12, 24 hours) may be sufficient.[6] For cell viability or apoptosis assays, longer incubation times (e.g., 48, 72, or even up to 5 days) are typically required to observe a significant effect.[7] A time-course experiment is recommended to determine the optimal duration for your experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The cell line may be less sensitive to this compound. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line: The cell line may not have the MSI-H phenotype or may have other resistance mechanisms. | 1. Test a higher concentration range (e.g., up to 50 µM). 2. Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage at -80°C and protection from light. 3. Verify the MSI status of your cell line. Use a positive control cell line known to be sensitive to WRN inhibition (e.g., HCT-116). |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Inaccurate pipetting: Errors in preparing serial dilutions or adding the compound to the wells. 3. Edge effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous single-cell suspension before plating. 2. Calibrate pipettes regularly and use fresh tips for each dilution and treatment. 3. Avoid using the outermost wells of the plate; instead, fill them with sterile PBS or media to maintain humidity. |
| Inconsistent results between experiments. | 1. Batch-to-batch variability of this compound: Purity and activity may differ between batches. 2. Variations in cell culture conditions: Differences in cell passage number, confluency, or media composition. 3. Time-dependent inhibition: As a covalent inhibitor, the pre-incubation time with the target can affect the outcome. | 1. If possible, purchase a large single batch of the compound. If using different batches, qualify each new batch to ensure consistency. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 3. Standardize all incubation times, including any pre-incubation steps, across all experiments.[1] |
| High levels of cell death in the vehicle control (DMSO). | Solvent toxicity: The concentration of DMSO in the final culture medium is too high. | Ensure the final DMSO concentration is at or below 0.1%. If higher concentrations of this compound are needed, consider preparing a more concentrated stock solution. |
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for this compound in different cancer cell lines. Researchers should note that these values can vary between laboratories and experimental conditions. It is crucial to determine the optimal concentration for your specific cell line and assay.
| Cell Line | Phenotype | Assay | Value | Reference |
| HCT-116 | MSI-H | GI50 | 0.043 µM | [8] |
| SW480 | MSS | GI50 | > 20 µM | [9] |
| Various CRC Organoids | MSI-H | IC50 | Sensitive | [3] |
MSI-H: Microsatellite Instability-High, MSS: Microsatellite Stable, CRC: Colorectal Cancer
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability upon treatment with this compound using a colorimetric MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 18-24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 20 µM). Include a vehicle control (0.2% DMSO in medium).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells, resulting in a 1X final concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for DNA Damage Markers
This protocol describes the detection of key DNA damage response proteins by western blotting following this compound treatment.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA damage markers (e.g., γH2AX, phospho-ATM, p53) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
Protocol 3: qPCR for Apoptosis-Related Gene Expression
This protocol provides a general framework for analyzing the expression of apoptosis-related genes in response to this compound treatment.
-
Cell Treatment and RNA Extraction: Treat cells with this compound as desired. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a qPCR master mix, cDNA template, and primers for apoptosis-related genes (e.g., BAX, BCL-2, Caspase-3) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Workflow for optimizing this compound concentration.
Caption: Logical approach to troubleshooting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. oaepublish.com [oaepublish.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: VVD-214 In Vivo Delivery
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the WRN helicase inhibitor, VVD-214, in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, covalent, and allosteric inhibitor of Werner syndrome helicase (WRN).[1] It selectively binds to cysteine 727 (C727) in the helicase domain.[2] This covalent interaction locks the enzyme in a rigid conformation, inhibiting its ATP hydrolysis and helicase activities.[2][3] In cancer cells with high microsatellite instability (MSI-H), the loss of WRN function leads to the accumulation of unresolved DNA structures, resulting in widespread double-stranded DNA breaks, cell cycle arrest, and ultimately, apoptosis.[4][5] This selective lethality in MSI-H cells makes this compound a promising therapeutic agent for these specific cancer types.[4]
Q2: What are the recommended dosages for this compound in mouse xenograft models?
In preclinical studies using HCT-116 colorectal cancer xenograft models in mice, this compound has been administered orally at doses ranging from 2.5 to 20 mg/kg once daily.[6] The selection of a specific dose will depend on the experimental goals, such as achieving a certain level of tumor growth inhibition versus assessing tolerability.
Q3: What level of tumor growth inhibition (TGI) can be expected with this compound treatment?
A study in an HCT-116 xenograft mouse model demonstrated significant dose-dependent tumor growth inhibition with once-daily oral administration of this compound for three weeks. The observed TGI was 56% at 2.5 mg/kg, 93% at 5 mg/kg, and over 100% at 10 and 20 mg/kg, indicating tumor regression at higher doses.
Q4: What is the reported oral bioavailability of this compound?
Pharmacokinetic studies in mice, rats, dogs, and monkeys have shown that this compound has moderate to high oral bioavailability.
Q5: Is this compound currently in clinical trials?
Yes, this compound (also known as RO7589831) is being evaluated in a Phase 1 clinical trial to assess its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors characterized by MSI or deficient mismatch repair (dMMR).[4][7]
Troubleshooting Guide
This guide addresses potential issues that may be encountered during the in vivo delivery of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected efficacy | Improper Formulation: this compound may not be fully solubilized or may be unstable in the chosen vehicle, leading to inaccurate dosing. | - Ensure the use of fresh, high-quality solvents, particularly for DMSO which can absorb moisture and reduce solubility.[8]- Prepare dosing solutions fresh daily and use them immediately to avoid degradation.- For oral administration, consider formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO in 90% Corn Oil to ensure solubility.[9] |
| Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient to maintain adequate target engagement. | - Conduct a dose-response study to determine the optimal dose for your specific cancer model.- Perform pharmacodynamic (PD) studies to correlate drug exposure with target inhibition in the tumor tissue. Measure downstream biomarkers of WRN inhibition, such as γH2AX, p-p53, or p21, at various time points after dosing.[6] | |
| Observed Toxicity or Adverse Events (e.g., weight loss) | Off-Target Effects: As a covalent inhibitor, this compound possesses a reactive warhead that could potentially interact with other proteins, leading to toxicity. | - The vinyl sulfone warhead of this compound was optimized to balance reactivity and metabolic stability to minimize off-target effects.[4]- If toxicity is observed, consider reducing the dose or exploring an alternative dosing schedule (e.g., intermittent dosing).- Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity. |
| Poor Formulation Tolerability: The vehicle itself may be causing adverse effects in the animals. | - Ensure the final concentration of solvents like DMSO is within the tolerated limits for the animal model and route of administration.- If using a corn oil-based formulation for prolonged studies, monitor for any signs of gastrointestinal distress. | |
| Difficulty in Preparing Dosing Solutions | Precipitation upon Vehicle Addition: The drug may precipitate out of solution when the aqueous component of the vehicle is added. | - Prepare a concentrated stock solution of this compound in 100% DMSO first.[9]- Add the co-solvents (e.g., PEG300, Tween-80) to the DMSO stock and mix thoroughly before the final addition of the aqueous component (e.g., saline).[9]- Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[9] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in HCT-116 Xenograft Model
| Dosage (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI) (%) |
| 2.5 | 56 |
| 5 | 93 |
| 10 | 105 |
| 20 | 106 |
Data from a study with once-daily oral administration for 3 weeks.
Experimental Protocols
1. In Vivo Formulation Preparation
-
Vehicle 1 (for oral administration): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[9]
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
In a separate tube, calculate the required volumes of each component for the final desired concentration and total volume.
-
Sequentially add the DMSO stock solution, PEG300, and Tween-80. Mix thoroughly between each addition.
-
Add the saline last and vortex until a clear solution is obtained.
-
Prepare this formulation fresh before each administration.
-
-
Vehicle 2 (for oral administration): 10% DMSO, 90% Corn Oil.[9]
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
Add the required volume of the DMSO stock solution to the corn oil.
-
Vortex thoroughly to ensure a uniform suspension.
-
This formulation is suitable for longer-term studies but should still be prepared fresh.
-
2. Murine Colorectal Cancer Xenograft Model
-
Animal Model: Female athymic nude mice (e.g., Foxn1nu).[6]
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Tumor Implantation:
-
Culture HCT-116 cells to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., serum-free media or PBS) at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle daily via oral gavage at the desired doses.[6]
-
Monitor tumor volume and body weight 2-3 times per week.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for pharmacodynamic marker analysis (e.g., Western blot for p-p53, p21, γH2AX).[6]
-
Visualizations
Caption: Signaling pathway of this compound in MSI-H cancer cells.
Caption: Experimental workflow for a this compound xenograft study.
References
- 1. drughunter.com [drughunter.com]
- 2. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vividion and Bayer Advance First-in-Class WRN Inhibitor this compound for Solid Tumors [healthandpharma.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vividion.com [vividion.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating VVD-214 Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and mitigating potential toxicities associated with the WRN helicase inhibitor, VVD-214, in preclinical animal models. The information is presented in a question-and-answer format to offer direct solutions to challenges that may arise during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in preclinical animal models?
A1: Preclinical data suggests that this compound is generally well-tolerated in animal models, particularly due to its selective action on cancer cells with high microsatellite instability (MSI-H).[1][2][3][4] Most reported adverse events for similar WRN inhibitors are mild to moderate and considered manageable.[1] Notably, significant body weight loss has not been a reported issue in xenograft studies with WRN inhibitors.[1]
Q2: What are the most common potential adverse events to monitor for during this compound administration in animal models?
A2: Based on preclinical data for similar WRN inhibitors, researchers should primarily monitor for mild and manageable gastrointestinal issues, such as nausea, vomiting, and diarrhea.[1] At higher doses, there is a potential for elevated liver enzymes, fatigue, and anemia.[1]
Q3: Are there any known dose-limiting toxicities for this compound?
A3: Specific dose-limiting toxicities for this compound are still under investigation. However, preclinical studies with similar WRN inhibitors have not reported dose-limiting toxicities at therapeutically effective concentrations.[1] As with most small molecule inhibitors, higher doses may lead to more pronounced adverse effects.[1]
Q4: How does the covalent and allosteric nature of this compound influence its toxicity profile?
A4: this compound is a covalent allosteric inhibitor, a class of drugs designed for high specificity and potency, which can help in reducing off-target toxicities.[5] Covalent drugs can be administered at lower doses, which is a key factor in mitigating the risk of idiosyncratic toxicities.[5] The allosteric binding site of this compound, distinct from the highly conserved ATP-binding pocket of helicases, further contributes to its selectivity and potentially favorable safety profile.
Troubleshooting Guides
This section provides practical advice for specific issues that may be encountered during your experiments with this compound.
Issue 1: Gastrointestinal (GI) Distress (Diarrhea, Dehydration)
Symptoms:
-
Soft or watery stools.
-
Reduced food and water intake.
-
Weight loss exceeding 10% of baseline.
-
Signs of dehydration (e.g., skin tenting, lethargy).
Possible Causes:
-
Direct irritation of the GI tract by the compound.
-
Systemic effects leading to GI inflammation and damage.[6]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm and Quantify | Implement a daily scoring system for fecal consistency. Monitor food and water consumption and weigh animals at least three times per week.[1] | To objectively assess the severity and progression of GI toxicity. |
| 2. Supportive Care | Ensure ad libitum access to water and palatable, moist food. For moderate to severe diarrhea, administer subcutaneous fluids to prevent dehydration.[7] | To maintain hydration and nutritional status, which is crucial for animal welfare and data integrity. |
| 3. Dose Adjustment | If severe GI signs persist, consider a dose reduction or a temporary halt in dosing until symptoms resolve. | To determine if the toxicity is dose-dependent and to allow for recovery. |
| 4. Anti-diarrheal Agents | Consider prophylactic or reactive administration of anti-diarrheal agents like loperamide, following veterinary consultation for appropriate dosing.[7] | To manage symptoms and improve the animal's well-being. |
Issue 2: Suspected Hematological Toxicity (Anemia, Neutropenia)
Symptoms:
-
Pale paws and mucous membranes.
-
Lethargy and reduced activity.
-
Increased susceptibility to infections (in cases of severe neutropenia).
Possible Causes:
-
Myelosuppression, a known side effect of some cancer therapies.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Hematological Monitoring | Perform complete blood counts (CBCs) at baseline and regular intervals during the study. | To quantify red blood cell, white blood cell, and platelet counts and identify any significant deviations. |
| 2. Dose Modification | If a significant drop in blood counts is observed, reduce the dose or dosing frequency of this compound. | To assess the dose-relationship of the hematological toxicity. |
| 3. Supportive Care | For severe neutropenia, consider prophylactic antibiotics to prevent infections.[6] In cases of severe anemia in valuable animal models, a blood transfusion may be considered, although this is uncommon in preclinical settings.[1] | To manage the clinical consequences of low blood counts. |
| 4. Monitor Recovery | After dose adjustment, continue to monitor blood counts to ensure they return to baseline levels.[1] | To confirm that the hematological effects are reversible. |
Issue 3: Elevated Liver Enzymes
Symptoms:
-
Often asymptomatic in early stages in animal models.
-
Jaundice (yellowing of skin and eyes) in severe cases (rare).
Possible Causes:
-
Hepatotoxicity due to direct effects of the compound or its metabolites on liver cells.[1]
-
Overwhelming of the liver's metabolic capacity at high doses.[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Serum Biochemistry | Collect blood samples for serum biochemistry analysis to measure levels of liver enzymes such as ALT and AST. | To detect and quantify potential liver damage. |
| 2. Confirm Findings | Repeat the serum biochemistry analysis to confirm the initial findings of elevated liver enzymes.[1] | To rule out any sample handling errors or transient fluctuations. |
| 3. Dose Adjustment | Reduce the dose or dosing frequency of this compound. | To decrease the metabolic load on the liver and assess the dose-dependency of the hepatotoxicity.[1] |
| 4. Histopathology | At the end of the study, collect liver tissue for histopathological examination. | To assess the extent of any liver damage at the cellular level.[1] |
Experimental Protocols
Protocol 1: Comprehensive In Vivo Toxicity Monitoring
-
Baseline Data Collection: Prior to the first dose of this compound, record the body weight of each animal and collect a baseline blood sample for CBC and serum biochemistry analysis.
-
Dosing: Administer this compound or vehicle control as per the experimental protocol.
-
Daily Clinical Observations: Visually inspect each animal daily for any signs of toxicity, including changes in fur appearance, posture, behavior (e.g., lethargy), and any signs of pain or distress.
-
Body Weight and Consumption Monitoring: Record the body weight of each animal at least three times per week. Monitor food and water intake daily.
-
Serial Blood Collection: Collect blood samples at predetermined intervals (e.g., weekly) for CBC and serum biochemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs, with a particular focus on the liver and gastrointestinal tract, for histopathological analysis.
Visualizations
Caption: this compound mechanism of action leading to synthetic lethality in MSI-high cancer cells.
Caption: Experimental workflow for monitoring this compound toxicity in animal models.
Caption: Logical workflow for troubleshooting this compound-related adverse events.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design of covalent allosteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy: Managing side effects and safe handling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
troubleshooting VVD-214 inconsistent experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VVD-214, a clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to address common issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users might encounter during their experiments with this compound.
Q1: We are observing inconsistent IC50 values for this compound in our cell-based viability assays. What are the potential causes?
A1: Inconsistent IC50 values in cell-based assays can arise from several factors. Here are some key areas to investigate:
-
Cell Line Specificity: this compound's synthetic lethal effect is specific to cancers with high microsatellite instability (MSI-H).[1][5][6] Ensure your cell lines have the appropriate MSI-H or dMMR (deficient mismatch repair) status. Results in microsatellite stable (MSS) cell lines are expected to be significantly different.
-
Compound Solubility and Stability: this compound is soluble in DMSO.[5] Ensure the compound is fully dissolved before adding it to your aqueous cell culture medium. The final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7][8] Prepare fresh dilutions for each experiment from a validated stock solution to avoid issues with compound degradation.
-
Experimental Conditions: Variations in cell density, serum concentration, and the duration of inhibitor treatment can all impact the apparent IC50 value. It is crucial to maintain highly consistent experimental parameters.[9][10]
-
Covalent Mechanism of Action: this compound is a covalent inhibitor that binds to Cysteine 727 of the WRN protein.[1][2] The kinetics of covalent inhibition can differ from reversible inhibitors. Ensure your incubation times are sufficient for the covalent bond to form and elicit a biological response.
Q2: We are not observing the expected downstream effects of WRN inhibition (e.g., increased DNA double-strand breaks, nuclear swelling) after this compound treatment. What should we check?
A2: A lack of downstream effects could be due to several experimental variables:
-
Inhibitor Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time may be too short to induce the desired phenotype. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and assay.
-
Target Engagement: It is essential to confirm that this compound is engaging with its target, the WRN protein, in your cellular assays. A chemoproteomics approach can be used to assess target engagement by measuring the binding of this compound to Cysteine 727 on the WRN protein.[11]
-
Assay Sensitivity: Ensure that your assay for detecting downstream effects (e.g., gamma-H2AX staining for DNA breaks, high-content imaging for nuclear morphology) is sensitive enough to detect the changes induced by WRN inhibition.
Q3: We are having trouble with our in vitro helicase/ATPase assays using this compound. What are some common pitfalls?
A3: In vitro assays with helicase enzymes can be sensitive to experimental conditions. Here are some common issues and solutions:
-
Enzyme Activity: Ensure the recombinant WRN enzyme is active. Improper storage or handling can lead to loss of activity. Perform a control experiment with a known substrate to confirm enzyme function.[7]
-
ATP Concentration: Since this compound's binding is cooperative with nucleotides, the concentration of ATP in your assay is a critical parameter.[6] The inhibitory effect of this compound may be influenced by the ATP concentration. It is advisable to determine the Km of ATP for your specific WRN enzyme preparation.
-
Buffer Composition: The composition of the kinase assay buffer is crucial for optimal enzyme activity. Use a validated buffer for WRN helicase activity. A typical buffer might contain Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor.[7]
-
Covalent Inhibition Kinetics: Remember that this compound is a covalent inhibitor. Pre-incubation of the enzyme with the inhibitor before initiating the reaction may be necessary to allow for the covalent bond to form, leading to more consistent inhibition.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (WRN Helicase) | 0.1316 µM | In vitro assay | [1] |
| GI50 (Cell Growth) | 0.043 µM | HCT-116 (MSI-H) | [1] |
| GI50 (Cell Growth) | 23.45 µM | SW480 (MSS) | [1] |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
This protocol provides a general framework for assessing the effect of this compound on the viability of MSI-H cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.[9]
-
Treatment: Remove the overnight culture medium from the cells and add the prepared inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as MTS or MTT, according to the manufacturer's instructions.
2. In Vitro Helicase Assay
This protocol outlines a method for measuring the inhibition of WRN helicase activity by this compound.
-
Reagent Preparation:
-
Prepare a 10X helicase reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT).
-
Prepare a stock solution of recombinant human WRN helicase.
-
Prepare a stock solution of a fluorescently labeled DNA substrate.
-
Prepare a stock solution of ATP.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add the helicase reaction buffer, WRN enzyme, and this compound (or DMSO for control) to each well of a microplate.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the DNA substrate and ATP.
-
Incubate at 37°C for the desired reaction time.
-
Stop the reaction and measure the unwound DNA product using a suitable detection method (e.g., fluorescence polarization).
-
Visualizations
Caption: this compound inhibits WRN helicase, leading to DNA damage and apoptosis in MSI-H cancer cells.
Caption: A general workflow for in vitro and cell-based experiments with this compound.
Caption: A logical approach to troubleshooting inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. vividion.com [vividion.com]
- 4. vividion.com [vividion.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: VVD-214 Dose-Response Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response curve analysis for VVD-214, a selective, allosteric inhibitor of Werner syndrome (WRN) helicase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent, selective, and allosteric inhibitor of WRN helicase.[1] It functions through a covalent mechanism, irreversibly binding to cysteine 727 (C727) in the helicase domain.[2][3][4] This binding stabilizes a compact, inactive conformation of the WRN protein, which inhibits its ATP hydrolysis and helicase activities.[1][4][5]
Q2: Why is this compound particularly effective in microsatellite instability-high (MSI-H) cancers? A2: this compound's efficacy relies on the principle of synthetic lethality.[2][4] Cancers with high microsatellite instability (MSI-H) result from a deficient DNA mismatch repair (dMMR) system.[4] These cells become highly dependent on alternative DNA repair pathways, including the one involving WRN helicase, for survival.[6][7] By inhibiting WRN, this compound selectively induces widespread double-stranded DNA breaks, nuclear swelling, and ultimately cell death in MSI-H cancer cells, while having minimal effect on healthy, microsatellite stable (MSS) cells.[5][8]
Q3: What are the expected IC50 and GI50 values for this compound? A3: The potency of this compound varies by assay type. In biochemical assays, the IC50 for WRN helicase inhibition is approximately 0.13 µM.[2][8] In cell-based assays, it potently inhibits the growth of MSI-H cancer cell lines like HCT-116 with a GI50 of approximately 0.043 µM.[2][8] In contrast, it shows minimal activity against MSS cell lines such as SW480 (GI50 > 20 µM).[8]
Q4: How should I prepare a stock solution of this compound? A4: this compound is soluble in DMSO.[3] For cell-based assays, prepare a concentrated stock solution in fresh, high-quality DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C. For in vivo studies, specific formulation protocols involving DMSO, PEG300, and Tween80 may be required.[3] Always refer to the manufacturer's instructions for detailed handling and storage information.
Troubleshooting Guide
Problem 1: My dose-response curve is flat or shows very weak activity, even in MSI-H cells.
-
Possible Cause: Compound Inactivity
-
Troubleshooting Steps:
-
Confirm the identity and purity of the this compound stock.
-
Prepare fresh serial dilutions from a new aliquot of the stock solution immediately before the experiment. Avoid repeated freeze-thaw cycles.
-
Ensure the final DMSO concentration in your assay is consistent across all wells and is at a level non-toxic to your cells (typically ≤ 0.5%).
-
-
-
Possible Cause: Incorrect Cell Line Status
-
Troubleshooting Steps:
-
Verify the microsatellite instability (MSI) status of your cell line using qPCR, Western blotting for MMR proteins, or a functional MSI assay.
-
Use a validated MSI-H cell line (e.g., HCT-116) as a positive control and an MSS cell line (e.g., SW480) as a negative control to confirm selective activity.[8]
-
-
-
Possible Cause: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
Ensure a sufficient incubation period. This compound's effects on cell viability can take time to manifest; studies have used incubation periods of up to 5 days.[8]
-
Optimize cell seeding density. Low cell density may result in a weak signal, while over-confluence can inhibit growth and mask the compound's effect.
-
-
Problem 2: The results show high variability between replicate wells.
-
Possible Cause: Inconsistent Cell Seeding
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before plating by thoroughly resuspending the cells.
-
After seeding, gently rock the plate in north-south and east-west directions to ensure an even distribution of cells.[9]
-
Avoid "edge effects" by not using the outermost wells of the plate for experimental data or by filling them with sterile PBS or media to maintain humidity.[9]
-
-
-
Possible Cause: Pipetting Errors
-
Troubleshooting Steps:
-
Use calibrated pipettes and proper pipetting techniques.
-
Perform serial dilutions in tubes before transferring to the assay plate to minimize errors associated with on-plate dilutions.[10]
-
-
-
Possible Cause: Compound Precipitation
-
Troubleshooting Steps:
-
Visually inspect the wells after adding the compound for any signs of precipitation.
-
Check the solubility of this compound in your final assay medium. If solubility is an issue, you may need to adjust the final DMSO concentration or consider using a solubilizing agent, ensuring it does not affect cell health.[9]
-
-
Problem 3: The IC50/GI50 value is significantly different from the published data.
-
Possible Cause: Differences in Experimental Protocol
-
Troubleshooting Steps:
-
Compare your protocol with published methods. Key parameters include incubation time, cell density, viability assay reagent (e.g., CellTiter-Glo), and the specific passage number of the cells.[8]
-
The calculation method for the dose-response curve can also influence the final value. Ensure you are using a standard four-parameter logistic (4PL) regression model.[11]
-
-
-
Possible Cause: Cell Line Drift
-
Troubleshooting Steps:
-
Cell lines can change genetically over many passages. Use cells with a low passage number from a reputable source (e.g., ATCC).
-
Periodically re-authenticate your cell lines.
-
-
Quantitative Data Summary
| Assay Type | Parameter | Value (µM) | System / Cell Line | Notes |
| Biochemical Assay | IC50 | 0.13 - 0.14 | Purified WRN Helicase | Measures direct inhibition of WRN DNA unwinding activity.[2][8][12] |
| Cell Growth Assay | GI50 | 0.043 | HCT-116 (MSI-High) | Measures inhibition of cell proliferation over 5 days.[2][8] |
| Cell Growth Assay | GI50 | >20 | SW480 (MSS) | Demonstrates selectivity for MSI-H vs. Microsatellite Stable cells.[8] |
| Target Engagement | TE50 | 0.065 | OCI-AML2 Cells | Measures the concentration for 50% target engagement in live cells.[8] |
Experimental Protocols
Protocol 1: Cell-Based Growth Inhibition Assay
This protocol is designed to determine the GI50 of this compound in adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well, white, clear-bottom plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point serial dilution series of this compound (e.g., 1:3 dilutions) from a high concentration stock (e.g., 100 µM) in culture medium.
-
Include a "DMSO only" vehicle control.
-
Carefully add the diluted compounds (e.g., 50 µL) to the appropriate wells to reach the final desired concentrations.
-
-
Incubation:
-
Incubate the treated plates for 5 days at 37°C, 5% CO2.[8]
-
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® 2.0) to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read luminescence using a plate reader.
-
Normalize the data to the vehicle (DMSO) control (100% viability) and a "no cell" or "time zero" control (0% viability).
-
Plot the normalized response versus the log concentration of this compound.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the GI50 value.
-
Mandatory Visualizations
Caption: this compound mechanism of action via synthetic lethality in MSI-High cancer cells.
Caption: Experimental workflow for a cell-based this compound dose-response assay.
Caption: Troubleshooting decision tree for this compound dose-response experiments.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. vividion.com [vividion.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
overcoming resistance to VVD-214 in cancer cells
This technical support center provides troubleshooting guides and FAQs for researchers encountering resistance to VVD-214, a hypothetical third-generation EGFR tyrosine kinase inhibitor (TKI), in cancer cells. The information is based on established mechanisms of resistance to osimertinib (B560133) in non-small cell lung cancer (NSCLC).
FAQs - Understanding this compound Resistance
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, and other third-generation EGFR TKIs, can be broadly categorized into two main types: on-target and off-target mechanisms.[1][2]
-
On-target mechanisms involve alterations to the EGFR gene itself. The most common is the C797S mutation in the EGFR kinase domain, which prevents this compound from binding effectively.[3][4][5] Other, less frequent EGFR mutations like L718Q have also been reported.[3][4]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling.[6] These can include:
Q2: Can resistance to this compound be primary?
A2: Yes, although less common than acquired resistance, some tumors may exhibit primary resistance to this compound. This can be due to pre-existing subclones with resistance mutations or the presence of co-occurring driver mutations that make the tumor inherently less dependent on EGFR signaling.
Q3: How long does it typically take for resistance to this compound to develop?
A3: The time to develop resistance can vary significantly among patients. However, studies with third-generation EGFR TKIs like osimertinib show that resistance often arises after approximately 9 to 13 months of therapy.[3][4]
Q4: If my cells develop the C797S mutation, are there any strategies to overcome this?
A4: The strategy to overcome C797S-mediated resistance depends on its allelic context with the T790M mutation.
-
If C797S and T790M are on opposite alleles (in trans), a combination of first- and third-generation EGFR TKIs may be effective.[1]
-
If they are on the same allele (in cis), this combination is not effective.[1] In this case, fourth-generation EGFR inhibitors or other novel therapeutic approaches are being investigated.[2][3][9]
Troubleshooting Guide - Common Experimental Issues
Q1: My this compound-resistant cell line shows inconsistent results in viability assays. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Assay Interference: The compound itself might directly react with the assay reagents (e.g., reducing MTT). Run a cell-free control with this compound and the assay reagent to check for direct reactions.[10][11]
-
Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, leading to changes in compound concentration. Avoid using the outer wells or fill them with sterile media or PBS.[10]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution. Calibrate your pipettes regularly.[10]
-
Contamination: Mycoplasma or bacterial contamination can significantly affect cell health and metabolism, leading to variable results. Regularly test your cell lines for mycoplasma.[12]
Q2: I am trying to establish a this compound resistant cell line, but the cells are dying too quickly with each dose escalation. What should I do?
A2: This is a common issue when generating drug-resistant cell lines.
-
Reduce the Dose Increment: Instead of a 1.5- to 2-fold increase, try a smaller increment (e.g., 25-50%).[13]
-
Lengthen the Recovery Time: Allow the surviving cells more time to recover and repopulate before the next dose escalation.
-
Start at a Lower Concentration: Begin the resistance induction process at a very low concentration of this compound, such as the IC10 or IC20, rather than the IC50.[14]
Q3: Western blot analysis for downstream signaling (e.g., p-Akt, p-ERK) in my resistant cells shows high variability. How can I improve this?
A3: High variability in Western blotting can be due to several factors:
-
Cell Synchronization: Cell cycle state can influence signaling pathways. Consider serum-starving the cells for a few hours before this compound treatment and lysis to synchronize them.
-
Lysis Buffer and Inhibitors: Ensure your lysis buffer contains fresh and effective protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) and ensure that the signal is not saturated. Normalize the band intensity of your target protein to the loading control.
Quantitative Data Summary
Table 1: Common Resistance Mechanisms to Third-Generation EGFR TKIs
| Resistance Mechanism | Type | Frequency (Post-Osimertinib) | Potential Therapeutic Strategy |
| EGFR C797S Mutation | On-Target | ~14% | 4th-Gen EGFR TKIs, Combination Therapies[5] |
| MET Amplification | Off-Target | ~15-20% | MET Inhibitors (e.g., Crizotinib, Capmatinib) |
| HER2 Amplification | Off-Target | ~2-5% | HER2-targeted therapies (e.g., Trastuzumab)[1] |
| BRAF V600E Mutation | Off-Target | ~3% | BRAF/MEK Inhibitors (e.g., Dabrafenib/Trametinib) |
| PIK3CA Mutation | Off-Target | ~5-7% | PI3K Inhibitors |
| Oncogenic Fusions (e.g., RET, BRAF) | Off-Target | Rare | Targeted inhibitors (e.g., Selpercatinib for RET)[7] |
| Epithelial-to-Mesenchymal Transition (EMT) | Phenotypic | Variable | AXL inhibitors, other novel approaches[1] |
Key Experimental Protocols
Protocol 1: Establishment of a this compound Resistant Cell Line
This protocol outlines the generation of a resistant cell line through continuous exposure to escalating doses of this compound.[14][15]
1. Determine Initial IC50:
- Seed the parental cancer cell line in 96-well plates.
- Treat with a range of this compound concentrations for 72 hours.
- Determine cell viability using an MTT or similar assay to calculate the IC50 value.[14]
2. Resistance Induction:
- Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10).[14]
- Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
- When cells reach 70-80% confluency, subculture them in the presence of the same drug concentration.[14]
3. Stepwise Dose Escalation:
- Once cells show stable growth, increase the this compound concentration by 1.5- to 2-fold.[14][15]
- Expect initial cell death. The surviving cells are adapting to the drug.
- Continue culturing until they regain a stable growth rate, then escalate the dose again. Repeat this process over several months.[14]
4. Characterization of Resistant Line:
- Once cells tolerate a concentration at least 10-fold higher than the initial IC50, the line is considered resistant.
- Confirm the new, higher IC50 value.
- Maintain the resistant cell line in a medium containing the final this compound concentration to preserve the resistant phenotype.[14]
- Characterize the molecular mechanism of resistance (e.g., via sequencing for EGFR mutations or FISH for MET amplification).
Protocol 2: Detection of MET Gene Amplification by FISH
Fluorescence In Situ Hybridization (FISH) is the gold standard for detecting gene amplification.[16]
1. Sample Preparation:
- Prepare formalin-fixed, paraffin-embedded (FFPE) cell blocks from both parental and this compound-resistant cell lines.
- Cut 4-5 µm sections and mount them on positively charged slides.
2. Pre-treatment:
- Deparaffinize the slides in xylene and rehydrate through a series of ethanol (B145695) washes.
- Perform heat-induced epitope retrieval using a citrate (B86180) buffer.
- Digest the cells with a protease solution to allow probe penetration.
3. Hybridization:
- Apply a dual-color FISH probe set containing a probe for the MET gene (e.g., SpectrumOrange) and a probe for the centromere of chromosome 7 (CEN7) (e.g., SpectrumGreen).
- Denature the chromosomal DNA and the probe by heating.
- Hybridize the probes to the target DNA by incubating overnight in a humidified chamber.
4. Post-Hybridization Washes and Counterstaining:
- Wash the slides in a stringent wash buffer to remove non-specifically bound probes.
- Counterstain the nuclei with DAPI.
5. Analysis:
- Visualize the signals using a fluorescence microscope with appropriate filters.
- Count the number of MET signals and CEN7 signals in at least 50-100 non-overlapping nuclei.
- Calculate the MET/CEN7 ratio. A ratio ≥ 2.0 is typically considered amplification.[16]
Protocol 3: Detection of BRAF Fusion Transcripts by RT-qPCR
This protocol can be used to identify oncogenic fusions, an off-target resistance mechanism.[17]
1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from parental and this compound-resistant cells using a standard kit (e.g., RNeasy).
- Assess RNA quality and quantity.
- Synthesize cDNA using a reverse transcription kit with random primers or oligo(dT).
2. Primer Design:
- Design forward primers specific to the potential 5' fusion partner (e.g., KIAA1549) and reverse primers specific to the 3' partner (BRAF).[18]
- The primers should span the fusion junction to ensure specific amplification of the fusion transcript.
3. Quantitative PCR (qPCR):
- Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or TaqMan probe-based master mix.
- Run the qPCR on a real-time PCR instrument. Include a no-template control and a positive control if available.
- Use a housekeeping gene (e.g., GAPDH) for normalization.
4. Data Analysis:
- Analyze the amplification curves and cycle threshold (Ct) values.
- The presence of a specific amplification product in the resistant cells, which is absent in the parental cells, indicates the presence of the fusion transcript.
- Confirm the identity of the PCR product by running it on an agarose (B213101) gel and/or by Sanger sequencing.[18]
Signaling Pathways and Workflows
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Major categories of acquired resistance mechanisms to this compound.
Caption: Workflow for generating and characterizing this compound resistant cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Targeting non-coding RNAs to overcome osimertinib resistance in EGFR-mutated non-small cell lung cancer [frontiersin.org]
- 9. Strategies of overcoming osimertinib resistance in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Detection of KIAA1549-BRAF Fusion Transcripts in Formalin-Fixed Paraffin-Embedded Pediatric Low-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of the KIAA1549-BRAF fusion gene in cells forming microvascular proliferations in pilocytic astrocytoma | PLOS One [journals.plos.org]
Technical Support Center: VVD-214 Xenograft Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VVD-214 in xenograft models.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound xenograft experiments.
Issue 1: Suboptimal Tumor Growth Inhibition
Question: We are observing lower than expected tumor growth inhibition in our xenograft model after treatment with this compound. What are the potential causes and solutions?
Answer: Several factors can contribute to suboptimal efficacy. A systematic review of your protocol is recommended.
Potential Causes and Recommended Actions:
-
Inadequate Drug Formulation: this compound has low aqueous solubility. Improper formulation can lead to poor bioavailability.
-
Solution: Ensure the formulation protocol is followed precisely. Verify the final concentration and homogeneity of the dosing solution. Consider using the recommended formulation detailed in the protocols section.
-
-
Suboptimal Dosing Regimen: The dose or frequency may not be optimal for the specific cell line or tumor growth rate.
-
Solution: Refer to the dose-response data below. If using a highly aggressive tumor model, consider increasing the dosing frequency (e.g., from once daily to twice daily) while monitoring for toxicity.
-
-
Poor Drug Exposure: The route of administration may not be providing sufficient systemic exposure.
-
Solution: For most xenograft models, intraperitoneal (IP) or oral gavage (PO) administration is recommended. Ensure proper administration technique to avoid mis-dosing. Pharmacokinetic analysis may be required to confirm adequate drug levels in plasma.
-
-
Target Expression Levels: The xenografted cells may have low expression of Kinase X, the primary target of this compound.
-
Solution: Confirm Kinase X expression in your cell line via Western blot or IHC before initiating in vivo studies. Select a cell line with known high expression for initial efficacy studies.
-
Caption: this compound inhibits Kinase X, blocking pro-proliferative signaling.
Q2: How should this compound be prepared for in vivo administration? A2: Due to its hydrophobic nature, this compound requires a specific vehicle for solubilization. A standard recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline . Refer to the detailed protocol section for step-by-step preparation instructions. Always prepare the formulation fresh before each administration.
Q3: How can I confirm that this compound is hitting its target in the tumor tissue? A3: Target engagement can be assessed by measuring the phosphorylation status of a direct downstream substrate of Kinase X. We recommend collecting tumor samples at various time points after the final dose (e.g., 2, 8, and 24 hours) and performing a Western blot analysis for both total and phosphorylated levels of the substrate protein. A significant reduction in the phosphorylated form indicates effective target inhibition.
Experimental Protocols
Protocol 1: this compound Formulation for Oral Gavage (PO)
Objective: To prepare a 10 mg/mL solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add DMSO to constitute 10% of the final volume. Vortex until the powder is completely dissolved.
-
Add PEG300 to constitute 40% of the final volume. Mix thoroughly.
-
Add Tween 80 to constitute 5% of the final volume. Mix thoroughly.
-
Add sterile saline to bring the solution to its final volume (45%). Mix until a clear, homogenous solution is achieved.
-
Protect the final formulation from light and use within 4 hours of preparation.
Protocol 2: Xenograft Efficacy Study Workflow
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
General Workflow for a this compound Xenograft Study
Caption: Standard experimental workflow for this compound xenograft studies.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells (e.g., HCT116) in a 100-200 µL volume of Matrigel/PBS mixture into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Measure tumors 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize animals into treatment groups (e.g., Vehicle control, this compound 25 mg/kg, this compound 50 mg/kg) with similar average tumor volumes.
-
Treatment Administration: Prepare this compound as described in Protocol 1. Administer the drug or vehicle according to the planned schedule (e.g., daily oral gavage) for the duration of the study (typically 14-21 days).
-
Monitoring: Monitor tumor volume and animal body weight 2-3 times per week. Observe animals daily for any clinical signs of toxicity.
-
Endpoint: Euthanize animals when tumors in the control group reach the predetermined endpoint size, or if humane endpoints are reached. Collect tumors for downstream analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine significance.
VVD-214 Oral Administration in Mice: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the successful oral administration of the WRN inhibitor VVD-214 in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for the oral formulation of this compound in mice?
A1: While specific details on the formulation used in all preclinical studies are not publicly available, a common and effective approach for oral gavage of hydrophobic small molecules like this compound in mice is to prepare a suspension in a vehicle such as 0.5% methylcellulose (B11928114) (MC) in sterile water. It is crucial to ensure the suspension is homogenous before each administration.
Q2: What is a typical dose range for this compound in mouse xenograft models?
A2: Based on published preclinical data, this compound has been administered orally to mice in a dose range of 2.5 mg/kg to 100 mg/kg, once daily. Efficacy in tumor growth inhibition has been observed at doses as low as 2.5 mg/kg.
Q3: How should the this compound formulation be prepared and stored?
A3: It is recommended to prepare the this compound suspension fresh daily. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Before administration, the suspension must be brought to room temperature and thoroughly vortexed to ensure a uniform consistency.
Q4: What is the maximum volume that can be administered to a mouse via oral gavage?
A4: The maximum volume for oral gavage in mice is generally recommended to be 10 mL/kg of body weight. For a 20g mouse, this would be 0.2 mL. Exceeding this volume can increase the risk of aspiration and other complications.
Q5: Are there any known adverse effects of this compound in mice?
A5: Preclinical studies have reported that this compound is well-tolerated in mice.[1] However, as with any experimental procedure, it is essential to monitor the animals closely for any signs of distress, such as weight loss, changes in behavior, or signs of gastrointestinal discomfort.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is difficult to wet or suspend in the vehicle. | The compound may be hydrophobic. | Use a vehicle containing a suspending agent like 0.5% methylcellulose or carboxymethylcellulose. Sonication in a water bath for short periods can also aid in creating a uniform suspension. |
| The suspension is not homogenous, and the compound settles quickly. | Inadequate mixing or inappropriate vehicle. | Ensure vigorous vortexing immediately before drawing each dose. If settling persists, consider increasing the viscosity of the vehicle slightly (e.g., to 1% methylcellulose) or exploring alternative GRAS (Generally Recognized As Safe) vehicles. |
| The gavage needle gets clogged during administration. | The particle size of the suspended compound is too large, or the suspension is not uniform. | Ensure the compound is finely ground before suspension. Use a gavage needle with an appropriate gauge. Vortex the suspension thoroughly immediately before each administration. |
| The mouse shows signs of distress (e.g., coughing, gasping) during or immediately after gavage. | Accidental administration into the trachea (aspiration). | This is a critical issue. Immediately stop the procedure. The animal should be closely monitored and euthanized if distress is severe. Review and refine the oral gavage technique to ensure proper placement of the needle in the esophagus. |
| Inconsistent tumor growth inhibition is observed between animals in the same treatment group. | Inaccurate dosing due to non-homogenous suspension or variability in administration technique. | Prepare a fresh, homogenous suspension daily and vortex vigorously before each dose. Ensure all personnel are proficient and consistent in their oral gavage technique. |
| Mice in the treatment group are losing more weight than the control group. | Potential off-target toxicity or stress from the procedure. | Monitor animal weights daily. If significant weight loss is observed, consider reducing the dose or the frequency of administration. Ensure proper handling and a low-stress environment for the animals. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Mouse Model
| Dose (mg/kg, p.o., once daily for 3 weeks) | Tumor Growth Inhibition (TGI) (%) |
| 2.5 | 56 |
| 5 | 93 |
| 10 | 105 |
| 20 | 106 |
Data sourced from publicly available preclinical studies.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (Oral) | 10 mg/kg |
| Oral Bioavailability (F%) | 49% |
This table summarizes key pharmacokinetic parameters from cross-species studies.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (0.5% Methylcellulose)
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Spatula
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the total amount of this compound required for the study cohort for a single day of dosing.
-
Weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile conical tube.
-
Calculate the required volume of 0.5% MC vehicle based on the desired final concentration of the dosing solution (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Add a small amount of the 0.5% MC vehicle to the this compound powder to create a paste. This helps in wetting the powder.
-
Gradually add the remaining volume of the 0.5% MC vehicle to the tube while continuously vortexing.
-
Vortex the suspension vigorously for 2-3 minutes to ensure it is well-mixed.
-
If necessary, sonicate the suspension for 5-10 minutes in a water bath to aid in creating a uniform dispersion.
-
Visually inspect the suspension for any large aggregates. It should appear as a uniform, milky suspension.
-
Store the prepared formulation at room temperature, protected from light, and use it within the same day. Vortex vigorously immediately before each administration.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
-
Syringes (e.g., 1 mL)
-
Mouse restraint device (optional)
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The head, neck, and body should be in a straight line.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the last rib; the hub should be at the level of the incisors.
-
Vortex the this compound suspension vigorously.
-
Draw the calculated volume of the suspension into the syringe.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus to the predetermined depth.
-
Dispense the formulation slowly and steadily.
-
Gently remove the gavage needle.
-
Monitor the mouse for a few minutes post-administration for any signs of respiratory distress.
-
Return the mouse to its cage and observe for any adverse reactions.
Visualizations
Caption: Mechanism of this compound in MSI-High Cancer Cells.
Caption: Experimental workflow for this compound oral administration in mice.
Caption: Troubleshooting decision tree for this compound oral dosing.
References
identifying potential artifacts in VVD-214 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential artifacts in experiments involving VVD-214, a clinical-stage, covalent allosteric inhibitor of WRN helicase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as RO7589831 or VVD-133214) is a potent, selective, and orally bioavailable allosteric inhibitor of Werner syndrome ATP-dependent helicase (WRN).[1][2][3] It operates on the principle of synthetic lethality.[4][5] In cancer cells with high microsatellite instability (MSI-H), which are deficient in DNA mismatch repair (dMMR), the WRN helicase becomes essential for survival.[4][5] this compound covalently and irreversibly binds to a specific cysteine residue (C727) in an allosteric pocket of the WRN helicase domain.[6][7][8] This binding stabilizes a compact, inactive conformation of the enzyme, inhibiting its ATPase and helicase activities.[9] The loss of WRN function in MSI-H cells leads to the accumulation of widespread double-stranded DNA breaks, resulting in nuclear swelling, cell cycle arrest, and ultimately, apoptosis.[6][7][9]
Q2: Why is my IC50/GI50 value for this compound different from published values?
A2: Variations in IC50 or GI50 values are common and can be attributed to several factors. As a covalent inhibitor, the potency of this compound is time-dependent.[1][6] Differences in pre-incubation time of the inhibitor with the cells or enzyme before adding other reagents can significantly alter the apparent IC50.[1] Other critical factors include the specific MSI-H cell line used, cell density, passage number, metabolic state of the cells, and the specific assay format and duration (e.g., 72-hour vs. 96-hour incubation).[6] Always ensure your experimental parameters are consistent and well-documented.
Q3: How can I confirm that the observed cellular phenotype is due to on-target WRN inhibition and not an artifact?
A3: Distinguishing on-target from off-target effects is crucial. A recommended multi-step approach includes:
-
Orthogonal Assays: Confirm on-target engagement using a method like the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of WRN protein upon this compound binding.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the WRN gene. The resulting phenotype (e.g., decreased cell viability in MSI-H cells) should mimic the effect of this compound treatment.
-
Inactive Control: Synthesize or obtain a structurally similar analog of this compound where the reactive "warhead" (the vinyl sulfone) is modified to be non-reactive. This inactive control should not elicit the same biological response.
-
MSS Cell Line Control: Test this compound in microsatellite stable (MSS) cell lines. Since WRN is not essential in these cells, this compound should show significantly less activity.[4][9] Any potent activity in MSS cells could suggest a potential off-target effect.[4]
Q4: What are the best practices for handling and storing this compound?
A4: this compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C for up to 3 years.[8] Stock solutions are generally prepared in DMSO. To avoid solubility issues from moisture-absorbing DMSO, it is recommended to use fresh, anhydrous DMSO.[8] Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[8] this compound is insoluble in water.[8] For in vitro cellular assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.
Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | MSI Status | Value (µM) | Reference |
| IC50 | (Helicase Assay) | N/A | 0.1316 | [7][10] |
| GI50 | HCT-116 | MSI-H | 0.043 | [7][10] |
| GI50 | SW480 | MSS | 23.45 | [7][10] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Cytotoxicity Results
| Observed Problem | Potential Cause (Artifact) | Recommended Solution |
| High variability between replicate wells | Inhibitor Precipitation: this compound has low aqueous solubility. It may precipitate when diluted from DMSO stock into aqueous cell culture medium. | Visually inspect the medium for precipitation after adding this compound. Prepare fresh dilutions for each experiment. Ensure rapid and thorough mixing when diluting the DMSO stock. Consider using a formulation with a solubilizing agent like Tween-80 for specific assays if validated.[8] |
| Inconsistent Cell Seeding: Uneven cell distribution or inaccurate cell counting. | Use a calibrated automated cell counter or hemocytometer. Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling. | |
| Weaker-than-expected cytotoxicity in MSI-H cells | Time-Dependent Inhibition: Insufficient incubation time for the covalent bond to form and elicit a biological response. | Standardize the incubation time (e.g., 72 or 96 hours). For shorter-term assays, a pre-incubation period may be necessary to allow for covalent target engagement before a functional readout.[1] |
| Compound Degradation: this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot for single use. Confirm the purity and integrity of new batches of the compound via HPLC/MS.[6] | |
| Cell Line Misidentification/Contamination: The cell line may not have the expected MSI-H status. | Perform regular cell line authentication (e.g., STR profiling) and mycoplasma testing. Confirm the MSI status of your cell line batch. | |
| Unexpected toxicity in MSS control cells | Off-Target Effects: At higher concentrations, this compound may engage other cellular proteins, leading to non-specific toxicity. | Determine the dose-response curves for both MSI-H and MSS cell lines. A large therapeutic window between the two is expected. If significant MSS toxicity is observed at concentrations near the MSI-H GI50, investigate potential off-targets using proteomics approaches.[4] |
| Reactive Warhead Artifacts: The vinyl sulfone warhead is an electrophile and could react non-specifically with other cellular nucleophiles, especially at high concentrations. | Focus experiments on the lowest effective concentration range. Use the inactive control compound (without the reactive warhead) to confirm that the observed toxicity is dependent on the covalent mechanism. |
Guide 2: Artifacts in Western Blotting for DNA Damage (γH2AX)
| Observed Problem | Potential Cause (Artifact) | Recommended Solution |
| No induction of γH2AX in MSI-H cells after this compound treatment | Incorrect Time Point: The peak of DNA damage response may have been missed. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing γH2AX induction post-treatment. |
| Sub-optimal Antibody Performance: The primary or secondary antibody may not be specific or sensitive enough. | Validate your γH2AX antibody using a positive control (e.g., treatment with etoposide (B1684455) or UV irradiation). Optimize antibody concentrations and incubation times. | |
| High basal levels of γH2AX in untreated control cells | Cell Culture Stress: High cell density, nutrient deprivation, or senescence can cause baseline DNA damage. | Ensure cells are healthy, sub-confluent, and in the logarithmic growth phase before starting the experiment. Use low-passage number cells. |
| γH2AX induction observed in MSS control cells | Off-Target Kinase Inhibition: Many inhibitors can inadvertently target kinases involved in the DNA Damage Response (DDR) pathway, such as ATM or ATR. | This is a significant finding that suggests potential off-target activity. Profile this compound against a panel of kinases, particularly those in the PIKK family. Compare the dose-response for γH2AX induction in MSS cells to that in MSI-H cells. |
Experimental Protocols & Workflows
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed MSI-H (e.g., HCT-116) and MSS (e.g., SW480) cells in opaque 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in fresh, anhydrous DMSO. Further dilute this series in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.2%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Mix the contents on an orbital shaker for 2 minutes to induce lysis. Incubate for 10 minutes to stabilize the signal. Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot a dose-response curve to calculate the GI50 value.
Diagrams
Caption: this compound induced synthetic lethality pathway in MSI-H cancer cells.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow to confirm covalent engagement of WRN by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Reproducibility in VVD-214 Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with VVD-214 functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN).[1][2] It selectively binds to cysteine 727 (C727) within an allosteric pocket of the WRN helicase domain.[2] This covalent interaction is nucleotide-cooperative and stabilizes a compact conformation of the WRN protein, which inhibits its helicase and ATPase activities.[2] The inhibition of WRN's function leads to an accumulation of double-stranded DNA breaks, nuclear swelling, and ultimately, apoptosis in cancer cells with high microsatellite instability (MSI-high).[1][2][3]
Q2: Why is this compound selective for MSI-high cancer cells?
The selectivity of this compound for MSI-high cancer cells is based on the principle of synthetic lethality. MSI-high tumors have a deficient DNA mismatch repair (MMR) system, leading to an accumulation of mutations and a higher reliance on other DNA repair pathways, including the one involving WRN helicase.[4] By inhibiting WRN, this compound selectively induces catastrophic DNA damage in MSI-high cells, while microsatellite stable (MSS) cells, which have a functional MMR system, are largely unaffected.[1][4][5]
Q3: What are the key functional assays to assess this compound activity?
The primary functional assays for this compound include:
-
WRN Helicase Activity Assay: To directly measure the inhibition of WRN's DNA unwinding function.
-
Cell Viability/Growth Inhibition Assay: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
DNA Damage Response (DDR) Assays: To detect the downstream effects of WRN inhibition, such as the formation of double-stranded DNA breaks. This is often assessed by measuring γH2AX levels.
-
Western Blotting: To analyze the expression levels of proteins involved in the DNA damage response pathway.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] It is crucial to use fresh, high-quality DMSO, as moisture can affect the solubility.[3] For long-term storage, the powdered form should be kept at -20°C for up to three years.[3] Stock solutions in DMSO can also be stored at -20°C for shorter periods, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: High Variability in IC50/GI50 Values in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pre-incubation Time: As a covalent inhibitor, the IC50 of this compound is highly dependent on the pre-incubation time with the target protein. | Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments for meaningful comparison of potency. A longer pre-incubation time will generally result in a lower IC50 value. |
| Cell Line Instability: MSI-high cell lines can be genetically unstable, leading to phenotypic drift over time and altered sensitivity to treatment. | Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling. Low Passage Number: Use cells with a low passage number for all experiments. Standardized Culture Conditions: Maintain consistent cell culture conditions, including media, supplements, and confluency at the time of treatment. |
| Inaccurate Cell Seeding: Uneven cell distribution or incorrect cell numbers can significantly impact the results of viability assays. | Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure accurate cell counts. Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps. Edge Effects: To minimize edge effects in multi-well plates, consider not using the outer wells or filling them with sterile PBS. |
Issue 2: Lack of Selectivity Between MSI-high and MSS Cell Lines
| Possible Cause | Troubleshooting Steps |
| Incorrect MSI/MSS Status: The reported MSI/MSS status of a cell line may be incorrect or may have changed. | Verify MSI Status: Independently verify the MSI status of your cell lines using PCR-based methods or by checking for the expression of MMR proteins (MLH1, MSH2, MSH6, PMS2) via Western blot or immunohistochemistry.[6] |
| Off-Target Effects: At high concentrations, this compound might exhibit off-target effects, leading to toxicity in MSS cells. | Dose-Response Curve: Perform a wide-range dose-response curve to determine the optimal concentration range that shows selectivity. Use Recommended Concentrations: For cellular assays, it is recommended to use concentrations up to 1 µM to minimize off-target effects. |
| Cell Line Specific Factors: Some cell lines may have intrinsic resistance or sensitivity mechanisms that are independent of their MSI status. | Expand Cell Line Panel: Test this compound on a broader panel of well-characterized MSI-high and MSS cell lines to confirm its selective activity.[7] |
Issue 3: Inconsistent Results in DNA Damage Assays (e.g., γH2AX staining)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Staining: Improper antibody concentration, incubation time, or fixation/permeabilization methods can lead to weak or non-specific signals. | Optimize Staining Protocol: Titrate the primary and secondary antibodies to determine the optimal concentrations. Optimize fixation and permeabilization steps for your specific cell line. Include positive and negative controls in each experiment. |
| Timing of Analysis: The induction of DNA damage and the subsequent cellular response are time-dependent. | Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for detecting the peak of the DNA damage response after this compound treatment. |
| High Background Signal: Autofluorescence or non-specific antibody binding can obscure the specific γH2AX signal. | Use Appropriate Blocking Buffers: Use a suitable blocking buffer (e.g., 5% BSA or serum) to reduce non-specific antibody binding. Antifade Mounting Medium: Use a mounting medium containing an antifade reagent to reduce photobleaching. |
Data Presentation
Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | MSI Status | GI50 (µM) |
| HCT-116 | Colorectal | MSI-high | 0.043[8] |
| SW480 | Colorectal | MSI-high | 23.45[8] |
| SW48 | Colorectal | MSI-high | GSK_WRN4 (a similar WRN inhibitor) showed significant tumor growth inhibition in xenografts.[9] |
| LS411N | Colorectal | MSI-high | GSK_WRN4 showed significant tumor growth inhibition in xenografts.[9] |
| SW620 | Colorectal | MSS | GSK_WRN4 did not affect xenograft growth.[9] |
| HT-29 | Colorectal | MSS | GSK_WRN4 did not affect xenograft growth.[9] |
Table 2: Biochemical Potency of this compound
| Assay | Parameter | Value (µM) |
| WRN Helicase Assay | IC50 | 0.1316[8] |
Experimental Protocols
WRN Helicase Activity Assay
This protocol is adapted from a published study on this compound.[5]
Materials:
-
Human WRN construct (e.g., Helicase Core w/HRDC, hWRN519–1227)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 2 mM MgCl2, 100 mM NaCl, 0.01% Tween-20, 0.0025 U/mL poly(dI-dC), 0.003% BSA, 1 mM DTT
-
ATP solution
-
This compound dilutions
-
Fluorescently labeled DNA substrate
-
384-well assay plates
-
Plate reader
Procedure:
-
Dilute the WRN protein in the assay buffer. For assessing nucleotide cooperativity, prepare two sets of dilutions: one with and one without 0.2 mM ATP.[5]
-
Add the diluted WRN protein to the assay plate.
-
Add serial dilutions of this compound to the wells and pre-incubate for a standardized period (e.g., 60 minutes) at room temperature.
-
Initiate the helicase reaction by adding the fluorescently labeled DNA substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition relative to DMSO-treated controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., using CellTiter-Glo®)
Materials:
-
MSI-high and MSS cancer cell lines
-
Complete cell culture medium
-
This compound dilutions
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to DMSO-treated cells and determine the GI50 value.
γH2AX Immunofluorescence Staining for DNA Damage
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells and treat with this compound at the desired concentration for the optimal time determined from a time-course experiment.
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips using an antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Mandatory Visualizations
Caption: this compound mechanism of action in MSI-high cancer cells.
Caption: General experimental workflow for this compound functional assays.
Caption: Logical workflow for troubleshooting reproducibility issues.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. genscript.com [genscript.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microsatellite instability due to hMLH1 deficiency is associated with increased cytotoxicity to irinotecan in human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
adjusting VVD-214 incubation times for optimal results
Welcome to the technical support center for VVD-214, a clinical-stage, covalent allosteric inhibitor of WRN helicase for the treatment of microsatellite instability-high (MSI-H) cancers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic lethal, allosteric inhibitor of Werner syndrome helicase (WRN).[1] It covalently binds to cysteine 727 (C727) in the helicase domain of WRN.[1][2] This irreversible binding inhibits the ATP hydrolysis and helicase activity of WRN, which is crucial for resolving non-canonical DNA structures that accumulate in cancer cells with microsatellite instability (MSI).[2][3] The inhibition of WRN function in MSI-high cells leads to widespread double-stranded DNA breaks (DSBs), nuclear swelling, cell cycle arrest, and ultimately, cell death.[2][3]
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific assay being performed. For initial experiments, a dose-response experiment is recommended to determine the effective concentration range. As a starting point, concentrations up to 1 µM can be used for cellular use.[4]
For cell viability or proliferation assays, a time-course experiment with incubation times of 24, 48, and 72 hours is advisable to capture the time-dependent effects of the inhibitor.[2] For signaling pathway analysis, such as observing the phosphorylation of downstream targets by Western blot, shorter incubation times of 1, 2, 4, 8, and 24 hours are typically sufficient.[2]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. For stock solutions, it can be dissolved in DMSO. For example, a stock solution of 87 mg/mL in fresh DMSO can be prepared.[5] It is important to use fresh, high-quality DMSO as moisture can reduce solubility.[5] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[5]
Q4: Is a pre-incubation step necessary for in vitro (biochemical) assays?
Yes, for in vitro assays measuring enzyme activity, a pre-incubation of this compound with the WRN enzyme before initiating the reaction is crucial. This pre-incubation period allows for the time-dependent covalent bond formation between the inhibitor and the enzyme.[5][6] A typical pre-incubation time can range from 30 to 60 minutes at room temperature.[3][7] The optimal pre-incubation time should be determined empirically for your specific assay conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50/GI50 values | Compound Instability: this compound may degrade over time, especially in solution. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Inaccurate Dilutions: Pipetting errors during serial dilutions can lead to significant concentration inaccuracies. | Use calibrated pipettes and prepare fresh serial dilutions for each experiment. | |
| Variable Incubation Times: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. | Strictly adhere to a consistent incubation time for all wells and experiments. For covalent inhibitors, a pre-incubation step in biochemical assays is critical.[5][6] | |
| Cell Density Variation: The number of cells plated can affect the apparent potency of the inhibitor. | Ensure a consistent and optimal cell seeding density for all experiments. | |
| No observable effect or weaker than expected potency | Insufficient Incubation Time: The incubation period may be too short to observe the full biological effect. | Perform a time-course experiment to determine the optimal incubation duration. For cellular endpoints like viability, longer incubation times (e.g., 48-72 hours) may be necessary.[2] |
| Low Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit WRN in your system. | Perform a dose-response experiment to identify the effective concentration range. | |
| Cell Line Resistance: The chosen cell line may not be dependent on WRN for survival (e.g., microsatellite stable cells) or may have other resistance mechanisms. | Confirm the microsatellite instability (MSI) status of your cell line. This compound is most effective in MSI-high cancer cells.[2] | |
| Compound Solubility Issues: this compound may precipitate out of solution at higher concentrations in aqueous media. | Visually inspect for any precipitation. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and consistent across all treatments. | |
| High background signal in assays | Off-target Effects: At higher concentrations, covalent inhibitors may interact with other proteins containing reactive cysteines. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a non-covalent WRN inhibitor as a control to differentiate specific from off-target effects.[4] |
| Assay-specific Interference: The compound may interfere with the assay detection method (e.g., fluorescence or luminescence). | Run appropriate controls, such as this compound in the absence of cells or enzyme, to check for assay interference. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.1316 µM | WRN helicase activity | [1] |
| IC50 | 142 nM | Helicase DNA unwinding assay (full-length WRN in the presence of ATP) | [4] |
| GI50 (HCT-116 cells) | 0.043 µM | 5-day growth inhibition assay | [1][7] |
| GI50 (SW480 cells) | 23.45 µM | 5-day growth inhibition assay | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine GI50
This protocol outlines a general procedure to determine the 50% growth inhibition (GI50) concentration of this compound.
-
Cell Seeding: Plate MSI-high cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the existing medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, or 120 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the DNA damage response pathway.
-
Cell Treatment: Plate MSI-high cells and allow them to adhere. Treat the cells with a dose-range of this compound or a vehicle control for the desired time (e.g., 4, 8, or 24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream marker of DNA damage (e.g., phospho-ATM, phospho-CHK2, or γH2AX) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits WRN, leading to DSBs and DDR activation.
Caption: Workflow for determining the GI50 of this compound.
References
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
managing VVD-214's covalent binding in experimental design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VVD-214, a covalent allosteric inhibitor of Werner syndrome helicase (WRN). The information is intended for scientists and drug development professionals to aid in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RO7589831) is a clinical-stage, covalent allosteric inhibitor of WRN helicase.[1][2] It selectively targets a cysteine residue, C727, located in the helicase domain.[1] By covalently binding to C727, this compound stabilizes a compact conformation of the WRN protein. This prevents the dynamic flexibility required for its helicase function, leading to an accumulation of double-stranded DNA breaks, which in turn causes nuclear swelling and cell death in cancer cells with high microsatellite instability (MSI-H).[3][4][5] This mechanism of action is described as synthetic lethality, as it specifically targets a vulnerability in MSI-H cancer cells.[6]
Q2: Why is the IC50 value of this compound variable in my assays?
The IC50 value of a covalent inhibitor like this compound is highly dependent on the pre-incubation time with the target protein.[7] Unlike non-covalent inhibitors that reach equilibrium quickly, this compound forms a time-dependent and irreversible bond.[2][7] A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.[7] For a more accurate assessment of potency, it is recommended to determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal rate), as the kinact/KI ratio is a more reliable measure of covalent inhibitor efficiency.[7]
Q3: How can I confirm that this compound is covalently binding to WRN in my experiment?
Several methods can be used to confirm the covalent binding of this compound to WRN. Relying on a single method is often insufficient, and a combination of approaches is recommended for robust validation.[7]
-
Washout Experiments: A key method to assess irreversible binding is a washout experiment. After incubating WRN with this compound, unbound inhibitor is removed. If the inhibitory effect on WRN activity persists after the washout, it strongly suggests a covalent and irreversible interaction.[7][8]
-
Mass Spectrometry (MS): Intact protein mass spectrometry can be used to observe the formation of the covalent adduct.[1] By comparing the mass of the this compound-treated WRN protein with the untreated protein, a mass shift corresponding to the molecular weight of this compound will confirm covalent modification. Tandem MS (MS/MS) can further identify the specific amino acid residue that has been modified, which should be C727.[7]
-
Mutant Analysis: Using a WRN protein where the target cysteine (C727) is mutated to a non-reactive amino acid, such as alanine (B10760859) (C727A), should significantly reduce or abolish the inhibitory potency of this compound.[6][7]
Q4: I am observing off-target effects or cellular toxicity. What could be the cause and how can I mitigate this?
While this compound has been shown to be well-tolerated in mice, off-target effects can occur with covalent inhibitors, especially at higher concentrations.[3][9] The electrophilic vinyl sulfone "warhead" of this compound is designed for a specific reactivity profile.[10]
-
Assess Warhead Reactivity: The reactivity of the electrophilic warhead is a critical factor. It should be reactive enough to bind to WRN's C727 but not so reactive that it interacts with numerous other biomolecules.[7] Assays to assess reactivity, such as a glutathione (B108866) (GSH) stability assay, can provide insights into the general reactivity of the compound.
-
Chemoproteomics: A chemoproteomics approach can be used to assess the proteome-wide selectivity of this compound.[11][12] This method can identify other cellular proteins that may be covalently modified by the inhibitor, providing a broader understanding of its selectivity profile.[12]
-
Concentration Optimization: Using the lowest effective concentration of this compound can help minimize off-target effects. It is recommended to use concentrations up to 1 µM for cellular use, as higher concentrations may lead to off-target effects.[9]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Variable Target Engagement | Ensure consistent pre-incubation times across all cellular experiments. For covalent inhibitors, time is a critical variable for achieving consistent target occupancy. |
| Cell Line Differences | This compound's efficacy is dependent on the microsatellite instability (MSI) status of the cancer cells. Confirm the MSI status of your cell lines (e.g., MSI-high vs. microsatellite stable).[3] |
| Compound Stability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. |
Issue 2: Difficulty Confirming Covalent Modification by Mass Spectrometry
| Potential Cause | Troubleshooting Steps |
| Low Stoichiometry of Binding | Optimize the incubation conditions (inhibitor concentration, time, temperature) to maximize the formation of the covalent adduct. Ensure complete reaction by monitoring the reaction over a time course. |
| Sample Preparation Issues | Use appropriate sample cleanup methods (e.g., desalting) to remove interfering substances before MS analysis. Ensure proper digestion of the protein if performing peptide mapping to identify the modified residue. |
| Instrument Sensitivity | Use a high-resolution mass spectrometer capable of detecting the expected mass shift. Optimize instrument parameters for the detection of the modified protein or peptide. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Helicase Activity) | 142 nM | Helicase DNA unwinding assay with full-length WRN in the presence of ATP. | [9] |
| IC50 (Helicase Activity) | 0.1316 µM | Not specified | [13] |
| GI50 (HCT-116 cells) | 0.043 µM | Cell growth inhibition assay. | [13] |
| GI50 (SW480 cells) | 23.45 µM | Cell growth inhibition assay. | [13] |
| TE50 (Live Cells, 2h) | 0.3 µM (S-isomer) | Target engagement assay in live cells. | [1] |
| kinact/KI | 4848 M-1s-1 | Intact protein mass spectrometry with recombinant WRN. | [6] |
| KI | > 15 µM | Not specified | [6][9] |
| kinact | > 15 s-1 | Not specified | [9] |
Experimental Protocols
Protocol 1: Time-Dependent IC50 Assay
This protocol is designed to assess the time-dependent nature of inhibition by this compound, a hallmark of covalent inhibitors.[7]
-
Prepare Reagents:
-
Target enzyme solution (recombinant WRN protein).
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
Substrate solution (e.g., for helicase or ATPase assay).
-
Detection reagent.
-
-
Experimental Setup:
-
In a multi-well plate, add the WRN enzyme to the assay buffer.
-
Add serial dilutions of this compound to the enzyme solution. Include a DMSO-only control.
-
Pre-incubate the enzyme-inhibitor mixture for varying time points (e.g., 15 min, 30 min, 60 min, 120 min).
-
-
Initiate Reaction:
-
Add the substrate to initiate the enzymatic reaction.
-
-
Detection and Analysis:
-
After a fixed reaction time, add the detection reagent to measure the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration for each pre-incubation time point and calculate the IC50 value. A decrease in IC50 with increasing pre-incubation time is indicative of a covalent mechanism.[7]
-
Protocol 2: Washout Experiment to Confirm Irreversible Binding
This protocol determines if the inhibitory effect of this compound persists after its removal, indicating irreversible binding.[7][8]
-
Incubation:
-
Treat cells or purified WRN protein with this compound at a concentration several-fold higher than its IC50 for a defined period (e.g., 1-2 hours) to ensure target engagement. Include a DMSO control.
-
-
Washout:
-
For cells: Pellet the cells by centrifugation, remove the supernatant containing the inhibitor, and wash the cells multiple times with fresh, inhibitor-free medium.
-
For purified protein: Use a method to rapidly remove the unbound inhibitor, such as spin desalting columns or dialysis.
-
-
Re-assay:
-
For cells: Lyse the washed cells and measure the activity of WRN in the cell lysate.
-
For purified protein: Directly measure the activity of the washed protein.
-
-
Analysis:
-
Compare the WRN activity in the this compound-treated and washed samples to the DMSO-treated and washed control. Persistent inhibition after washout confirms irreversible or very slowly reversible binding.[7]
-
Protocol 3: Intact Protein Mass Spectrometry for Adduct Confirmation
This protocol confirms the covalent binding of this compound to WRN by detecting the mass of the protein-inhibitor adduct.[1]
-
Reaction:
-
Incubate purified recombinant WRN protein (e.g., at 2 µM) with an excess of this compound for a sufficient time to ensure complete reaction. Include a DMSO control.
-
-
Sample Preparation:
-
Remove unreacted inhibitor and buffer components using a desalting column suitable for proteins.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein samples by electrospray ionization mass spectrometry (ESI-MS).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein. Compare the mass of the this compound-treated WRN with the DMSO-treated control. An increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
-
Visualizations
Caption: Mechanism of action of this compound in MSI-H cancer cells.
Caption: Workflow for confirming the covalent binding of this compound.
Caption: Troubleshooting logic for variable IC50 measurements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Practical Fragments: Covalent fragments in the clinic: VVD-133214 [practicalfragments.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to WRN Helicase Inhibitors: VVD-214 vs. HRO761
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome helicase (WRN) has emerged as a critical synthetic lethal target for cancers with microsatellite instability (MSI). Inhibition of WRN in MSI-high (MSI-H) tumors, which are deficient in DNA mismatch repair, leads to catastrophic DNA damage and selective cancer cell death. This guide provides an objective comparison of two leading clinical-stage WRN inhibitors, VVD-214 and HRO761, with supporting preclinical data to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound (RO7589831) | HRO761 |
| Mechanism of Action | Covalent allosteric inhibitor | Non-covalent allosteric inhibitor |
| Binding Site | Covalently engages Cysteine 727 (C727) in the helicase domain.[1][2] | Binds to the interface of the D1 and D2 helicase domains.[3][4][5] |
| Clinical Stage | Phase 1 (NCT06004245)[6] | Phase 1 (NCT05838768)[4] |
| Reported Effects | Induces double-stranded DNA breaks, nuclear swelling, and cell death in MSI-H cells.[1][7] | Leads to DNA damage, inhibition of tumor cell growth, and WRN degradation selectively in MSI cells.[3][4][5] |
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and HRO761, highlighting their potency and selectivity.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Assay Type | Target/Cell Line | MSI Status | Parameter | Value |
| This compound | Helicase Activity | WRN (various constructs) | N/A | IC50 | 0.14 - 7.65 µM[8] |
| Cell Viability | HCT116 | MSI-H | GI50 | 0.22 µM[7] | |
| Cell Viability | SW480 | MSS | GI50 | > 10 µM[7] | |
| HRO761 | ATPase Activity | WRN | N/A | IC50 | 100 nM[3][9] |
| Cell Viability | SW48 | MSI-H | GI50 (4-day) | 40 nM[3][9] | |
| Cell Viability | HCT116 | MSI-H | IC50 | 35.64 nM[9] | |
| Cell Viability | RKO | MSI-H | IC50 | 212.36 nM[10] | |
| Cell Viability | LoVo | MSI-H | IC50 | 291.91 nM[10] | |
| Cell Viability | SW48 | MSI-H | IC50 | 71.46 nM[10] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. MSI-H: Microsatellite Instability-High. MSS: Microsatellite Stable.
Mechanism of Action and Signaling Pathways
Both this compound and HRO761 function as allosteric inhibitors of WRN helicase, but through distinct binding mechanisms. This compound forms a covalent bond with cysteine 727, locking the enzyme in an inactive conformation.[1][2] In contrast, HRO761 binds non-covalently at the interface of the D1 and D2 helicase domains, which also results in an inactive state.[3][4][5]
In MSI-H cancer cells, the inhibition of WRN's helicase activity prevents the resolution of toxic DNA structures that accumulate due to deficient mismatch repair. This leads to an accumulation of DNA double-strand breaks, which triggers the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATM, CHK2, and H2AX, are phosphorylated, leading to cell cycle arrest and ultimately, apoptosis.[9] Notably, HRO761 has also been observed to induce the degradation of the WRN protein itself, specifically in MSI-H cells.[3][4][5]
Caption: Signaling pathway of WRN inhibition in MSI-H cancer cells.
Experimental Protocols
WRN Helicase Activity Assay (Fluorescence-Based)
This assay measures the unwinding of a forked DNA substrate by WRN helicase.
Materials:
-
Purified recombinant WRN protein
-
Fluorescently labeled forked DNA substrate (e.g., one strand labeled with a fluorophore like TAMRA and the other with a quencher like BHQ)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (this compound, HRO761) and vehicle control (DMSO)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a small volume of the diluted compounds or vehicle control to the wells of the 384-well plate.
-
Add diluted recombinant WRN protein to all wells except the negative control.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of the fluorescently labeled forked DNA substrate and ATP to all wells.
-
Immediately begin measuring the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader. As WRN unwinds the DNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Calculate the rate of helicase activity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for a fluorescence-based WRN helicase activity assay.
Cell Viability Assay (Luminescent-Based)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
MSI-H and MSS cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Test compounds (this compound, HRO761) and vehicle control (DMSO)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in opaque-walled 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells by adding the diluted compounds or vehicle control to the wells.
-
Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the luminescent reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 or IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. bayer.com [bayer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HRO761 / Novartis [delta.larvol.com]
VVD-214: A Novel Approach for Immunotherapy-Resistant MSI-H Tumors
A Comparative Analysis of the WRN Helicase Inhibitor Against Standard Immunotherapies
For researchers, scientists, and drug development professionals navigating the challenging landscape of immunotherapy-resistant cancers, the emergence of novel targeted therapies offers new hope. This guide provides a comprehensive comparison of VVD-214, a first-in-class clinical-stage covalent allosteric inhibitor of Werner helicase (WRN), with established immunotherapeutic agents for the treatment of Microsatellite Instability-High (MSI-H) tumors that have developed resistance to immune checkpoint inhibitors.
Executive Summary
This compound targets a synthetic lethal vulnerability in MSI-H cancer cells by inhibiting the WRN helicase, an enzyme critical for DNA repair in the context of deficient mismatch repair (dMMR).[1][2][3][4][5] Preclinical evidence demonstrates robust tumor regression in MSI-H cancer models, including those derived from patients who have progressed on immune checkpoint therapies.[6][7][8] While clinical data for this compound is still emerging from the ongoing Phase I trial (NCT06004245), preliminary reports suggest promising signs of antitumor activity and a favorable safety profile.[1][2][3][4][9]
This guide will objectively compare the available data on this compound with the established efficacy of immune checkpoint inhibitors like pembrolizumab (B1139204) and the combination of nivolumab (B1139203) and ipilimumab, which are the standard of care for treatment-naive MSI-H tumors. The focus will be on the potential of this compound to address the significant unmet need in the immunotherapy-resistant setting.
Data Presentation
Table 1: Preclinical Efficacy of this compound in MSI-H Tumor Models
| Model Type | Treatment | Outcome | Source |
| MSI-H Colorectal Cancer Cell Line Xenografts | This compound | Robust tumor regression | [6][7][8] |
| Patient-Derived Xenograft (PDX) Models (including from patients progressing on immune checkpoint therapies) | This compound | Robust tumor regression | [6][7][8] |
Table 2: Clinical Efficacy of Standard Immunotherapies in Treatment-Naive MSI-H Colorectal Cancer
| Treatment | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Source |
| Pembrolizumab | KEYNOTE-177 | 43.8% | 16.5 months | [3] |
| Nivolumab + Ipilimumab | CheckMate 8HW | 71% | Not Reached | [10][11] |
Note: Direct comparison of clinical efficacy is not yet possible due to the early stage of this compound's clinical development. The data for standard immunotherapies are from treatment-naive patient populations and may not reflect efficacy in an immunotherapy-resistant setting.
Mechanism of Action and Signaling Pathways
This compound operates on the principle of synthetic lethality. In MSI-H tumors, the DNA mismatch repair (dMMR) machinery is defective, leading to an accumulation of mutations, particularly in microsatellite regions. These cells become heavily reliant on alternative DNA repair pathways, including the one involving WRN helicase, for survival. By inhibiting WRN, this compound induces widespread double-stranded DNA breaks and subsequent cell death, specifically in MSI-H cancer cells, while sparing healthy cells.[1][6][7]
Experimental Protocols
WRN Helicase Activity Assay
This assay is crucial for determining the inhibitory potential of compounds like this compound on the enzymatic function of WRN.
-
Principle: A fluorogenic assay is commonly used to measure the DNA unwinding activity of WRN helicase. A double-stranded DNA substrate is labeled with a fluorophore on one strand and a quencher on the other. In their native state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon the addition of active WRN helicase and ATP, the DNA strands are unwound, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Protocol Outline:
-
Reaction Setup: In a microplate, purified recombinant WRN protein is incubated with the test compound (e.g., this compound) at various concentrations.
-
Initiation: The reaction is initiated by adding the DNA substrate and ATP.
-
Incubation: The plate is incubated at 37°C to allow for the enzymatic reaction.
-
Measurement: Fluorescence is measured at appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated to determine the potency of the inhibitor.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: MSI-H and microsatellite stable (MSS) cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound at a range of concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and dose-response curves are generated to determine the EC50 value.
-
Conclusion
This compound represents a promising and highly targeted therapeutic strategy for patients with immunotherapy-resistant MSI-H tumors. Its novel mechanism of action, which exploits the synthetic lethal relationship between WRN inhibition and dMMR, offers a potential solution for a patient population with limited treatment options. While direct clinical comparisons are premature, the robust preclinical data for this compound in immunotherapy-resistant models provides a strong rationale for its continued clinical development. The ongoing Phase I trial will be critical in establishing the safety and efficacy of this compound in this challenging disease setting and will provide the necessary data for a more direct comparison with existing therapies. Researchers and clinicians should closely monitor the progress of this compound as it has the potential to become a valuable addition to the armamentarium against MSI-H cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of VVD-214 and Traditional Chemotherapy in Microsatellite Instability-High (MSI-H) Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of VVD-214, a first-in-class Werner helicase (WRN) inhibitor, and traditional chemotherapy regimens for the treatment of solid tumors characterized by high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR). This document synthesizes preclinical and clinical data to offer an objective comparison of their mechanisms of action, efficacy, and safety profiles, supplemented with detailed experimental methodologies and pathway visualizations.
Executive Summary
This compound is an investigational, orally administered, covalent allosteric inhibitor of WRN helicase, which demonstrates a synthetic lethal mechanism in MSI-H cancer cells.[1] This targeted approach contrasts with traditional cytotoxic chemotherapy, which broadly targets rapidly dividing cells, leading to a wider range of off-target effects. Preclinical models have shown significant tumor regression with this compound in MSI-H cancers.[2][3][4] Early clinical data from the ongoing Phase 1 trial (NCT06004245) suggest that this compound is generally well-tolerated and shows promising anti-tumor activity in a heavily pre-treated patient population with various MSI-H solid tumors.[5][6] In contrast, the efficacy of traditional chemotherapy in MSI-H tumors is often attenuated, and in some settings, its benefit is debated.[7][8][9]
Mechanism of Action
This compound: A Targeted Approach via Synthetic Lethality
This compound operates on the principle of synthetic lethality. MSI-H cancer cells, due to their deficient DNA mismatch repair system, accumulate DNA errors and are highly dependent on the WRN helicase for DNA replication and repair to survive.[10][11] this compound selectively and covalently binds to a specific cysteine residue (C727) in an allosteric pocket of the WRN helicase.[1] This binding locks the enzyme in an inactive conformation, preventing its helicase and ATPase activities. The inhibition of WRN in MSI-H cells leads to an accumulation of unresolved DNA structures, resulting in widespread double-stranded DNA breaks, cell cycle arrest, and ultimately, apoptosis.[1][12] Normal, microsatellite stable (MSS) cells are not dependent on WRN to the same extent and are therefore largely spared, suggesting a wider therapeutic window for this compound.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AACR: First-in-class covalent Werner helicase inhibitor shows clinical proof-of-concept in Phase I trial | MD Anderson Cancer Center [mdanderson.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Management of Microsatellite Instability High (MSI-H) Gastroesophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Vividion secures rights to Werner helicase inhibitor [pharmaceutical-technology.com]
- 12. benchchem.com [benchchem.com]
VVD-214: A Comparative Analysis of Cross-Reactivity with Other Helicases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Werner syndrome helicase (WRN) inhibitor, VVD-214, with other helicase inhibitors, focusing on its cross-reactivity profile. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and development efforts.
Introduction to this compound
This compound is a clinical-stage, covalent allosteric inhibitor of Werner syndrome helicase (WRN)[1][2][3]. It selectively targets cysteine 727 (C727) within an allosteric pocket of the WRN helicase domain[1][4]. This binding mechanism stabilizes an inactive conformation of the enzyme, thereby inhibiting its ATP hydrolysis and DNA unwinding activities. This compound is being developed for the treatment of microsatellite instability-high (MSI-H) cancers, which are particularly dependent on WRN for survival[3][4].
Cross-Reactivity Profile of this compound
The selectivity of a targeted inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. Cross-reactivity studies for this compound have been conducted to assess its specificity for WRN over other human helicases.
Quantitative Analysis of Helicase Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of this compound and a comparator compound, HRO761, against various helicases. HRO761 is another WRN inhibitor that operates via a non-covalent, allosteric mechanism.
| Inhibitor | Target Helicase | IC50 (nM) | Assay Type | Reference |
| This compound | WRN | 131.6 | Helicase DNA Unwinding Assay | [5] |
| BLM | No activity | Helicase DNA Unwinding Assay | [6] | |
| HRO761 | WRN | 100 | ATPase Assay | [7][8] |
| BLM | >10,000 | ATPase Assay | [9] | |
| RecQ1 | >10,000 | ATPase Assay | [9] | |
| RecQ5 | >10,000 | ATPase Assay | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Methodologies
The assessment of helicase inhibitor selectivity involves a combination of biochemical and cell-based assays. The two primary methods employed are the Helicase DNA Unwinding Assay and Chemoproteomics-based selectivity profiling.
Helicase DNA Unwinding Assay
This assay directly measures the ability of a helicase to separate double-stranded DNA into single strands, and the inhibitory effect of a compound on this process.
Principle: A fluorescently labeled DNA substrate is used, where the fluorescence is quenched when the DNA is in a double-stranded state. Upon unwinding by the helicase, the strands separate, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the helicase activity.
Generalized Protocol:
-
Substrate Preparation: A double-stranded DNA substrate is prepared by annealing a fluorescently labeled oligonucleotide to a complementary quencher-labeled oligonucleotide.
-
Reaction Mixture: The reaction buffer, the DNA substrate, and the helicase enzyme are combined in a microplate well.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of DNA unwinding is calculated from the slope of the fluorescence curve. The IC50 value is determined by plotting the inhibition of the unwinding rate against the inhibitor concentration.
Chemoproteomics-Based Selectivity Profiling
This method provides a broad assessment of an inhibitor's selectivity across the entire proteome.
Principle: This technique utilizes chemical probes that react with specific amino acid residues (e.g., cysteine) in proteins. In a competitive binding experiment, the binding of a covalent inhibitor like this compound to its target will prevent the chemical probe from reacting with that site. The occupancy of the target by the inhibitor can then be quantified using mass spectrometry.
Generalized Protocol:
-
Cell Lysis: Cells or tissues are lysed to release the proteome.
-
Inhibitor Treatment: The cell lysate is treated with the inhibitor at various concentrations.
-
Probe Labeling: A cysteine-reactive chemical probe is added to the lysate. The probe will label all accessible cysteine residues that are not blocked by the inhibitor.
-
Protein Digestion: The proteins are digested into smaller peptides.
-
Enrichment (Optional): Peptides containing the probe are enriched.
-
Mass Spectrometry: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled peptides.
-
Data Analysis: The degree of labeling of each cysteine-containing peptide is compared between the inhibitor-treated and control samples. A decrease in labeling indicates that the inhibitor is binding to that specific cysteine. The selectivity is determined by the number of off-target proteins that show significant engagement by the inhibitor.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the relevant biological pathway.
Caption: Experimental workflow for assessing helicase inhibitor selectivity.
Caption: Simplified pathway showing WRN's role in MSI-H cancer and the effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. vividion.com [vividion.com]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
VVD-214 in MSI-H Cancers: A Comparative Analysis of a Novel WRN Inhibitor
For Immediate Release
San Diego, CA – December 18, 2025 – VVD-214 (also known as RO7589831), a first-in-class, oral, covalent allosteric inhibitor of Werner syndrome helicase (WRN), is showing significant promise in the treatment of solid tumors characterized by high microsatellite instability (MSI-H). Preclinical data and early results from a first-in-human Phase I clinical trial (NCT06004245) indicate that this compound is well-tolerated and demonstrates anti-tumor activity across a range of MSI-H cancer subtypes, including colorectal, endometrial, and gastric cancers. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, and details the methodologies behind these findings.
Mechanism of Action: Synthetic Lethality in MSI-H Tumors
This compound operates on the principle of synthetic lethality. MSI-H tumors, which have deficient DNA mismatch repair (dMMR) machinery, are highly dependent on the WRN helicase for DNA replication and repair.[1] By covalently binding to a specific cysteine residue (C727) in an allosteric pocket of the WRN helicase domain, this compound locks the enzyme in an inactive conformation.[1] This inhibition of WRN's function leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death in MSI-H cancer cells while sparing healthy, microsatellite stable (MSS) cells.[1][2]
dot
Caption: Signaling pathway of this compound in MSI-H cancer cells.
Preclinical Performance of this compound and Alternatives
Preclinical studies have demonstrated the potent and selective activity of this compound in MSI-H cancer models. For comparison, data from another clinical-stage WRN inhibitor, HRO761, is also presented.
| Parameter | This compound (RO7589831) | HRO761 (Alternative WRN Inhibitor) |
| Mechanism of Action | Covalent allosteric inhibitor targeting Cys727.[1] | Non-covalent allosteric inhibitor. |
| Biochemical Potency | IC50: 0.14 - 7.65 µM (across different WRN constructs)[3] | IC50: 100 nM (ATPase assay) |
| Cellular Potency | Potent cellular TE50 values.[4] | GI50: 40 nM in SW48 cells. |
Performance in MSI-H Colorectal Cancer (CRC)
This compound has shown robust efficacy in preclinical models of MSI-H CRC.
| Model Type | This compound Experimental Data |
| Cell Line-Derived Xenografts (CDXs) | Induced tumor regression in multiple MSI-H CRC CDX models.[2][4][5] |
| Patient-Derived Xenografts (PDXs) | Demonstrated robust tumor regression, including in a model from a patient resistant to standard-of-care chemotherapy and checkpoint inhibitors.[2] |
Performance in MSI-H Endometrial and Gastric Cancer
While specific quantitative preclinical data for this compound in endometrial and gastric cancer models is less detailed in publicly available sources, other potent WRN inhibitors have demonstrated significant activity in these subtypes, suggesting a class-wide effect.
| Cancer Subtype | Representative WRN Inhibitor Preclinical Data (Non-VVD-214) |
| MSI-H Endometrial Cancer | WRN inhibitors induce strong anti-proliferative effects in MSI-H endometrial cancer cell lines.[6] Single-agent tumor regression observed in MSI-H endometrial patient-derived xenograft models with other WRN inhibitors.[7] |
| MSI-H Gastric Cancer | Potent anti-proliferative effects seen in MSI-H gastric cancer cell lines with WRN inhibitors.[6] Efficacy demonstrated in chemotherapy-refractory MSI-H, HER2-negative gastric cancer patient-derived models with other WRN inhibitors.[8] |
Clinical Performance of this compound: Early Phase I Data
Preliminary results from the first-in-human Phase I trial of this compound (RO7589831) were presented at the American Association for Cancer Research (AACR) Annual Meeting 2025. The study enrolled patients with various advanced MSI-H solid tumors who had received a median of three prior lines of therapy.[7]
| Metric | Overall (n=35 evaluable patients) | Colorectal Cancer | Endometrial Cancer | Ovarian Cancer |
| Objective Response Rate (ORR) | 14.3%[8] | Partial Response (46% tumor shrinkage in one patient)[8] | Partial Responses (up to 69% tumor shrinkage in one patient)[7][8] | Partial Response (48% tumor shrinkage in one patient)[8] |
| Disease Control Rate (DCR) | 65.7%[8] | - | - | - |
Data is from a heavily pre-treated patient population.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of WRN inhibitors like this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on cell proliferation and viability.
dot
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: MSI-H and MSS cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the WRN inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 72 hours.
-
Luminescence Measurement: A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Analysis: The luminescence is measured using a plate reader, and the data is analyzed to determine the half-maximal growth inhibitory concentration (GI50).
In Vivo Xenograft Models
These studies assess the anti-tumor efficacy of a compound in a living organism.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 3. bayer.com [bayer.com]
- 4. Identification of this compound/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. WRN Inhibitors Market Enters Growth Phase with Multiple Early-Stage Clinical Programs Underway | DelveInsight [prnewswire.com]
- 8. aacrjournals.org [aacrjournals.org]
A Head-to-Head Showdown: VVD-214 vs. Other DNA Repair Inhibitors in MSI-High Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VVD-214, a first-in-class covalent inhibitor of Werner helicase (WRN), with other emerging DNA repair inhibitors.[1][2] Supported by preclinical and early clinical data, we delve into the mechanisms of action, comparative efficacy, and experimental protocols underpinning the investigation of these novel cancer therapeutics.
This compound (also known as RO7589831) is a clinical-stage, covalent allosteric inhibitor of the WRN helicase, a critical enzyme in DNA repair.[1][3] It is being developed to treat cancers with high microsatellite instability (MSI-H), a condition where the machinery to correct errors in DNA replication is faulty.[1][3] This guide focuses on a direct comparison with HRO761, another clinical-stage WRN inhibitor, to provide a clear perspective on the current landscape of this promising therapeutic strategy.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and HRO761 operate on the principle of synthetic lethality in MSI-H cancer cells. These cells, due to their deficient mismatch repair (dMMR) system, are uniquely dependent on WRN for survival to resolve DNA structures that arise from replication stress. Inhibition of WRN in these cells leads to an accumulation of DNA double-strand breaks, ultimately causing cell death, while largely sparing healthy, microsatellite stable (MSS) cells.[4]
While both inhibitors target WRN, they do so through distinct mechanisms:
-
This compound is a covalent allosteric inhibitor . It irreversibly binds to a specific cysteine residue (C727) in the helicase domain of WRN. This binding event locks the enzyme in an inactive conformation, preventing it from functioning.[4]
-
HRO761 is a non-covalent allosteric inhibitor . It binds to a pocket at the interface of the D1 and D2 helicase domains of WRN, also locking it in an inactive state.[5][6]
This fundamental difference in their binding modes could have implications for their respective therapeutic profiles, a key area of ongoing clinical investigation.
Comparative Efficacy: A Data-Driven Look
The following tables summarize the available preclinical data for this compound and HRO761, offering a quantitative comparison of their performance.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | HRO761 | Reference |
| Mechanism of Action | Covalent allosteric inhibitor | Non-covalent allosteric inhibitor | [4][5] |
| Biochemical Potency (IC50) | 0.1316 µM (ATPase assay) | 100 nM (ATPase assay) | [4][6] |
| Cellular Potency (GI50) | 0.043 µM (HCT-116 cells) | 40 nM (SW48 cells) | [4][6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | This compound | HRO761 | Reference |
| MSI-H Colorectal Cancer CDX & PDX | Robust tumor regression | Dose-dependent tumor growth inhibition | [4][6] |
| SW48 CDX | Not specified | 20 mg/kg: Tumor stasis>20 mg/kg: 75%-90% tumor regression | [6][7] |
| Panel of MSI CDX & PDX | Not specified | ~70% Disease Control Rate (35% Stable Disease, 30% Partial Response, 9% Complete Response) | [6][7] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: WRN Inhibition Pathway in MSI-H Cancer Cells.
Caption: General Experimental Workflow for WRN Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of WRN inhibitors.
Cell Viability Assay (MTS/MTT)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: MSI-H and MSS cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[8]
-
Compound Treatment: Serial dilutions of the WRN inhibitor (e.g., this compound) are prepared in the cell culture medium. The existing medium is replaced with the medium containing the desired concentrations of the inhibitor. A vehicle control (e.g., 0.1% DMSO) is included. The plates are incubated for a specified duration, typically 72 hours.[8]
-
Reagent Addition and Incubation: MTS or MTT reagent is added to each well. The plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.[8]
-
Data Acquisition: The absorbance of each well is measured using a plate reader at the appropriate wavelength (490 nm for MTS, 570 nm for MTT).[8]
-
Data Analysis: The percentage of cell viability is calculated for each treatment by normalizing the absorbance to the vehicle-treated control wells. The GI50 (the concentration that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the inhibitor concentration.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Model Establishment: MSI-H cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice. Tumors are allowed to grow to a specified size.
-
Treatment Administration: Mice are randomized into groups and treated with the WRN inhibitor (e.g., this compound or HRO761) or a vehicle control. The compound is typically administered orally once daily.[7]
-
Tumor Growth Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).[7]
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) or tumor regression is calculated. Tumors may also be excised for further analysis of pharmacodynamic markers, such as levels of DNA damage (e.g., γH2AX staining).[4]
Conclusion
This compound and HRO761 represent a new and promising class of targeted therapies for MSI-H cancers. While both have demonstrated potent and selective activity in preclinical models, their distinct chemical properties and binding mechanisms may lead to different clinical outcomes. The ongoing Phase I clinical trials for both compounds will be critical in determining their safety and efficacy profiles in patients and will ultimately shape the future of WRN inhibition as a therapeutic strategy.[4] The data and protocols presented in this guide offer a foundational understanding for researchers dedicated to advancing the field of DNA repair-targeted cancer therapies.
References
- 1. vividion.com [vividion.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
VVD-214: A Comparative Guide to Synergistic Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VVD-214 is a first-in-class, oral, covalent, and allosteric inhibitor of Werner syndrome helicase (WRN). It operates through a synthetic lethal mechanism, selectively inducing cell death in cancers with high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR). Preclinical and early clinical data suggest that this compound holds significant promise, not only as a monotherapy but also in synergistic combination with other anticancer agents, particularly immune checkpoint inhibitors. This guide provides a comparative overview of the experimental data supporting the synergistic effects of this compound and other WRN inhibitors with various drug classes, details key experimental protocols, and visualizes the underlying biological pathways.
Mechanism of Action: The Synthetic Lethality of WRN Inhibition
Werner syndrome helicase is a crucial enzyme in DNA repair, playing a vital role in the maintenance of genomic stability. In MSI-H/dMMR cancer cells, the accumulation of DNA replication errors makes them particularly dependent on WRN for survival. This compound covalently binds to cysteine 727 on the WRN protein, inhibiting its helicase activity.[1] This disruption of DNA repair in the already compromised MSI-H/dMMR cells leads to a catastrophic accumulation of DNA double-strand breaks, ultimately triggering apoptosis and cell death.[1][2] This selective targeting of cancer cells while sparing healthy cells is the hallmark of a synthetic lethal interaction.
Synergistic Effects of this compound with Other Drugs
The therapeutic potential of this compound is significantly enhanced when used in combination with other anticancer agents. The primary focus of current clinical investigation is its synergy with the immune checkpoint inhibitor pembrolizumab (B1139204). Additionally, preclinical studies with other WRN inhibitors suggest potent synergistic effects with PARP inhibitors and ATR inhibitors.
This compound and Pembrolizumab (Immune Checkpoint Inhibitor)
A Phase I clinical trial (NCT06004245) is currently evaluating the safety and efficacy of this compound as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors harboring MSI-H/dMMR.[3][4][5][6][7] Preclinical studies have shown that this compound can induce robust tumor regression in patient-derived xenograft models from patients who have progressed on immune checkpoint therapies, providing a strong rationale for this combination.[1][2] While specific quantitative data from the clinical trial is not yet publicly available, the combination is expected to have a dual effect: this compound induces immunogenic cell death in tumor cells, potentially increasing the presentation of tumor antigens, while pembrolizumab enhances the anti-tumor activity of the immune system.
WRN Inhibitors and PARP Inhibitors
Preclinical studies have demonstrated a synergistic effect between WRN inhibitors and PARP inhibitors. This combination is based on the principle of dual disruption of DNA damage repair pathways. PARP inhibitors block the repair of single-strand DNA breaks, which can lead to the formation of double-strand breaks during DNA replication. The subsequent inhibition of WRN prevents the repair of these double-strand breaks, leading to enhanced cancer cell death.
WRN Inhibitors and ATR Inhibitors
The combination of WRN inhibitors with ATR inhibitors also shows significant promise. ATR is a key protein kinase that signals DNA damage and activates cell cycle checkpoints. Inhibiting both WRN and ATR in MSI-H cancer cells is hypothesized to create an overwhelming level of genomic instability that the cells cannot survive.
Quantitative Data on Synergistic Effects
While specific quantitative data for this compound in combination therapies is limited in the public domain, the following table summarizes representative preclinical data for other WRN inhibitors, illustrating the potential for synergy.
| WRN Inhibitor | Combination Agent | Cancer Model | Observed Effect | Reference |
| HRO761 | Irinotecan (Topoisomerase I Inhibitor) | In vivo models | Complete tumor regression | [8] |
| GSK_WRN4 | Not specified | Immunotherapy-resistant xenograft models | Effective in vivo | [8] |
| KWR-095 | Not specified | Xenograft mouse model (SW48 cells) | Significant tumor growth reduction | [9] |
Experimental Protocols
In Vivo Xenograft Model for Assessing Synergy between a WRN Inhibitor and Pembrolizumab
This protocol provides a general framework for evaluating the synergistic anti-tumor activity of a WRN inhibitor, such as this compound, in combination with an immune checkpoint inhibitor like pembrolizumab.
1. Cell Line and Animal Model:
-
Cell Line: A human colorectal cancer cell line with MSI-H status (e.g., HCT-116) is used.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice) are used to allow for the engraftment of human tumor cells and subsequent co-engraftment of human peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system component.
2. Tumor Implantation:
-
HCT-116 cells are subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored regularly using calipers.
3. Human Immune System Reconstitution:
-
Once tumors reach a predetermined size, human PBMCs are injected intraperitoneally or intravenously.
4. Treatment Groups:
-
Mice are randomized into four treatment groups:
-
Vehicle control
-
This compound alone (administered orally, daily)
-
Pembrolizumab alone (administered intraperitoneally, twice a week)
-
This compound and Pembrolizumab combination
-
5. Efficacy Assessment:
-
Tumor volume and body weight are measured 2-3 times per week.
-
At the end of the study, tumors are excised for further analysis.
6. Pharmacodynamic Analysis:
-
Immunohistochemistry or flow cytometry can be used to analyze the tumor microenvironment for markers of immune cell infiltration (e.g., CD8+ T cells) and activation.
Visualizations
Signaling Pathway of WRN Inhibition in MSI-H Cancer Cells
Caption: Mechanism of synthetic lethality induced by this compound in MSI-H cancer cells.
Experimental Workflow for In Vivo Synergy Study
Caption: A generalized workflow for preclinical in vivo synergy studies.
Logical Relationship of Synergistic Drug Combinations
Caption: Potential synergistic combinations with this compound for enhanced anti-tumor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. A Study to Evaluate the Safety, Pharmacokinetics, and Anti-Tumor Activity of VVD-133214 as Monotherapy and in Combination With Pembrolizumab in Participants With Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 5. ichgcp.net [ichgcp.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. clinicalresearch.com [clinicalresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
VVD-214 Demonstrates a Manageable Safety Profile in Early Clinical Trials for MSI-High Solid Tumors
For Immediate Release
[City, State] – December 18, 2025 – The novel Werner helicase (WRN) inhibitor, VVD-214 (also known as RO7589831), has shown a manageable safety profile in early clinical development for the treatment of advanced solid tumors with high microsatellite instability (MSI-H), according to data presented at the American Association for Cancer Research (AACR) Annual Meeting.[1][2][3][4][5][6] This comparison guide provides an objective analysis of this compound's safety data relative to established oncology drugs for similar indications, supported by available experimental data.
This compound is a first-in-class covalent inhibitor of WRN, a key enzyme in DNA repair.[7] In cancer cells with MSI-H, which have a deficient mismatch repair system, the inhibition of WRN leads to a synthetic lethal effect, causing cancer cell death while sparing normal cells.[8][9][10][11][12][13] The ongoing Phase I clinical trial (NCT06004245) is evaluating the safety and efficacy of this compound as both a monotherapy and in combination with pembrolizumab.[1][5][14][15]
Comparative Safety Profile
Preliminary data from the Phase I trial of this compound indicate that the drug is generally well-tolerated. The most frequently reported treatment-emergent adverse events were mild to moderate nausea, vomiting, and diarrhea.[3][16] Grade 3 adverse events included nausea, and a few instances of elevated liver enzymes, fatigue, and anemia.[3] Notably, no dose-limiting toxicities or Grade 4 or higher treatment-related adverse events have been reported. Dose reduction due to nausea was required in 14% of patients, and 5% of patients discontinued (B1498344) treatment due to side effects.[17]
For comparison, immune checkpoint inhibitors, which are a standard of care for many MSI-H tumors, exhibit a different spectrum of adverse events, primarily immune-related. The following table summarizes the safety profiles of this compound and key comparator drugs.
| Adverse Event | This compound (Phase I)[3][17] | Pembrolizumab (KEYNOTE-177)[17][18][19] | Nivolumab + Ipilimumab (CheckMate 142 & 8HW)[20][21][22][23] | Dostarlimab (GARNET)[24][25][26][27][28] |
| Any Grade | ||||
| Nausea | Common (mild to moderate) | 22% | 25% (Nivo only) | 13.8% |
| Diarrhea | Common (mild to moderate) | 28% | 33% (Nivo only) | 13.8% |
| Vomiting | Common (mild to moderate) | 17% | 16% (Nivo only) | Not Reported |
| Fatigue | Reported (Grade 3) | 33% | 35% (Nivo only) | 17.6% |
| Pruritus | Not Reported | 20% | 28% (Nivo only) | Not Reported |
| Rash | Not Reported | 18% | 22% (Nivo only) | Not Reported |
| Hypothyroidism | Not Reported | 15% | Not Reported | 6.9% (immune-related) |
| Grade 3/4 | ||||
| Nausea | Reported | 1% | <1% (Nivo only) | <1% |
| Diarrhea | Not Reported | 5% | 4% (Nivo only) | 1.4% |
| Fatigue | Reported | 3% | 2% (Nivo only) | 1.4% |
| Anemia | Reported | 3% | Not Reported | 2.8% |
| Increased ALT/AST | Reported | 3% (ALT), 2% (AST) | 2% (ALT), 2% (AST) (Nivo only) | 1.4% (ALT) |
| Discontinuation Rate | 5% | 7% | 13% (Nivo + Ipi) | 5.5% |
Experimental Protocols
A brief overview of the methodologies for the key clinical trials cited is provided below.
This compound (NCT06004245) [1][14][29][30][31]
-
Phase: 1
-
Study Design: Open-label, multicenter, dose-escalation and dose-expansion study.
-
Patient Population: Adults with advanced solid tumors harboring microsatellite instability (MSI) and/or deficient mismatch repair (dMMR).
-
Intervention: this compound monotherapy and in combination with pembrolizumab.
-
Primary Outcome Measures: Incidence and severity of adverse events, dose-limiting toxicities.
Pembrolizumab (KEYNOTE-177) [17][18][19][32][33]
-
Phase: 3
-
Study Design: Randomized, open-label trial.
-
Patient Population: Previously untreated patients with MSI-H or dMMR metastatic colorectal cancer.
-
Intervention: Pembrolizumab monotherapy versus investigator's choice of chemotherapy.
-
Primary Outcome Measures: Progression-free survival and overall survival.
Nivolumab + Ipilimumab (CheckMate 142 & 8HW) [20][21][22][23]
-
Phase: 2 (CheckMate 142), 3 (CheckMate 8HW)
-
Study Design: Non-randomized, multicohort (CheckMate 142); Randomized (CheckMate 8HW).
-
Patient Population: Patients with MSI-H or dMMR metastatic colorectal cancer.
-
Intervention: Nivolumab monotherapy or in combination with ipilimumab.
-
Primary Outcome Measures: Objective response rate, progression-free survival.
Dostarlimab (GARNET) [24][25][26][27][28]
-
Phase: 1/2
-
Study Design: Single-arm, multicohort study.
-
Patient Population: Patients with advanced or recurrent solid tumors with dMMR/MSI-H, including endometrial cancer.
-
Intervention: Dostarlimab monotherapy.
-
Primary Outcome Measures: Objective response rate and duration of response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the synthetic lethal mechanism of WRN inhibition in MSI-H cancer cells and the general workflow of a Phase I dose-escalation study.
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Caption: General workflow of a Phase I dose-escalation clinical trial.
References
- 1. vividion.com [vividion.com]
- 2. AACR: First-in-class covalent Werner helicase inhibitor shows clinical proof-of-concept in Phase I trial | MD Anderson Cancer Center [mdanderson.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Top 5 MD Anderson abstracts at AACR 2025 | MD Anderson Cancer Center [mdanderson.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 10. filecache.investorroom.com [filecache.investorroom.com]
- 11. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. vividion.com [vividion.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pembrolizumab versus chemotherapy in microsatellite instability-high or mismatch repair-deficient metastatic colorectal cancer: 5-year follow-up from the randomized phase III KEYNOTE-177 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pembrolizumab versus chemotherapy for microsatellite instability-high or mismatch repair-deficient metastatic colorectal cancer (KEYNOTE-177): final analysis of a randomised, open-label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pembrolizumab versus chemotherapy for microsatellite instability-high or mismatch repair-deficient metastatic colorectal cancer (KEYNOTE-177): final analysis of a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. esmo.org [esmo.org]
- 23. ascopubs.org [ascopubs.org]
- 24. us.gsk.com [us.gsk.com]
- 25. jitc.bmj.com [jitc.bmj.com]
- 26. Safety and antitumor activity of dostarlimab in patients with advanced or recurrent DNA mismatch repair deficient/microsatellite instability-high (dMMR/MSI-H) or proficient/stable (MMRp/MSS) endometrial cancer: interim results from GARNET-a phase I, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. Antitumor Activity and Safety of Dostarlimab Monotherapy in Patients With Mismatch Repair Deficient Solid Tumors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Carebox Connect [connect.careboxhealth.com]
- 30. clinicalresearch.com [clinicalresearch.com]
- 31. A phase I, open-label study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of RO7589831 In participants with advanced solid tumors harboring microsatellite instability (MSI) and/or deficient mismatch repair (DMMR) [mdanderson.org]
- 32. icm.unicancer.fr [icm.unicancer.fr]
- 33. KEYNOTE-177 - Clinical Trial Results | HCP [keytrudahcp.com]
Independent Verification of VVD-214's Preclinical Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of VVD-214, a first-in-class covalent inhibitor of Werner syndrome helicase (WRN), with other emerging WRN inhibitors. The information is intended to offer an independent verification of this compound's preclinical findings to aid in research and development decisions. All data is supported by cited experimental findings.
Executive Summary
This compound (also known as RO7589831) is a clinical-stage, covalent allosteric inhibitor of WRN helicase being developed for the treatment of tumors with high microsatellite instability (MSI-H). Preclinical data demonstrates that this compound selectively induces synthetic lethality in MSI-H cancer cells by inhibiting WRN's helicase and ATPase activities. This leads to an accumulation of double-strand DNA breaks and subsequent cell death. In vivo studies have shown significant tumor regression in MSI-H colorectal cancer models with good tolerability in mice.[1][2][3][4] this compound is currently in a Phase 1 clinical trial to evaluate its safety, tolerability, and preliminary anti-tumor activity, both as a monotherapy and in combination with pembrolizumab.[1][5][6]
Mechanism of Action: A Covalent Allosteric Approach
This compound employs a distinct mechanism of action by covalently binding to a specific cysteine residue (C727) on the WRN protein.[7][8][9] This binding is cooperative with nucleotides and stabilizes a conformation of the WRN protein that is incompatible with its DNA unwinding function.[2][4] This allosteric inhibition circumvents direct competition with the high intracellular concentrations of ATP, a challenge for many helicase inhibitors.[4] The inhibition of WRN's enzymatic activity is critical in MSI-H cancer cells, which are deficient in mismatch repair (dMMR) and have a higher reliance on WRN for DNA replication and repair. This selective dependency is the basis for the synthetic lethal therapeutic strategy.
Caption: Signaling pathway of this compound in MSI-H cancer cells.
Comparative Preclinical Efficacy
This section provides a comparative summary of the available preclinical data for this compound and other WRN inhibitors in development.
In Vitro Activity
| Compound | Target | Mechanism | IC50 (WRN Helicase) | Cell Line | GI50 | Reference |
| This compound | WRN | Covalent Allosteric | 0.1316 µM | HCT-116 (MSI-H) | 0.043 µM | [9] |
| SW480 (MSS) | 23.45 µM | [9] | ||||
| HRO761 | WRN | Non-covalent Allosteric | Not Reported | Not Reported | Not Reported | [1] |
| NDI-219216 | WRN | Non-covalent | Not Reported | Not Reported | Not Reported | [10] |
| GSK4418959 | WRN | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. MSS: Microsatellite stable.
In Vivo Activity
Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in MSI-H colorectal cancer models. A single oral dose of 100 mg/kg resulted in 92% tumor target engagement at 24 hours.[1] this compound was reported to be well-tolerated in mice and led to significant tumor regression in both cell line-derived and patient-derived xenograft models.[1][2][3]
Direct comparative in vivo data with other WRN inhibitors is not publicly available at this time. However, HRO761 has also demonstrated tumor growth inhibition in MSI cell-derived and patient-derived xenograft models following oral administration.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet fully published. However, the general methodologies can be inferred from the available literature.
WRN Helicase Inhibition Assay
The half-maximal inhibitory concentration (IC50) of this compound against WRN helicase was likely determined using a biochemical assay. A typical assay would involve:
-
Recombinant WRN Protein: Purified recombinant human WRN protein.
-
DNA Substrate: A fluorescently labeled DNA substrate that mimics a structure recognized by WRN (e.g., a forked duplex).
-
ATP: As a cofactor for the helicase activity.
-
Test Compound: this compound at various concentrations.
-
Detection: The unwinding of the DNA substrate by WRN is measured by a change in fluorescence. The IC50 is calculated from the dose-response curve.
Caption: General workflow for a WRN helicase inhibition assay.
Cell Viability Assay
The half-maximal growth inhibition (GI50) in cancer cell lines was likely determined using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The general protocol involves:
-
Cell Culture: Seeding of MSI-H (e.g., HCT-116) and MSS (e.g., SW480) cancer cells in microplates.
-
Compound Treatment: Addition of this compound at a range of concentrations.
-
Incubation: Incubation for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Lysis and Luminescence Measurement: Addition of a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The GI50 is calculated by plotting cell viability against the log of the compound concentration.
Conclusion
The available preclinical data for this compound provides a strong rationale for its clinical development as a targeted therapy for MSI-H cancers. Its novel covalent allosteric mechanism of action and demonstrated selectivity and in vivo efficacy are promising. As more data from the ongoing Phase 1 trial and from the preclinical development of competitor molecules becomes available, a more comprehensive comparative analysis will be possible. The information presented in this guide serves as a baseline for the independent verification of this compound's preclinical findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vividion and Bayer Advance First-in-Class WRN Inhibitor this compound for Solid Tumors [healthandpharma.net]
- 6. trial.medpath.com [trial.medpath.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WRN Inhibitors Market Enters Growth Phase with Multiple Early-Stage Clinical Programs Underway | DelveInsight [prnewswire.com]
VVD-214: A Comparative Analysis of Long-Term Efficacy in Preclinical Models of MSI-High Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term preclinical efficacy of VVD-214, a first-in-class covalent allosteric inhibitor of Werner syndrome helicase (WRN). The performance of this compound is compared with other investigational WRN inhibitors and the current standard-of-care immunotherapies in preclinical models of microsatellite instability-high (MSI-H) cancers. This document synthesizes available experimental data to inform researchers and drug development professionals on the therapeutic potential of targeting WRN in this specific cancer subtype.
Executive Summary
This compound has demonstrated robust and sustained tumor regression in multiple preclinical models of MSI-H cancers, including colorectal cancer cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[1][2][3][4][5] Its unique covalent mechanism of action, targeting cysteine 727 of WRN, leads to irreversible inhibition of helicase activity, resulting in DNA damage and selective apoptosis in MSI-H cancer cells.[2] Comparative data suggests that WRN inhibitors as a class, including this compound and its non-covalent counterparts, show significant anti-tumor activity in models often resistant to standard-of-care therapies.[2][6]
Mechanism of Action: Targeting a Synthetic Lethality in MSI-High Cancers
Werner syndrome helicase is a key enzyme involved in DNA repair and maintenance. In cancers with high microsatellite instability, a result of deficient mismatch repair (dMMR), tumor cells become critically dependent on WRN for survival. This creates a synthetic lethal relationship, where the inhibition of WRN is selectively toxic to MSI-H cancer cells while sparing normal, microsatellite stable (MSS) cells.
This compound is an oral, covalent, allosteric inhibitor that irreversibly binds to cysteine 727 on the WRN helicase. This binding event suppresses ATP hydrolysis and the enzyme's helicase function, leading to an accumulation of double-stranded DNA breaks and ultimately, programmed cell death (apoptosis) in MSI-H cancer cells.[2]
In contrast, other clinical-stage WRN inhibitors such as HRO761, NDI-219216, and GSK4418959 are non-covalent inhibitors. While they also target the helicase activity of WRN, their reversible binding mechanism may have different implications for the duration of target engagement and the potential for acquired resistance.
Below is a diagram illustrating the signaling pathway of WRN inhibition in MSI-H cancer cells.
Caption: WRN inhibition in MSI-H cancer cells.
Comparative Preclinical Efficacy of WRN Inhibitors
The following tables summarize the available quantitative data on the preclinical efficacy of this compound and other notable WRN inhibitors.
Table 1: In Vitro Potency of WRN Inhibitors
| Compound | Target | Mechanism | Cell Line (MSI-Status) | IC50 / GI50 | Reference(s) |
| This compound | WRN Helicase | Covalent Allosteric | HCT116 (MSI-H) | Not explicitly stated | [4] |
| HRO761 | WRN Helicase | Non-covalent Allosteric | SW48 (MSI-H) | GI50: 40 nM | [7][8] |
| NDI-219216 | WRN Helicase | Non-covalent | MSI-H cell lines | Potent activity reported | [6][9][10][11][12][13][14] |
| GSK4418959 | WRN Helicase | Non-covalent, Reversible | SW48 (MSI-H) | Potent activity reported | [15][16][17][18] |
Table 2: In Vivo Efficacy of WRN Inhibitors in Xenograft Models
| Compound | Model Type | Cancer Type | Dosing Regimen | Key Findings | Reference(s) |
| This compound | CDX & PDX | Colorectal | 10-20 mg/kg, daily | Robust tumor regression, including in checkpoint inhibitor-resistant models. | [4][5] |
| HRO761 | CDX & PDX | Colorectal | 20 mg/kg, daily | Tumor stasis. | [7][8] |
| HRO761 | CDX & PDX | Colorectal | >20 mg/kg, daily, up to 60 days | 75%-90% tumor regression. | [7] |
| NDI-219216 | CDX & PDX | Colorectal, Gastric, Endometrial | Low oral doses | Significant tumor regression and complete responses, including in immunotherapy and chemotherapy-refractory models. Outperformed other clinical-stage WRN inhibitors in some models. | [6][9][10][11][12][13][14] |
| GSK4418959 | CDX & PDX | Colorectal, Endometrial, Gastric | 10, 50, 100 mg/kg, oral, once daily for 24 days | Dose-dependent tumor regression, including in a nivolumab-failed PDX model and models resistant to other WRN inhibitors. | [2][15][16][17][18] |
Comparison with Standard of Care
The current standard of care for first-line treatment of MSI-H metastatic colorectal cancer often involves immune checkpoint inhibitors such as pembrolizumab (B1139204) and nivolumab. While these therapies have shown significant clinical benefit, a subset of patients do not respond or develop resistance.
Preclinical studies directly comparing WRN inhibitors to immunotherapies in the same xenograft models are limited. However, several studies with WRN inhibitors have utilized PDX models derived from patients who have failed prior immunotherapy, demonstrating the potential of this new drug class to address unmet medical needs.[2][4][5] One study in a humanized mouse model with HCT116 xenografts showed that pembrolizumab could lead to accelerated tumor growth in a p53-null setting, highlighting the complexity of immunotherapy responses in preclinical models.[9][10][19]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
General Xenograft Study Protocol
The following diagram outlines a typical workflow for in vivo xenograft studies used to evaluate the efficacy of WRN inhibitors.
Caption: A typical workflow for in vivo xenograft studies.
1. Cell Lines and Culture:
-
MSI-H human colorectal cancer cell lines such as HCT116 and SW48 are commonly used.
-
Cells are cultured in appropriate media (e.g., McCoy's 5A for HCT116, Leibovitz's L-15 for SW48) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Immunocompromised mice (e.g., NOD-SCID, NSG) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
For studies involving immunotherapies, humanized mouse models engrafted with human immune cells are required.[9][10][19]
3. Tumor Implantation and Growth Monitoring:
-
A suspension of cancer cells (typically 5-10 million cells) in a solution like Matrigel is injected subcutaneously into the flank of the mice.[7]
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.[7]
4. Treatment Administration:
-
Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[7]
-
This compound and other oral WRN inhibitors are typically administered daily via oral gavage. The vehicle control (the solution used to dissolve the drug) is administered to the control group.[7]
5. Endpoint Analysis:
-
The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry (IHC) for biomarkers of DNA damage (e.g., γH2AX) and cell proliferation (e.g., Ki67).[9][10][19]
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of MSI-H cancers. Its covalent mechanism of action and robust preclinical efficacy, even in models resistant to current therapies, underscore the potential of WRN inhibition as a valuable strategy in precision oncology. Further long-term preclinical studies focusing on duration of response and survival, as well as ongoing clinical trials, will be critical in fully elucidating the therapeutic window and clinical utility of this compound and other WRN inhibitors. The data presented in this guide provides a strong rationale for the continued investigation of this new class of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. trial.medpath.com [trial.medpath.com]
- 7. benchchem.com [benchchem.com]
- 8. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 9. Hyperprogression of a mismatch repair-deficient colon cancer in a humanized mouse model following administration of immune checkpoint inhibitor pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. nimbustx.com [nimbustx.com]
- 12. nimbustx.com [nimbustx.com]
- 13. nimbustx.com [nimbustx.com]
- 14. IND submission for NDI-219216 completed with plans to initiate clinical trial in 1H 2025 for treatment of MSI-H tumors [onco-this-week.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. drughunter.com [drughunter.com]
- 17. trial.medpath.com [trial.medpath.com]
- 18. A Phase 1/2 First-Time-in-Human open-label multicenter dose escalation and expansion study of the oral DNA Helicase Werner Inhibitor (WRNi) GSK4418959 alone or in combination with other anti-cancer agents in adult participants with Mismatch Repair-deficient (dMMR) or Microsatellite Instability-High (MSI-H) solid tumors (SYLVER) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 19. Hyperprogression of a mismatch repair-deficient colon cancer in a humanized mouse model following administration of immune checkpoint inhibitor pembrolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VVD-214: A Guide for Laboratory Professionals
For immediate release.
As a potent and selective allosteric inhibitor of WRN helicase, VVD-214 is a valuable tool in cancer research, particularly for tumors with high microsatellite instability.[1][2] Responsible management and disposal of this compound and associated waste are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Core Principle: Treat as Hazardous Chemical Waste
Unless explicitly stated otherwise in a specific Safety Data Sheet (SDS) provided by the manufacturer, all this compound and materials contaminated with it must be treated as hazardous chemical waste. This precautionary measure is critical due to the biologically active nature of the molecule and the potential for uncharacterized environmental and health impacts.
Key Compound Properties
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and for making informed safety and handling decisions.
| Property | Value |
| Synonyms | RO7589831, VVD-133214 |
| Molecular Formula | C₂₀H₂₁F₂N₃O₄S |
| Molecular Weight | 437.46 g/mol [2] |
| CAS Number | 3026500-20-6[1] |
| Appearance | Crystalline solid |
| Solubility | DMSO: 87 mg/mL (198.87 mM)[2] |
| Storage Temperature | -20°C (Powder, 3 years)[2] |
| Mechanism of Action | Covalent allosteric inhibitor of WRN helicase[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the safe disposal of this compound and related waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding.
1. Waste Identification and Segregation:
-
Classify as Hazardous: Manage all this compound waste—including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials)—as hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous materials.[3] It is critical to collect it separately in designated waste containers to prevent unforeseen chemical reactions and to ensure proper disposal.
2. Waste Containment:
-
Designated and Labeled Containers: Use clearly marked, leak-proof, and puncture-resistant containers specifically for cytotoxic or hazardous chemical waste.[3]
-
Solid Waste: Place all contaminated solid materials, such as personal protective equipment (PPE) and lab supplies, into a designated, labeled solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed liquid waste container. Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.
-
Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
3. Decontamination Procedures:
-
Work Surfaces: Decontaminate any surfaces that may have come into contact with this compound. A common procedure involves an initial wipe-down with a suitable deactivating agent (if known and safe), followed by a thorough cleaning with a detergent solution, and then a final rinse with 70% isopropyl alcohol.
-
Glassware: Reusable glassware should be decontaminated by soaking in a validated deactivating solution or by following specific institutional protocols for cleaning cytotoxic-contaminated labware.
4. Storage and Collection:
-
Secure Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.
-
EHS Pickup: Once the waste container is full or has reached your institution's designated time limit for storage, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
Primary Disposal Method: The recommended disposal method for cytotoxic and hazardous chemical waste is typically high-temperature incineration by a licensed hazardous waste management facility.[3] Never dispose of this compound or its containers in the regular trash or down the drain.
Experimental Workflow: Disposal of this compound
Caption: General workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling VVD-214: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds is paramount. This document provides essential, immediate safety and logistical information for the novel, clinical-stage WRN helicase inhibitor, VVD-214. Adherence to these guidelines is critical for personnel safety and maintaining experimental integrity.
This compound is a potent, covalent allosteric inhibitor of WRN helicase, currently under investigation for the treatment of MSI-High cancers.[1][2][3] Its mechanism of action involves the irreversible binding to a specific cysteine residue on the WRN protein, leading to the suppression of ATP hydrolysis and helicase activity.[1] This targeted action underscores the compound's potency and the necessity for stringent safety protocols during its handling in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potent and covalent nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent inadvertent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Body Protection | Lab Coat | A dedicated, disposable lab coat or a reusable lab coat that is professionally laundered is required. |
| Gown | For procedures with a high risk of splashing, an impervious gown should be worn over the lab coat. | |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. |
| Face Shield | A full-face shield should be worn in conjunction with safety glasses when there is a risk of splashing. | |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-level respirator is required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused compound, stock solutions, contaminated PPE, and labware.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should specify "Hazardous Waste - this compound" and include the concentration and solvent (e.g., DMSO).
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, pipette tips, and vials, must be collected in a designated "yellow bag" or a puncture-resistant container specifically for chemotherapy or potent compound waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated chemotherapy sharps container.
Disposal Procedure:
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste in regular trash or down the drain. Follow all local and institutional regulations for hazardous waste disposal.
Experimental Protocols: Preparation of this compound Stock Solution
Accurate and safe preparation of stock solutions is critical for experimental success and personnel safety.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Perform all steps within a certified chemical fume hood while wearing the appropriate PPE.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration. This compound is soluble in DMSO.[1][4][5]
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month.[4]
Signaling Pathway Visualization
The following diagram illustrates the simplified mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
